molecular formula C10H9ClN2O2 B187992 3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione CAS No. 5081-87-8

3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione

カタログ番号: B187992
CAS番号: 5081-87-8
分子量: 224.64 g/mol
InChIキー: HWFSVCPXNLEACG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(2-Chloroethyl)-2,4(1H,3H)-quinazolinedione is a quinazolinedione derivative. It has been synthesized by reacting ethyl-2-aminobenzoate with ethyl chloroformate and ethanol amine.>

特性

IUPAC Name

3-(2-chloroethyl)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFSVCPXNLEACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057757
Record name 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione
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Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5081-87-8
Record name 3-(2-Chloroethyl)-2,4(1H,3H)-quinazolinedione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloroethyl)(1H,3H)quinazoline-2,4-dione
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Record name 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione
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Record name 3-(2-chloroethyl)(1H,3H)quinazoline-2,4-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, a key intermediate in the synthesis of various biologically active molecules. This document includes a summary of its chemical data, a discussion of its role in synthesis, and a proposed experimental workflow for its preparation.

Core Chemical Properties

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 2-chloroethyl group at the N3 position. Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₉ClN₂O₂[1][2][3]
Molecular Weight 224.64 g/mol [1][2][3]
CAS Number 5081-87-8[4]
Appearance White solid[5]
Melting Point 195-197 °C[2][6]
Density 1.358 g/cm³[2][6]
Solubility Information not publicly available
InChI InChI=1S/C10H9ClN2O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6H2,(H,12,15)[1]
SMILES ClCCN1C(=O)Nc2ccccc2C1=O[7]

Synthesis and Experimental Protocols

A common approach for the synthesis of N-substituted quinazolinediones involves the reaction of the parent heterocycle with an alkyl halide in the presence of a base.[5] Therefore, a likely synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione would involve the reaction of quinazoline-2,4(1H,3H)-dione with 1-bromo-2-chloroethane or 1,2-dichloroethane in a suitable solvent and base.

Another potential route could be a two-step process starting from the corresponding hydroxyethyl derivative, 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, followed by chlorination using a reagent such as thionyl chloride or phosphorus oxychloride.

Proposed Experimental Workflow for Synthesis:

G Proposed Synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product Quinazoline-2,4(1H,3H)-dione Quinazoline-2,4(1H,3H)-dione Reaction Mixture Reaction Mixture Quinazoline-2,4(1H,3H)-dione->Reaction Mixture 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Cooling Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione Recrystallization->3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

Caption: Proposed workflow for the synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Spectral Data

Biological Activity and Applications

The primary documented application of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is as a key intermediate in the synthesis of Ketanserin.[6] Ketanserin is a potent antihypertensive agent that acts as a selective serotonin S₂ receptor antagonist.[8] The chloroethyl group of the title compound provides a reactive handle for the subsequent alkylation of 4-(4-fluorobenzoyl)piperidine to form the final drug molecule.

The broader class of quinazoline-2,4(1H,3H)-dione derivatives has been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][9] Some derivatives have also been explored as PARP inhibitors for cancer therapy.[10] However, specific biological activity data for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione itself, beyond its role as a synthetic precursor, is not extensively reported.

Workflow for the Synthesis of Ketanserin from 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione:

G Synthesis of Ketanserin 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione Reaction Reaction 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione->Reaction 4-(4-Fluorobenzoyl)piperidine 4-(4-Fluorobenzoyl)piperidine 4-(4-Fluorobenzoyl)piperidine->Reaction Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction Ketanserin Ketanserin Reaction->Ketanserin Nucleophilic Substitution

Caption: Role of the title compound in Ketanserin synthesis.

Safety Information

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is classified as harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a valuable chemical intermediate with well-defined physical properties. Its primary significance lies in its utility as a building block for the synthesis of pharmacologically active molecules, most notably the antihypertensive drug Ketanserin. While detailed public data on its biological activity and complete spectral characterization are limited, its synthetic applications underscore its importance in medicinal chemistry and drug development. Further research into the direct biological effects of this compound and the development of detailed, publicly available synthetic protocols would be beneficial to the scientific community.

References

An In-depth Technical Guide to 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione (CAS 5081-87-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione (CAS 5081-87-8), a key intermediate in the synthesis of pharmacologically active compounds, most notably the antihypertensive drug Ketanserin. This document collates available data on its physicochemical properties, synthesis, spectral characteristics, and known applications. While specific biological activity data for this compound is limited, the broader therapeutic potential of the quinazoline-2,4(1H,3H)-dione scaffold is discussed, highlighting its significance in medicinal chemistry and drug discovery.

Introduction

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a quinazoline-2,4(1H,3H)-dione core functionalized with a 2-chloroethyl group at the N-3 position. The quinazoline-2,4(1H,3H)-dione scaffold is a prominent structural motif in a multitude of biologically active molecules, exhibiting a wide array of pharmacological activities including anticancer, antibacterial, and antihypertensive properties. The primary significance of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione lies in its role as a crucial building block for the synthesis of Ketanserin, a serotonin S2 receptor antagonist used in the management of hypertension. The presence of the reactive chloroethyl group makes it a versatile precursor for the introduction of various functionalities through nucleophilic substitution reactions.

Physicochemical Properties

The known physicochemical properties of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValue
CAS Number 5081-87-8
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Melting Point 195-197 °C
Density 1.358 g/cm³ (predicted)
Appearance White to off-white crystalline solid
Solubility Soluble in dimethylformamide (DMF) and other polar organic solvents.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is not extensively documented in publicly available literature, a plausible and commonly cited method involves a one-pot reaction. This approach is based on the synthesis of related N-substituted quinazoline-2,4(1H,3H)-diones.

Proposed Synthetic Pathway

A likely synthetic route involves the reaction of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The precursor, 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, can be synthesized from readily available starting materials.

G A 2-Aminobenzamide C Intermediate A A->C Reaction with B B Chloroacetyl chloride D 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione C->D Intramolecular Cyclization F 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione D->F Chlorination with E E Thionyl Chloride (SOCl₂)

Figure 1: Proposed synthetic workflow for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Representative Experimental Protocol

This protocol is a representative method based on general procedures for the synthesis of similar compounds.

Step 1: Synthesis of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione

  • To a solution of 2-aminobenzamide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Add a base, such as potassium carbonate (2.5 equivalents), to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 6-8 hours to facilitate intramolecular cyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination to 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

  • Suspend 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully remove the excess thionyl chloride under reduced pressure.

  • Add ice-cold water to the residue to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove any remaining acid, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Spectral Characteristics

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HNH (amide)
7.9 - 8.1d1HAr-H (adjacent to C=O)
7.6 - 7.8t1HAr-H
7.2 - 7.4m2HAr-H
~4.2t2HN-CH₂ -CH₂Cl
~3.8t2HN-CH₂-CH₂ Cl
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~162C =O (amide)
~150C =O (urea)
~140Ar-C (quaternary)
~135Ar-C H
~128Ar-C H
~123Ar-C H
~115Ar-C H
~114Ar-C (quaternary)
~43N-C H₂-CH₂Cl
~41N-CH₂-C H₂Cl
FTIR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
3200 - 3300N-H stretching (amide)
3000 - 3100C-H stretching (aromatic)
2850 - 2960C-H stretching (aliphatic)
~1710C=O stretching (amide, C4)
~1660C=O stretching (urea, C2)
1600, 1480C=C stretching (aromatic)
~750C-Cl stretching

Biological Activity and Applications

Biological Activity

Specific studies on the biological activity of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione are scarce. However, the quinazoline-2,4(1H,3H)-dione scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives have been reported to possess:

  • Anticancer Activity : Many quinazoline-2,4(1H,3H)-dione derivatives have shown significant cytotoxicity against various cancer cell lines.[1][2] Their mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases.

  • Antibacterial Activity : Several compounds containing the quinazolinedione nucleus have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[3]

It is plausible that 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione could serve as a precursor for the synthesis of novel derivatives with potential therapeutic applications, leveraging the known bioactivity of the core structure.

Application in the Synthesis of Ketanserin

The most prominent application of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is as a key intermediate in the synthesis of Ketanserin. The reaction involves the nucleophilic substitution of the chlorine atom by the secondary amine of 4-(4-fluorobenzoyl)piperidine.

G A 3-(2-Chloroethyl)quinazoline- 2,4(1H,3H)-dione C Ketanserin A->C Nucleophilic Substitution with B B 4-(4-Fluorobenzoyl)piperidine

Figure 2: Synthesis of Ketanserin from 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

This reaction is typically carried out in a polar aprotic solvent, such as DMF or acetonitrile, in the presence of a base (e.g., potassium carbonate or sodium bicarbonate) to neutralize the hydrochloric acid formed during the reaction.

Safety and Handling

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a valuable synthetic intermediate, particularly in the pharmaceutical industry for the production of Ketanserin. While direct biological data on this specific compound is limited, its core structure is a well-recognized pharmacophore, suggesting potential for its use in the development of novel therapeutic agents. This guide provides a summary of the current knowledge on this compound, offering a foundation for researchers and drug development professionals working with this and related chemical entities. Further research into the specific biological properties of this compound could unveil new therapeutic opportunities.

References

An In-depth Technical Guide to 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates key data, outlines experimental protocols, and explores the mechanistic basis of its bioactivity, with a focus on its potential as an anticancer agent.

Molecular Structure and Chemical Identity

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a derivative of the quinazoline-2,4(1H,3H)-dione scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1] The core structure consists of a fused benzene and pyrimidine ring system, with a 2-chloroethyl substituent at the N3 position.

Chemical Identifiers [2][3]

IdentifierValue
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
SMILES c1ccc2c(c1)c(=O)n(CCCl)c(=O)[nH]2
InChIKey HWFSVCPXNLEACG-UHFFFAOYSA-N
CAS Number 5081-87-8

Physicochemical Properties

The physicochemical properties of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione are crucial for its handling, formulation, and biological activity.

Physical and Chemical Properties [4][5]

PropertyValue
Melting Point 195-197 °C
Appearance White solid (presumed)
Solubility Data not available

Synthesis and Experimental Protocols

General Synthetic Pathway

Synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione quinazoline_dione Quinazoline-2,4(1H,3H)-dione reaction N-Alkylation quinazoline_dione->reaction bromo_chloro_ethane 1-Bromo-2-chloroethane bromo_chloro_ethane->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product 3-(2-Chloroethyl)quinazoline- 2,4(1H,3H)-dione reaction->product

A plausible synthetic route for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Experimental Protocol (Hypothetical)

  • Reaction Setup: To a solution of quinazoline-2,4(1H,3H)-dione (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Subsequently, add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Spectroscopic Data

While a complete set of specific spectral data for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is not available in the public domain, the following table summarizes the expected characteristic peaks based on the analysis of related quinazoline-2,4(1H,3H)-dione derivatives.[6][8][9]

Expected Spectroscopic Data

Spectroscopy Expected Peaks/Signals
¹H NMR Aromatic protons (multiplets, ~7.0-8.5 ppm), -N-CH₂- protons (triplet, ~4.0-4.5 ppm), -CH₂-Cl protons (triplet, ~3.5-4.0 ppm), N-H proton (broad singlet, ~11.0-12.0 ppm)
¹³C NMR Carbonyl carbons (~150-165 ppm), Aromatic carbons (~115-140 ppm), -N-CH₂- carbon (~40-45 ppm), -CH₂-Cl carbon (~40-45 ppm)
FT-IR (cm⁻¹) N-H stretch (~3200-3300), C=O stretches (~1650-1720), Aromatic C=C stretches (~1450-1600), C-N stretch (~1200-1350), C-Cl stretch (~600-800)
Mass Spectrometry (m/z) Molecular ion peak [M]⁺ at ~224 and [M+2]⁺ at ~226 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation may involve the loss of the chloroethyl group or parts of the quinazoline ring.

Biological Activity and Mechanism of Action

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in the development of various therapeutic agents, with a significant number of derivatives exhibiting potent anticancer properties.[1][10] These compounds are known to interact with a multitude of biological targets and modulate key signaling pathways implicated in cancer progression.[11][12]

Potential Anticancer Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have been reported to inhibit the growth of various human tumor cell lines.[13] The presence of the reactive 2-chloroethyl group in 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione suggests its potential to act as an alkylating agent. Alkylating agents are a class of anticancer drugs that exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Proposed Signaling Pathways

The anticancer effects of quinazoline-2,4(1H,3H)-dione derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and metastasis.[11]

Potential Anticancer Mechanism of Quinazoline-2,4(1H,3H)-dione Derivatives cluster_0 Quinazoline-2,4(1H,3H)-dione Derivative cluster_1 Cellular Targets cluster_2 Downstream Effects Compound 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione PARP PARP-1/2 Compound->PARP Inhibition HDAC HDAC6 Compound->HDAC Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition cMet c-Met Compound->cMet Inhibition DNA DNA (Alkylation) Compound->DNA DNA_Repair Inhibition of DNA Repair PARP->DNA_Repair Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Proliferation Inhibition of Proliferation & Metastasis cMet->Proliferation Apoptosis Induction of Apoptosis DNA->Apoptosis DNA_Repair->Apoptosis Angiogenesis->Proliferation

Potential molecular targets and downstream effects of quinazoline-2,4(1H,3H)-dione derivatives in cancer cells.

Future Perspectives

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione represents a molecule of significant interest for further investigation in the realm of anticancer drug discovery. Future research should focus on:

  • Detailed Synthesis and Characterization: Elucidation of a detailed and optimized synthetic protocol, accompanied by comprehensive spectroscopic analysis to confirm its structure and purity.

  • In-depth Biological Evaluation: Screening against a panel of cancer cell lines to determine its cytotoxic profile and specificity.

  • Mechanistic Studies: Investigating its precise mechanism of action, including its DNA alkylating potential and its effects on specific signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the structural requirements for optimal anticancer activity.

Conclusion

This technical guide has summarized the current knowledge on the molecular structure, properties, and potential biological activities of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. The presence of the quinazoline-2,4(1H,3H)-dione core, coupled with a reactive chloroethyl side chain, positions this compound as a promising candidate for further exploration in the development of novel anticancer therapeutics. The information provided herein serves as a valuable resource for guiding future research endeavors in this area.

References

A Comprehensive Technical Guide to 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione: Physical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, a key intermediate in the synthesis of various biologically active molecules. The document details its physicochemical characteristics, provides a representative experimental protocol for its synthesis, and discusses its role as a versatile building block in drug discovery.

Physicochemical Properties

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound with a quinazoline-dione core structure. Its physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₉ClN₂O₂[1][2][3][4][5]
Molar Mass 224.64 g/mol [1][2][4][5]
Melting Point 195-197 °C[1][2][3][6]
Density 1.358 g/cm³[1][2][3]
CAS Number 5081-87-8[1][3][4][6]
Appearance White solid (typical)
Assay 99%[6]

Experimental Protocols

The synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione and its derivatives often involves the alkylation of a quinazoline-2,4(1H,3H)-dione precursor. Below is a generalized experimental protocol based on common synthetic routes for similar compounds.

Objective: To synthesize 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione via N-alkylation of quinazoline-2,4(1H,3H)-dione.

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • 1-bromo-2-chloroethane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of quinazoline-2,4(1H,3H)-dione (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding salt.

  • Add 1-bromo-2-chloroethane (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • The crude product will precipitate out of the solution. Filter the solid, wash with plenty of water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford pure 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Characterization: The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques such as:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the chloroethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: To check the purity of the compound, which should be in the range of 195-197 °C.[1][2][3][6]

Biological Significance and Research Applications

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] This makes 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione a valuable intermediate in the development of novel therapeutic agents.

The chloroethyl group provides a reactive site for further chemical modifications, allowing for the attachment of various functional groups to enhance pharmacological activity or optimize drug-like properties.[3] Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for several therapeutic applications, including:

  • Antimicrobial Agents: These compounds have been designed as inhibitors of bacterial gyrase and DNA topoisomerase IV, showing activity against both Gram-positive and Gram-negative bacteria.[7][8]

  • Anticancer Agents: Novel derivatives have been synthesized as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2), which are crucial enzymes in DNA repair, offering a targeted approach for cancer therapy.[9][10]

  • Other Pharmacological Activities: The quinazoline scaffold is also found in compounds with anticonvulsant, anti-inflammatory, and antihypertensive properties.[7]

The general workflow for screening the biological activity of novel compounds derived from 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is illustrated in the diagram below.

Biological_Activity_Screening_Workflow cluster_0 Compound Synthesis & Derivatization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization start 3-(2-Chloroethyl)quinazoline- 2,4(1H,3H)-dione synthesis Synthesis of Novel Derivatives start->synthesis purification Purification & Characterization synthesis->purification biochemical_assays Biochemical Assays (e.g., Enzyme Inhibition) purification->biochemical_assays cell_based_assays Cell-Based Assays (e.g., Cytotoxicity) purification->cell_based_assays animal_models Efficacy in Animal Models biochemical_assays->animal_models cell_based_assays->animal_models pharmacokinetics Pharmacokinetics & Toxicology Studies animal_models->pharmacokinetics lead_optimization Lead Optimization pharmacokinetics->lead_optimization

Caption: Workflow for Biological Activity Screening.

References

Therapeutic Potential of Quinazoline Dione Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the therapeutic potential of quinazoline dione compounds, with a particular focus on their role as inhibitors of key oncological targets: Poly (ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR). This document summarizes quantitative pharmacological data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Therapeutic Targets and Mechanism of Action

Quinazoline-2,4(1H,3H)-dione derivatives have been extensively investigated as potent inhibitors of two critical enzyme families implicated in cancer progression: PARP and EGFR.

1.1. PARP Inhibition and DNA Damage Repair

Poly (ADP-ribose) polymerases, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to cytotoxic double-strand breaks (DSBs), resulting in synthetic lethality and targeted cancer cell death.[1] Quinazoline dione-based PARP inhibitors act as competitive inhibitors at the NAD+ binding site of the enzyme.[2]

1.2. EGFR Inhibition and Signal Transduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are frequently hyperactivated in various cancers, leading to uncontrolled cell growth and metastasis.[4] Quinazoline-based compounds were among the first generation of EGFR tyrosine kinase inhibitors (TKIs), acting as ATP-competitive inhibitors that block the autophosphorylation and subsequent activation of downstream signaling.[5][6] More recent generations of inhibitors, including those with a quinazoline scaffold, have been developed to target resistance mutations such as T790M and C797S.[7]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and cytotoxic activities of representative quinazoline dione compounds against PARP and EGFR, as well as various cancer cell lines.

Table 1: Inhibitory Activity of Quinazoline Dione Derivatives against PARP-1 and PARP-2

Compound IDPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Compound 10 < 3.12 µM (Cytotoxicity)-[8][9]
Compound 11 Potent (nM range)Potent (nM range)[8][9]
Cpd36 0.940.87[10]
12c 30.38-[8]
5 --[11]
8a --[11]
10b --[11]
11b --[11]

Note: Direct IC50 values for some compounds were not available in the provided search results, but their potent activity was highlighted.

Table 2: Inhibitory Activity of Quinazoline Dione Derivatives against EGFR

Compound IDEGFR TargetIC50 (nM)Reference
Compound 23 EGFRL858R/T790M/C797S0.2[7]
Compound 1 EGFRwt20.72[6]
Compound 6 EGFR10[6]
Compound 45a EGFR130[3]
Compound 6d EGFR69[3]
Compound 4a EGFRwt12.36[12]
Compound 6c EGFRwt10.76[12]
8b EGFR-TK1.37[13]

Table 3: Cytotoxic Activity (IC50) of Quinazoline Dione Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 11g | MCF-7, HeLa | Breast, Cervical | Potent |[14] | | Compound 14 | MCF-7, MDA-MB-231 | Breast | 0.350, 0.447 |[4] | | Compound 23 | PC-3, A549, MCF-7, A2780 | Prostate, Lung, Breast, Ovarian | 0.016 - 0.19 |[4] | | Compound 53 | MCF-7, HepG2 | Breast, Liver | 2.09, 2.08 |[4] | | Compound 8a | HCT-116, HepG2 | Colon, Liver | 10.72 (48h), 17.48 (48h) |[15] | | Compound 8f | MCF-7 | Breast | 21.29 (48h) |[15] | | Compound 6n | A549, SW-480, MCF-7 | Lung, Colon, Breast | 5.9, 2.3, 5.65 |[16] | | abc1 | A549, A431 | Lung, Skin | 7.1-8.0, 2.2-3.4 |[17] | | abc2 | A549, A431 | Lung, Skin | 7.1-8.0, 2.2-3.4 |[17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinazoline dione compounds.

3.1. Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives

A general method for the synthesis of the quinazoline-2,4(1H,3H)-dione core involves the cyclization of 2-aminobenzonitriles with a carbon dioxide source. Further derivatization can be achieved through N-alkylation and subsequent reactions.

Materials:

  • Substituted 2-aminobenzonitrile

  • Dimethylformamide (DMF) or N,N-diethylformamide

  • Zinc chloride (ZnCl₂)

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of the Quinazoline-2,4(1H,3H)-dione Core:

    • In a sealed reactor, combine the substituted 2-aminobenzonitrile with DMF or N,N-diethylformamide.

    • Add a catalytic amount of ZnCl₂ (0.5-10 mol%).

    • Heat the mixture to 190-200 °C for a specified time until the reaction is complete (monitored by TLC).

    • After cooling, the product can be precipitated by the addition of a non-polar solvent like DCM and collected by filtration.[8]

  • N-Alkylation:

    • Dissolve the synthesized quinazoline-2,4(1H,3H)-dione in anhydrous DMF.

    • Add potassium carbonate (K₂CO₃) and ethyl chloroacetate.

    • Stir the reaction mixture at room temperature until completion.

    • The product can be isolated by extraction and purified by column chromatography.

  • Hydrazinolysis (for further derivatization):

    • Reflux the N-alkylated product with hydrazine hydrate in ethanol.

    • The resulting hydrazide derivative can be purified by column chromatography.

3.2. PARP-1/2 Enzymatic Assay (Fluorometric)

This assay measures the enzymatic activity of PARP-1 and PARP-2 by detecting the consumption of NAD+.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Quinazoline dione test compounds dissolved in DMSO

  • Nicotinamidase

  • Developer reagent (detects NADH)

  • 384-well assay plate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the quinazoline dione test compounds in PARP assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add the test compounds.

  • Add the PARP enzyme and activated DNA mixture to each well.

  • Incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding β-NAD+.

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction and develop the signal according to the kit manufacturer's instructions (e.g., by adding nicotinamidase and a developer reagent).

  • Measure the fluorescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.[18]

3.3. EGFR Kinase Assay (Luminescent)

This assay quantifies the kinase activity of EGFR by measuring the amount of ATP consumed during the phosphorylation of a substrate.

Materials:

  • Recombinant human EGFR kinase domain (wild-type or mutant)

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • EGFR kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Quinazoline dione test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white, non-binding surface microtiter plate

  • Luminometric plate reader

Procedure:

  • Prepare serial dilutions of the quinazoline dione test compounds in EGFR kinase assay buffer.

  • Add the test compounds to the wells of a 384-well plate.

  • Add the EGFR enzyme and substrate mixture to each well.

  • Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 value.[19][20]

3.4. Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Quinazoline dione test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline dione compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.[21][22][23][24]

Visualizations

4.1. Signaling Pathways

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DDR_Proteins DNA Damage Repair Proteins PAR->DDR_Proteins recruits BER Base Excision Repair (BER) DDR_Proteins->BER mediate BER->DNA_SSB repairs Quinazoline_Dione Quinazoline Dione Inhibitor Quinazoline_Dione->PARP1 inhibits DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis HR_Deficient Homologous Recombination Deficient (e.g., BRCA-) HR_Deficient->DSB fails to repair EGFR_Signaling_Pathway cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Quinazoline_Dione Quinazoline Dione Inhibitor Quinazoline_Dione->Dimerization inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Drug_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., 2-aminobenzonitrile) Cyclization Cyclization to form Quinazoline Dione Core Start->Cyclization Derivatization Derivatization (e.g., N-alkylation) Cyclization->Derivatization Purification Purification & Characterization Derivatization->Purification Enzymatic_Assay Enzymatic Assays (PARP, EGFR) Purification->Enzymatic_Assay Cytotoxicity_Assay Cell-based Cytotoxicity Assay (MTT) Purification->Cytotoxicity_Assay IC50_Enzyme Determine Enzymatic IC50 Enzymatic_Assay->IC50_Enzyme SAR Structure-Activity Relationship (SAR) Analysis IC50_Enzyme->SAR IC50_Cell Determine Cellular IC50 Cytotoxicity_Assay->IC50_Cell IC50_Cell->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Design In_Vivo In Vivo Studies (Xenograft Models) Lead_Opt->In_Vivo Mechanism_of_Action Quinazoline_Dione Quinazoline-2,4(1H,3H)-dione Scaffold Target_Binding Binds to ATP/NAD+ pocket of target enzyme Quinazoline_Dione->Target_Binding PARP_Inhibition PARP Inhibition Target_Binding->PARP_Inhibition EGFR_Inhibition EGFR Inhibition Target_Binding->EGFR_Inhibition DNA_Repair_Block Blocks DNA Single- Strand Break Repair PARP_Inhibition->DNA_Repair_Block Signal_Block Blocks Proliferation Signaling Cascades EGFR_Inhibition->Signal_Block Synthetic_Lethality Synthetic Lethality in HR-deficient cells DNA_Repair_Block->Synthetic_Lethality Apoptosis_Growth_Arrest Apoptosis & Cell Growth Arrest Signal_Block->Apoptosis_Growth_Arrest Anticancer_Effect Anticancer Therapeutic Effect Synthetic_Lethality->Anticancer_Effect Apoptosis_Growth_Arrest->Anticancer_Effect

References

An In-depth Technical Guide to the Safe Handling of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding the Compound

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a quinazoline-2,4-dione core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The defining feature of this specific molecule is the 3-(2-chloroethyl) substituent. This group is a potent electrophile, classifying the compound as a reactive alkylating agent.

Alkylating agents exert their effects by covalently attaching an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA[4][5]. This action can disrupt DNA replication and transcription, leading to cytotoxicity. While this reactivity is harnessed in therapeutic contexts, it also presents significant handling hazards for laboratory personnel.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, grounded in an understanding of its chemical reactivity. The protocols described herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Section 1: Chemical Profile and Physical Properties

A clear understanding of the compound's basic properties is the foundation of safe handling.

PropertyValueSource(s)
CAS Number 5081-87-8[6][7][8]
Molecular Formula C₁₀H₉ClN₂O₂[6][7][9]
Molecular Weight 224.64 g/mol [7][9]
Appearance Solid (form may vary)N/A
Melting Point 195-197 °C[6]
Density ~1.358 g/cm³[6][10]

Section 2: Hazard Identification and Toxicological Insight

The primary hazard associated with this compound stems from its functionality as an alkylating agent. The 2-chloroethyl group is a classic structural motif found in nitrogen mustards and nitrosoureas, known for its ability to form reactive intermediates that alkylate biological molecules[5][11].

GHS Classification & R/S Phrases

While a fully harmonized GHS classification can vary by supplier, aggregated data and related compounds suggest the following hazards are most pertinent.

Hazard TypeClassification & StatementsR/S Phrases
Acute Toxicity Warning: Acute Toxicity 4 (Oral). H302: Harmful if swallowed.R23/24/25: Toxic by inhalation, in contact with skin and if swallowed.[6]
Skin & Eye Contact Warning: Causes skin and eye irritation.S24/25: Avoid contact with skin and eyes.[6]
Inhalation Warning: May cause respiratory irritation.S23: Do not breathe vapour.[6]
Long-Term Effects Precaution: Avoid exposure - obtain special instructions before use.S53: Avoid exposure - obtain special instructions before use.[6]
Environmental Warning: H411: Toxic to aquatic life with long lasting effects.N/A
Mechanistic Insight: The Alkylating Threat

The toxicity of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is not merely superficial irritation; it is rooted in its chemical reactivity. The 2-chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium-like intermediate. This strained, positively charged ring is a potent electrophile, readily attacked by nucleophiles. In a biological context, the primary targets are the electron-rich nitrogen and oxygen atoms in DNA bases (e.g., the N7 position of guanine)[5].

This covalent modification of DNA (an adduct) can lead to replication errors, strand breaks, and interstrand cross-links, triggering cell cycle arrest and apoptosis[4][12]. It is this mechanism that makes related compounds effective chemotherapeutics but also renders them mutagenic and carcinogenic, necessitating stringent handling protocols.

G cluster_compound 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione cluster_bio Biological System compound Quin-N-CH₂CH₂-Cl intermediate Reactive Intermediate (Aziridinium-like ion) compound->intermediate Intramolecular Cyclization dna DNA (Nucleophilic Sites, e.g., N7-Guanine) adduct DNA Adduct Formation dna->adduct Alkylation cell_death Cytotoxicity (Apoptosis) intermediate->dna Electrophilic Attack adduct->cell_death Disrupts Replication

Caption: Mechanism of cytotoxicity via DNA alkylation.

Section 3: Core Safety and Handling Protocols

Given the compound's hazardous nature, a multi-layered safety approach is mandatory, combining engineering controls, personal protective equipment (PPE), and meticulous handling procedures.

Engineering Controls
  • Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[13].

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood should be located in an area free from cross-drafts.

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The following PPE is required at all times when handling this compound.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides robust protection against skin contact. The alkylating nature of the compound necessitates a high degree of caution[13].
Eye Protection Chemical safety goggles.Protects against splashes and accidental contact with airborne particles[13].
Lab Coat A fully buttoned lab coat with tight-fitting cuffs.Prevents contamination of personal clothing[13].
Respiratory Not required if handled exclusively in a fume hood.A respirator may be needed for spill cleanup outside of a hood, requiring specialized training[14].
Standard Operating Procedure: Weighing and Solution Preparation

This workflow is designed to minimize exposure and contamination during routine laboratory use.

Caption: Step-by-step workflow for safe handling and solution preparation.

Section 4: Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[14][15]. Some suppliers recommend cold-chain transportation, suggesting refrigeration may be optimal for long-term storage[16].

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases[14][15]. The chloroethyl group can be reactive under various conditions.

  • Designated Area: Store in a designated area, clearly labeled as containing a toxic and reactive chemical[14].

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is crucial.

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[17].

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[17].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[15][17].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately[17].

Accidental Release (Spill) Procedures
  • Small Spill (in fume hood): Absorb with an inert, dry material (e.g., vermiculite, sand). Place the material into a suitable, sealed container for disposal as halogenated organic waste[14].

  • Large Spill / Spill outside hood: Evacuate the area immediately. Secure the area and prevent entry. Contact your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean up a large spill without specialized training and equipment[14].

Section 6: Waste Disposal

As a halogenated organic compound, 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione requires specific disposal procedures.

  • Classification: This compound must be disposed of as halogenated organic waste [13][18].

  • Procedure:

    • Collect all waste materials (unwanted solid, contaminated solutions, cleaning materials) in a designated, properly labeled, and sealed container for halogenated waste[19][20].

    • Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity[20].

    • Do not dispose of down the drain[13][14].

    • Arrange for pickup and disposal through your institution's certified hazardous waste management program.

References

Probing the Enigma: A Technical Guide to the Speculated Mechanism of Action of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a molecule of significant interest, belonging to the quinazoline-2,4(1H,3H)-dione class of compounds, which are recognized as "privileged structures" in medicinal chemistry.[1][2] While direct and extensive research on the specific mechanism of action for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is not extensively documented in publicly available literature, this technical guide aims to provide a comprehensive speculation on its potential biological activities. This speculation is founded on the well-established pharmacological profile of the quinazoline-2,4(1H,3H)-dione scaffold and the inherent chemical reactivity of its 3-(2-chloroethyl) substituent. This document will delve into potential molecular targets, propose signaling pathway interactions, and outline hypothetical experimental protocols to validate these hypotheses.

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a versatile heterocyclic structure that has been the foundation for the development of numerous therapeutic agents.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive effects.[1][2][5] The biological promiscuity of this scaffold suggests that modifications at various positions, particularly at the N1 and N3 positions of the quinazoline ring, can significantly influence its interaction with a diverse array of biological targets.[1]

The Significance of the 3-(2-Chloroethyl) Substituent: A Reactive Moiety

The presence of a 2-chloroethyl group at the N3 position is a critical feature of the title compound. The 2-chloroethyl moiety is a well-known alkylating agent, capable of forming a highly reactive aziridinium ion intermediate. This electrophilic species can then react with nucleophilic residues commonly found in biological macromolecules, such as the sulfhydryl groups of cysteine, the imidazole ring of histidine, and the amino groups of lysine and arginine in proteins, as well as the N7 position of guanine in DNA. This chemical reactivity strongly suggests that a primary mechanism of action for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione could involve the covalent modification of its biological targets .

Speculated Mechanisms of Action

Based on the known activities of the quinazoline-2,4(1H,3H)-dione scaffold and the reactive nature of the 2-chloroethyl group, we can speculate on several potential mechanisms of action.

Anticancer Activity

The anticancer potential of quinazoline-2,4(1H,3H)-dione derivatives is widely reported.[1][2][6][7] Several mechanisms could be at play for the title compound:

  • Alkylation of DNA: The 2-chloroethyl group could directly alkylate DNA, leading to cross-linking, DNA damage, and the induction of apoptosis in rapidly proliferating cancer cells. This mechanism is characteristic of classical alkylating chemotherapeutic agents.

  • Inhibition of Key Signaling Pathways: Quinazoline-2,4(1H,3H)-dione derivatives are known to inhibit critical cancer-related signaling pathways, such as the Wnt signaling pathway.[1][2] The title compound could act as an antagonist or inhibitor of key components within these pathways, potentially through covalent modification of essential proteins.

  • Enzyme Inhibition:

    • PARP-1/2 Inhibition: Novel quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2), enzymes crucial for DNA repair.[8][9] Inhibition of PARP in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), can lead to synthetic lethality.

    • Tyrosine Kinase Inhibition: Certain derivatives have been designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, both of which are pivotal in tumor growth, angiogenesis, and metastasis.[10]

Quantitative Data for Representative Quinazoline-2,4(1H,3H)-dione Derivatives:

Derivative ClassTargetIC50 / GI50Reference
1-Benzyl derivativesHepG2, HCT-116, MCF-7 cell lines5.27 - 9.39 µM[6]
3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} derivativeHUH-7, MCF-7, HCT-116 cell lines2.5 - 6.8 µM[6]
3-Amino pyrrolidine derivativesPARP-110⁻⁹ M level[8]
3-Amino pyrrolidine derivativesPARP-210⁻⁸ M level[8]
3-Substituted derivativesc-Met Tyrosine Kinase0.063 - 0.084 µM[10]
3-Substituted derivativesVEGFR-2 Tyrosine Kinase0.052 - 0.084 µM[10]
Antimicrobial Activity

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antimicrobial agents.[5][11] A plausible mechanism for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione could be the inhibition of essential bacterial enzymes through covalent modification.

  • Inhibition of Bacterial Gyrase and DNA Topoisomerase IV: Some derivatives have been designed as fluoroquinolone-like inhibitors of these enzymes, which are critical for bacterial DNA replication.[5] The alkylating nature of the 2-chloroethyl group could lead to irreversible inhibition of these topoisomerases.

Proposed Signaling Pathway Interactions

Based on existing literature for the parent scaffold, a potential interaction with the Wnt signaling pathway is a strong possibility.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Dvl Dishevelled (Dvl) Frizzled->Dvl Activation Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dvl->Destruction_Complex Inhibition Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylation & Ubiquitination Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulation & Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation Compound 3-(2-Chloroethyl)quinazoline- 2,4(1H,3H)-dione Compound->Destruction_Complex Speculated Inhibition Compound->Beta_Catenin Speculated Inhibition

Caption: Speculated inhibition of the Wnt signaling pathway.

Proposed Experimental Protocols

To investigate the speculative mechanisms of action of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, the following experimental workflow is proposed.

Experimental_Workflow start Start: Compound Synthesis and Characterization cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) start->cell_viability target_identification Target Identification cell_viability->target_identification covalent_binding Covalent Binding Assays (e.g., Mass Spectrometry) target_identification->covalent_binding Covalent Mechanism? dna_damage DNA Damage Assays (e.g., Comet Assay, γ-H2AX staining) target_identification->dna_damage DNA Damage? enzyme_inhibition Enzyme Inhibition Assays (e.g., PARP, Kinase activity) target_identification->enzyme_inhibition Enzyme Inhibition? pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) covalent_binding->pathway_analysis dna_damage->pathway_analysis enzyme_inhibition->pathway_analysis in_vivo In Vivo Efficacy Studies (e.g., Xenograft models) pathway_analysis->in_vivo end End: Mechanism of Action Elucidation in_vivo->end

Caption: Proposed experimental workflow for mechanism elucidation.

Detailed Methodologies

5.1.1. Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

5.1.2. Covalent Binding Assay (Mass Spectrometry-based)

  • Protein Incubation: Incubate a purified target protein (e.g., PARP-1, a tyrosine kinase) with 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

  • Digestion: Digest the protein mixture with trypsin.

  • LC-MS/MS Analysis: Analyze the peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify peptides that have been covalently modified by the compound by searching for the corresponding mass shift.

5.1.3. Wnt Signaling Reporter Assay

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a Wnt-responsive luciferase reporter plasmid (e.g., TOP/FOPflash).

  • Compound and Ligand Treatment: Treat the transfected cells with 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in the presence and absence of a Wnt ligand (e.g., Wnt3a).

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Determine the effect of the compound on Wnt-mediated luciferase expression.

Conclusion and Future Directions

While the precise mechanism of action of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione remains to be definitively elucidated, the available evidence strongly suggests a multi-faceted profile centered around the alkylating potential of the 2-chloroethyl group and the inherent biological activities of the quinazoline-2,4(1H,3H)-dione scaffold. Future research should focus on the proposed experimental protocols to identify its specific molecular targets, confirm its covalent binding nature, and delineate its impact on key signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

Spectroscopic and Synthetic Profile of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a generalized synthetic protocol for the compound 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. This quinazolinedione derivative is a valuable intermediate in the synthesis of various pharmacologically active molecules. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂ChemSrc[1]
Molecular Weight 224.64 g/mol ChemSrc[1]
Melting Point 195-197 °CChemSrc[1]
CAS Number 5081-87-8Sigma-Aldrich[2]

Spectroscopic Data

While complete, publicly available ¹H NMR, ¹³C NMR, and IR spectra for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione are limited, mass spectrometry data has been reported. The following table summarizes the major peaks observed in the mass spectrum.

Mass Spectrometry

The mass spectrum of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is characterized by the following fragments:

m/zInterpretation
224[M]⁺ (Molecular ion)
162[M - C₂H₄Cl]⁺
146[M - C₂H₄Cl - O]⁺
139
119

Data sourced from PubChem[3].

Experimental Protocols

General Synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

A plausible synthetic route involves the reaction of quinazoline-2,4(1H,3H)-dione with a suitable alkylating agent, such as 1-bromo-2-chloroethane, in the presence of a base.

Reaction Scheme:

Synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione cluster_reactants Reactants cluster_product Product cluster_process Process Quinazolinedione Quinazoline-2,4(1H,3H)-dione Reaction Alkylation Reaction in a suitable solvent (e.g., DMF) Quinazolinedione->Reaction AlkylatingAgent 1-Bromo-2-chloroethane AlkylatingAgent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction TargetCompound 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione Reaction->TargetCompound

Caption: Generalized synthetic workflow for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Methodology:

  • Dissolution: Quinazoline-2,4(1H,3H)-dione is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Base Addition: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), is added to the solution to deprotonate the nitrogen at the 3-position.

  • Alkylation: 1-Bromo-2-chloroethane is added to the reaction mixture. The reaction is typically stirred at an elevated temperature to facilitate the nucleophilic substitution.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by pouring it into water, followed by filtration of the resulting precipitate. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound would follow a standard analytical workflow to confirm its identity and purity.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation cluster_final Start Synthesized Product MS Mass Spectrometry (MS) - Confirm Molecular Weight Start->MS Sample NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR - Elucidate Chemical Structure Start->NMR Sample IR Infrared Spectroscopy (IR) - Identify Functional Groups Start->IR Sample Confirm Structure Verified? MS->Confirm NMR->Confirm IR->Confirm Final Pure Compound Confirm->Final Yes

Caption: Standard workflow for the spectroscopic characterization of the synthesized compound.

References

A Technical Guide to the Solubility Profile of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of the heterocyclic compound 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. As a key intermediate in the synthesis of various biologically active molecules, understanding its solubility in organic solvents is crucial for its application in medicinal chemistry and drug development. This document provides a framework for determining the solubility of this compound, including detailed experimental protocols and a structured format for data presentation. Due to the current absence of publicly available quantitative solubility data for this specific compound, this guide focuses on providing a robust methodology for researchers to generate such data in a standardized manner.

Introduction

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The chloroethyl group at the N3 position offers a reactive handle for further molecular elaboration, enabling the synthesis of diverse compound libraries.

The solubility of a compound is a critical physicochemical parameter that profoundly influences its handling, purification, formulation, and ultimately, its biological activity and bioavailability. A well-defined solubility profile in various organic solvents is essential for:

  • Reaction Condition Optimization: Selecting appropriate solvents for synthesis and derivatization reactions.

  • Purification and Crystallization: Developing effective methods for isolating and purifying the compound.

  • Formulation Development: Creating suitable formulations for in vitro and in vivo studies.

  • Analytical Method Development: Choosing appropriate solvents for techniques such as chromatography and spectroscopy.

Physicochemical Properties

A summary of the known physicochemical properties of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Melting Point 195-197 °C
Appearance Solid

Proposed Quantitative Solubility Data Presentation

To ensure consistency and comparability of solubility data across different studies, it is recommended to present the quantitative data in a structured tabular format. The following table provides a template for recording the solubility of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in various organic solvents at different temperatures.

Table 1: Solubility of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
N,N-Dimethylformamide (DMF)25Shake-Flask
37Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
37Shake-Flask
Tetrahydrofuran (THF)25Shake-Flask
37Shake-Flask
1,4-Dioxane25Shake-Flask
37Shake-Flask
Ethyl Acetate25Shake-Flask
37Shake-Flask
Acetonitrile25Shake-Flask
37Shake-Flask
Methanol25Shake-Flask
37Shake-Flask
Ethanol25Shake-Flask
37Shake-Flask
Acetone25Shake-Flask
37Shake-Flask

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in organic solvents. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

Materials and Equipment
  • 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G A Preparation of Compound-Solvent Slurry B Equilibration on Orbital Shaker A->B Incubate at constant temperature C Phase Separation (Centrifugation) B->C Achieve equilibrium D Filtration of Supernatant C->D Isolate saturated solution E Serial Dilution of Saturated Solution D->E Prepare for analysis F Quantitative Analysis (e.g., HPLC-UV) E->F Measure concentration G Solubility Calculation F->G Determine solubility value

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Shake-Flask Protocol
  • Preparation of Slurry: Add an excess amount of solid 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: To each vial, add a known volume of the selected organic solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione of known concentrations.

  • Calculation: Calculate the solubility of the compound in the respective solvent using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

    The solubility can also be expressed in molarity (mol/L) by dividing the concentration in g/L by the molecular weight of the compound.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly associated with 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in the public domain, as it is primarily utilized as a synthetic intermediate. The biological activity of its derivatives would determine the relevant signaling pathways to investigate.

The logical relationship in the context of this guide pertains to the experimental workflow for determining a fundamental physicochemical property, which is a prerequisite for any further biological or pharmaceutical development.

G cluster_0 Physicochemical Characterization cluster_1 Preclinical Development A Compound Synthesis and Purification B Solubility Profile Determination A->B C Other Physicochemical Properties (pKa, LogP) A->C D Formulation Development B->D E In Vitro Biological Screening B->E

Caption: Logical relationship of solubility determination in drug development.

Conclusion

This technical guide provides a comprehensive framework for researchers and scientists to determine the solubility profile of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in various organic solvents. By following the detailed experimental protocols and data presentation guidelines outlined herein, standardized and comparable solubility data can be generated. This information is invaluable for the effective utilization of this important synthetic intermediate in the pursuit of novel therapeutic agents. The generation and dissemination of such fundamental data will undoubtedly accelerate research and development efforts in the field of medicinal chemistry.

References

The Quinazoline-2,4(1H,3H)-dione Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and evolving therapeutic importance of quinazoline-2,4(1H,3H)-dione compounds. From their 19th-century origins to their current status as a privileged scaffold in medicinal chemistry, this document details key synthetic milestones, diverse biological activities, and the underlying mechanisms of action. This guide includes detailed experimental protocols for foundational and modern syntheses, quantitative biological data, and visualizations of key signaling pathways to facilitate a deeper understanding of this important heterocyclic system.

Discovery and Historical Perspective

The journey of quinazoline chemistry began in the latter half of the 19th century. The first synthesis of a quinazoline derivative was achieved by the German chemist Peter Griess in 1869.[1][2] His pioneering work involved the reaction of cyanogen with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] This initial product serves as a precursor that can be converted to the quinazoline-2,4(1H,3H)-dione core. The name "quinazoline" was later proposed by Widdege for this class of bicyclic heterocycles.[1]

Subsequent significant advancements in the field included the synthesis of the parent quinazoline molecule by Bischler and Lang in 1895 through the decarboxylation of a 2-carboxy derivative.[1] In 1903, a more efficient synthesis was developed by Gabriel.[1] These early synthetic efforts laid the groundwork for the extensive exploration of quinazoline derivatives in the decades that followed.

Synthetic Methodologies

The quinazoline-2,4(1H,3H)-dione scaffold can be constructed through various synthetic routes, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Foundational Synthetic Approaches
Modern Synthetic Protocols

Modern synthetic chemistry has introduced more efficient and versatile methods for the preparation of quinazoline-2,4(1H,3H)-diones, often with improved yields and milder reaction conditions.

Experimental Protocols

Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid and Potassium Cyanate (A Modern Interpretation of a Foundational Approach)

This one-pot method is an eco-efficient process that proceeds at room temperature in water.[1][3]

Reaction Scheme:

synthesis_from_anthranilic_acid AnthranilicAcid Anthranilic Acid KOCN KOCN, AcOH Water, RT UreaDerivative Urea Derivative KOCN->UreaDerivative NaOH NaOH Water, RT MonosodiumSalt Monosodium Salt NaOH->MonosodiumSalt HCl HCl FinalProduct Quinazoline-2,4(1H,3H)-dione HCl->FinalProduct

Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid.

Procedure:

  • An aqueous solution of potassium cyanate (75 mmol in 20 mL of water) is added dropwise to a mixture of an anthranilic acid derivative (50 mmol) and acetic acid (90 mmol) in 80 mL of deionized water.[3]

  • The reaction mixture is stirred overnight at room temperature.[3]

  • Solid sodium hydroxide (200 mmol) is then added in portions, and the mixture is stirred for an additional 4 hours.[3]

  • The pH of the reaction mixture is carefully adjusted to <1 with concentrated hydrochloric acid, resulting in the formation of a white precipitate.[3]

  • The precipitate is collected by filtration and washed with water until a neutral pH is achieved to yield the desired quinazoline-2,4(1H,3H)-dione.[3]

Synthesis of Quinazoline-2,4(1H,3H)-dione from 2-Aminobenzonitrile and Carbon Dioxide

This method represents an atom-economical and green approach to the synthesis of the quinazoline-2,4(1H,3H)-dione core.[4][5][6]

Reaction Scheme:

synthesis_from_2-aminobenzonitrile Aminobenzonitrile 2-Aminobenzonitrile CO2 CO2 (atmospheric pressure) [Ch][2-OP] catalyst Dione Quinazoline-2,4(1H,3H)-dione CO2->Dione

Synthesis from 2-Aminobenzonitrile and CO2.

Procedure:

  • In a reaction vessel, 2-aminobenzonitrile and a 2-hydroxypyridine anion-based ionic liquid catalyst (e.g., [Ch][2-OP]) are combined.[4]

  • The reaction is carried out under an atmosphere of carbon dioxide at atmospheric pressure.[4]

  • The reaction mixture is typically heated to facilitate the cyclization.

  • Upon completion, the product is isolated. The use of an ionic liquid catalyst often allows for easy separation and recycling of the catalyst.[4]

Biological Activities and Therapeutic Potential

Quinazoline-2,4(1H,3H)-dione and its derivatives exhibit a broad spectrum of biological activities, making them a focal point of drug discovery research.

Anticancer Activity: PARP Inhibition

A significant area of investigation for quinazoline-2,4(1H,3H)-dione derivatives is their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[3][4][5][7][8] PARP inhibitors have emerged as a crucial therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Table 1: In Vitro PARP Inhibitory Activity of Representative Quinazoline-2,4(1H,3H)-dione Derivatives

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Compound 11a 46711.5[8]
Cpd36 0.940.87[4][5]
Olaparib (Reference) ---
Compound 10 --[3][7]
Compound 11 --[3][7]

Note: IC50 values for compounds 10 and 11 were reported at the 10⁻⁹ M level for PARP-1 and 10⁻⁸ M level for PARP-2.[3][7]

Antiviral Activity: Anti-HCV Agents

Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have shown promise as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.[8] These compounds are proposed to act as metal ion chelators within the enzyme's active site.[8]

Table 2: Anti-HCV Activity of Representative 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives

CompoundEC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
10n 6.4>25>3.9[8]
10p <10--[8]
21h <10--[8]
21k <10--[8]
21t 2.0>50>25[8]
Ribavirin (Reference) 20.0-2.3[8]
Antibacterial Activity

Certain quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents, acting as inhibitors of bacterial gyrase and DNA topoisomerase IV.[7][9]

Table 3: Antibacterial Activity of a Representative Quinazoline-2,4(1H,3H)-dione Derivative (Compound 13)

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)Reference
Staphylococcus aureus9-[7]
Escherichia coli1565[7]

Signaling Pathways

The therapeutic effects of quinazoline-2,4(1H,3H)-dione derivatives are often attributed to their modulation of key signaling pathways involved in cell proliferation, survival, and DNA repair.

PARP and DNA Repair Pathway

PARP enzymes play a critical role in the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells with deficient homologous recombination repair leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Quinazoline_Dione Quinazoline-2,4(1H,3H)-dione (PARP Inhibitor) Quinazoline_Dione->PARP1 inhibits

PARP-mediated DNA Repair Pathway and Inhibition.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation. Many anticancer drugs, including some based on the broader quinazoline scaffold, target this pathway.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Sos) Dimerization->Adaptor recruit Ras Ras Adaptor->Ras activate Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription activate Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Simplified EGFR Signaling Pathway.
HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is another key receptor tyrosine kinase involved in cell growth and is often overexpressed in certain cancers, notably breast cancer. HER2 can form heterodimers with other EGFR family members, leading to the activation of downstream signaling cascades.

HER2_Pathway HER2 HER2 Heterodimerization Heterodimerization & Phosphorylation HER2->Heterodimerization EGFR_Family Other EGFR Family Receptors (e.g., EGFR, HER3) EGFR_Family->Heterodimerization PI3K PI3K Heterodimerization->PI3K activates Ras_MAPK Ras/MAPK Pathway Heterodimerization->Ras_MAPK activates AKT Akt PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Cell_Growth Cell Growth Ras_MAPK->Cell_Growth

Simplified HER2 Signaling Pathway.

Conclusion

The quinazoline-2,4(1H,3H)-dione scaffold has a rich history rooted in the foundational discoveries of 19th-century organic chemistry. Over the past century and a half, it has evolved into a "privileged structure" in medicinal chemistry, giving rise to a multitude of derivatives with diverse and potent biological activities. The continued exploration of this versatile core, aided by modern synthetic techniques and a deeper understanding of its interactions with key biological pathways, promises to yield new and improved therapeutic agents for a range of diseases, from cancer to infectious diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

Methodological & Application

Synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione from Anthranilic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, a valuable intermediate in pharmaceutical research. The synthesis is a two-step process commencing with the formation of the quinazoline-2,4(1H,3H)-dione scaffold from anthranilic acid, followed by N-alkylation to introduce the 2-chloroethyl side chain.

Overview of the Synthetic Pathway

The synthesis proceeds in two key stages:

  • Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione. This step involves the reaction of anthranilic acid with potassium cyanate to form a urea intermediate, which subsequently undergoes cyclization to yield the quinazoline-2,4(1H,3H)-dione core. This method is noted for its efficiency and use of water as a solvent, making it an environmentally friendly approach.[1][2]

  • Step 2: Synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. The quinazoline-2,4(1H,3H)-dione is then alkylated at the N-3 position using 1-bromo-2-chloroethane in the presence of a base. This regioselective alkylation is a common strategy for functionalizing the quinazolinone scaffold.[3][4]

Experimental Protocols

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

This one-pot protocol is adapted from an eco-efficient method performed in water.[1][2]

Materials:

  • Anthranilic acid

  • Potassium cyanate (KOCN)

  • Acetic acid (AcOH)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, prepare a mixture of anthranilic acid (50 mmol) and acetic acid (90 mmol) in deionized water (80 mL).

  • Slowly add an aqueous solution of potassium cyanate (75 mmol in 20 mL of water) dropwise to the stirring mixture at room temperature.

  • Continue stirring the reaction mixture overnight.

  • Carefully add solid sodium hydroxide (200 mmol) to the mixture in portions.

  • Stir the reaction for an additional 4 hours.

  • Adjust the pH of the mixture to <1 by the slow addition of concentrated hydrochloric acid, which will result in the formation of a white precipitate.

  • Collect the precipitate by filtration and wash it with water until the pH of the filtrate is neutral (pH 7).

  • Dry the resulting white solid to obtain quinazoline-2,4(1H,3H)-dione.

Logical Flow of Step 1 Synthesis

A Mix Anthranilic Acid, Acetic Acid, and Water B Add KOCN Solution Dropwise A->B C Stir Overnight B->C D Add NaOH C->D E Stir for 4 hours D->E F Acidify with HCl to pH < 1 E->F G Filter Precipitate F->G H Wash with Water until pH 7 G->H I Dry the Product H->I J Quinazoline-2,4(1H,3H)-dione I->J

Caption: Experimental workflow for the synthesis of Quinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

This protocol is a general method for N-alkylation of quinazolinones.[3][4][5]

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • 1-Bromo-2-chloroethane

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

Procedure:

  • To a solution of quinazoline-2,4(1H,3H)-dione (10 mmol) in dimethylformamide (50 mL), add potassium carbonate (20 mmol).

  • Add 1-bromo-2-chloroethane (12 mmol) to the suspension.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical Appearance
Quinazoline-2,4(1H,3H)-dioneC₈H₆N₂O₂162.15Near-quantitative[1]White solid
3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dioneC₁₀H₉ClN₂O₂224.64--

Yields for the second step are dependent on specific reaction conditions and purification.

Reaction Pathway

cluster_0 Step 1 cluster_1 Step 2 A Anthranilic Acid B Quinazoline-2,4(1H,3H)-dione A->B KOCN, NaOH, HCl (in water) C Quinazoline-2,4(1H,3H)-dione D 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione C->D 1-Bromo-2-chloroethane, K2CO3, DMF

Caption: Overall synthetic route from anthranilic acid.

References

Application Notes and Protocols for N-Alkylation of Quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-2,4(1H,3H)-dione, a fused heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[1][2] The therapeutic potential of this scaffold can be significantly modulated through substitution at the N1 and N3 positions of the quinazoline ring. N-alkylation is a fundamental strategy to introduce molecular diversity, influencing the compound's physicochemical properties, target binding affinity, and pharmacokinetic profile. This document provides detailed protocols for the N-alkylation of quinazoline-2,4(1H,3H)-dione, presenting various methodologies to achieve N1-mono, N3-mono, and N1,N3-di-alkylation.

The quinazoline-2,4(1H,3H)-dione core is a versatile starting material for generating extensive compound libraries for drug discovery. The protocols outlined below offer reliable and reproducible methods for synthesizing a wide range of N-alkylated derivatives, facilitating structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Data Presentation: Comparison of N-Alkylation Protocols

The following tables summarize quantitative data from various N-alkylation protocols for quinazoline-2,4(1H,3H)-dione, allowing for easy comparison of reaction conditions and yields.

Table 1: N1,N3-Dialkylation of Quinazoline-2,4(1H,3H)-dione

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromoacetate (2 eq.)K₂CO₃DMF252462-65[3]
Ethyl chloroacetateK₂CO₃DMFRoom Temp--[2][4]

Table 2: Microwave-Assisted N1-Alkylation of 3-Substituted Quinazoline-2,4(1H,3H)-diones

3-Substituent (R1)Alkylating AgentIonic LiquidTemperature (°C)Time (min)Yield (%)Reference
PhCH₂CH₂Dimethyl carbonate[bmim]BF₄1301598[5]
4-CH₃OPhCH₂CH₂Dimethyl carbonate[bmim]BF₄1301598[5]
PhCH₂CH₂Diethyl carbonate[bmim]BF₄1301596[5]
4-CH₃OPhCH₂CH₂Diethyl carbonate[bmim]BF₄1301597[5]

Table 3: N1-Alkylation of 3-Hydroxy-quinazoline-2,4(1H,3H)-dione Derivatives

Alkylating Agent (R¹X)BaseSolventTemperature (°C)Time (h)Reference
R¹Br or R¹IK₂CO₃DMF80 or Room Temp2[6]

Experimental Protocols

Protocol 1: General Procedure for N1,N3-Dialkylation using Benzyl Bromoacetate

This protocol describes the simultaneous alkylation at both the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione core.[3]

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Benzyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add anhydrous finely ground K₂CO₃ (excess, e.g., 4.7 eq).

  • Add benzyl bromoacetate (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • After completion of the reaction (monitored by TLC), filter the reaction mass to remove the inorganic base.

  • Evaporate the solvent from the filtrate in vacuo.

  • Treat the residue with water to precipitate the crude product.

  • Filter the solid, air-dry at room temperature, and purify by recrystallization from ethyl acetate to obtain dibenzyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate.

Protocol 2: Microwave-Assisted N1-Alkylation using Dialkyl Carbonates

This method provides a rapid and efficient synthesis of N1-alkylated quinazoline-2,4-diones from N3-substituted precursors using microwave irradiation.[5]

Materials:

  • N3-substituted quinazoline-2,4(1H,3H)-dione

  • Dimethyl carbonate or diethyl carbonate

  • Ionic liquid (e.g., [bmim]BF₄)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a microwave-safe reaction vessel, combine the N3-substituted quinazoline-2,4(1H,3H)-dione (1.0 eq) and the ionic liquid.

  • Add an excess of dimethyl carbonate or diethyl carbonate to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 130 °C for 15 minutes.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and water.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as required.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_quinazoline Quinazoline-2,4(1H,3H)-dione reaction_step Mixing and Stirring (Specified Temp & Time) start_quinazoline->reaction_step start_alkylating Alkylating Agent (e.g., R-X) start_alkylating->reaction_step start_base Base (e.g., K₂CO₃) start_base->reaction_step start_solvent Solvent (e.g., DMF) start_solvent->reaction_step filtration Filtration reaction_step->filtration extraction Solvent Evaporation & Extraction filtration->extraction purification_step Recrystallization or Column Chromatography extraction->purification_step final_product N-Alkylated Quinazoline-2,4-dione purification_step->final_product

Caption: General workflow for the N-alkylation of quinazoline-2,4(1H,3H)-dione.

biological_applications cluster_applications Therapeutic Applications parent N-Alkylated Quinazoline-2,4(1H,3H)-diones anticancer Anticancer parent->anticancer antimicrobial Antimicrobial parent->antimicrobial anti_inflammatory Anti-inflammatory parent->anti_inflammatory anticonvulsant Anticonvulsant parent->anticonvulsant other Other Activities parent->other hypertensive hypertensive parent->hypertensive antihypertensive Antihypertensive

Caption: Biological applications of N-alkylated quinazoline-2,4(1H,3H)-dione derivatives.

References

Synthesis and Antimicrobial Evaluation of Quinazoline-2,4(1H,3H)-dione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and antimicrobial evaluation of quinazoline-2,4(1H,3H)-dione derivatives. This class of nitrogen-containing heterocyclic compounds has garnered significant attention for its broad spectrum of pharmacological activities, including promising antibacterial and antifungal properties.[1][2][3][4] These compounds are of particular interest as they can be designed as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[1][5][6][7][8] The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents, and quinazoline-2,4(1H,3H)-diones represent a valuable scaffold in this endeavor.[9]

I. Synthetic Protocols

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives can be achieved through various synthetic strategies. A common and effective approach involves the modification of a pre-formed quinazoline-2,4(1H,3H)-dione core. Below is a generalized protocol for a multi-step synthesis of derivatives with potential antimicrobial activity, based on reported literature.[1]

Protocol 1: Synthesis of N1,N3-disubstituted Quinazoline-2,4(1H,3H)-dione Derivatives

This protocol outlines a three-step synthesis starting from quinazoline-2,4(1H,3H)-dione to introduce functional groups at the N1 and N3 positions, which are often crucial for antimicrobial activity.

Step 1: Synthesis of Diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate

  • Reagents and Materials:

    • Quinazoline-2,4(1H,3H)-dione

    • Ethyl chloroacetate

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of quinazoline-2,4(1H,3H)-dione in DMF, add potassium carbonate.

    • Stir the mixture at room temperature.

    • Add ethyl chloroacetate dropwise to the stirring mixture.

    • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the diethyl ester derivative.

Step 2: Synthesis of 2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide)

  • Reagents and Materials:

    • Diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Suspend the diethyl ester derivative in ethanol.

    • Add hydrazine hydrate to the suspension.

    • Reflux the mixture for a specified time, monitoring the reaction by TLC.

    • After cooling, collect the precipitated solid by filtration.

    • Wash the solid with ethanol and dry to obtain the dihydrazide intermediate.[1]

Step 3: Synthesis of Final Derivatives (e.g., Triazole-substituted derivatives)

  • Reagents and Materials:

    • 2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide)

    • Appropriate electrophilic reagents (e.g., substituted aldehydes, isothiocyanates)

    • Suitable solvent (e.g., acetic acid, ethanol)

  • Procedure (Example with an aldehyde):

    • Dissolve the dihydrazide intermediate in a suitable solvent.

    • Add the desired aldehyde to the solution.

    • Reflux the mixture for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Recrystallize the product from an appropriate solvent to obtain the purified final compound.

The following diagram illustrates the general workflow for this synthetic protocol.

G cluster_synthesis Synthetic Workflow A Quinazoline-2,4(1H,3H)-dione B Diethyl 2,2'-(2,4-dioxoquinazoline- 1,3(2H,4H)-diyl)diacetate A->B  Ethyl chloroacetate, K2CO3, DMF C 2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl) di(acetohydrazide) B->C  Hydrazine hydrate, Ethanol, Reflux D Final Antimicrobial Derivatives C->D  Electrophilic reagents, Reflux

A generalized synthetic workflow for N1,N3-disubstituted quinazoline-2,4(1H,3H)-diones.

II. Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized quinazoline-2,4(1H,3H)-dione derivatives can be assessed using standard microbiological techniques. The agar well diffusion method is suitable for initial screening, while the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

Protocol 2: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

  • Materials:

    • Nutrient agar plates

    • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

    • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

    • Standard antibiotic discs (e.g., Ampicillin, Vancomycin)

    • Sterile cork borer

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of a nutrient agar plate.

    • Allow the agar surface to dry.

    • Using a sterile cork borer, create wells of a defined diameter in the agar.

    • Add a specific volume of the dissolved synthesized compound at a known concentration into each well.

    • Place standard antibiotic discs on the agar surface as positive controls.

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[1]

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • Standardized bacterial inoculum

    • Synthesized compounds serially diluted in MHB

    • Positive control (broth with inoculum) and negative control (broth only)

  • Procedure:

    • Perform serial two-fold dilutions of the synthesized compounds in MHB in the wells of a 96-well plate.

    • Add a standardized bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

The following diagram outlines the workflow for antimicrobial activity testing.

G cluster_testing Antimicrobial Testing Workflow A Synthesized Quinazoline-2,4(1H,3H)-dione Derivatives B Primary Screening: Agar Well Diffusion Method A->B C Quantitative Analysis: MIC Determination B->C  Active Compounds D Identification of Lead Compounds C->D

Workflow for the evaluation of antimicrobial activity.

III. Data Presentation: Antimicrobial Activity

The antimicrobial activity of selected quinazoline-2,4(1H,3H)-dione derivatives is summarized in the tables below.

Table 1: Zone of Inhibition of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (mm)Escherichia coli (mm)
Derivative 1 915
Derivative 2 Moderate ActivityModerate Activity
Ampicillin 1820
Vancomycin 22-

Data synthesized from literature reports.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of a Promising Derivative

CompoundMIC (mg/mL) against Escherichia coli
Derivative 1 65
Standard Drug Comparable to Derivative 1

Data synthesized from literature reports.[1]

IV. Proposed Mechanism of Action

Quinazoline-2,4(1H,3H)-dione derivatives are believed to exert their antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][7] These enzymes are essential for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately causing bacterial cell death. This mechanism is analogous to that of fluoroquinolone antibiotics.[8]

The following diagram illustrates the proposed mechanism of action.

G cluster_moa Proposed Mechanism of Action A Quinazoline-2,4(1H,3H)-dione Derivative B Bacterial DNA Gyrase / Topoisomerase IV A->B Binds to enzyme-DNA complex C Inhibition of DNA Religation B->C D Accumulation of DNA Strand Breaks C->D E Bacterial Cell Death D->E

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy. Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione as a key intermediate in the synthesis of a diverse range of kinase inhibitors. The chloroethyl group at the N-3 position serves as a reactive handle for introducing various functionalities through nucleophilic substitution, leading to the generation of potent inhibitors of key oncogenic kinases such as EGFR, VEGFR-2, and c-Met.

Rationale for Targeting Kinases

Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. Therefore, small molecule kinase inhibitors have emerged as a cornerstone of modern oncology. The quinazoline-2,4(1H,3H)-dione core has proven to be an effective pharmacophore for designing ATP-competitive kinase inhibitors.

Data Presentation: Biological Activity of Synthesized Kinase Inhibitors

The following tables summarize the in vitro biological activities of representative kinase inhibitors synthesized from precursors conceptually derived from 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione.

Table 1: Inhibitory Activity against Kinase Enzymes

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
2c c-Met0.084Cabozantinib-
VEGFR-20.052-
4b c-Met0.063Cabozantinib-
VEGFR-20.035-
4e c-Met0.070Cabozantinib-
VEGFR-20.068-
6d EGFR0.069Erlotinib0.045

Note: Data extracted from studies on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives.[1][2][3]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 (µM)
6d NCI-H460Non-Small Cell Lung Cancer0.789

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 c-Met Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates RAF RAF VEGFR-2->RAF PKC PKC PLCγ->PKC MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Inhibitor Inhibitor Inhibitor->VEGFR-2 Inhibits HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes Inhibitor_cMet Inhibitor Inhibitor_cMet->c-Met Inhibits

Caption: Simplified VEGFR-2 and c-Met signaling pathways targeted by quinazoline-dione inhibitors.

G Start Start Synthesis Synthesis of Inhibitor Library Start->Synthesis HTS High-Throughput Screening (HTS) (Biochemical Assays) Synthesis->HTS Hit_Identification Hit Identification (IC50 Determination) HTS->Hit_Identification Hit_Identification->HTS Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Potent Hits Cell-based_Assays Cell-based Assays (Proliferation, Apoptosis) Lead_Optimization->Cell-based_Assays In_Vivo_Studies In Vivo Animal Models Cell-based_Assays->In_Vivo_Studies Preclinical_Candidate Preclinical_Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: General workflow for kinase inhibitor discovery and development.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-(2-(Substituted-amino)ethyl)quinazoline-2,4(1H,3H)-diones

This protocol describes the nucleophilic substitution reaction of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione with various primary or secondary amines to generate a library of potential kinase inhibitors.

Materials:

  • 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

  • Substituted amine (e.g., aniline, piperazine, morpholine derivatives) (1.2 equivalents)

  • Potassium carbonate (K2CO3) or Triethylamine (TEA) (2.0 equivalents)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione (1.0 equivalent) in anhydrous ACN or DMF in a round-bottom flask, add the substituted amine (1.2 equivalents) and a base such as K2CO3 or TEA (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If ACN is used, filter off the inorganic salts. If DMF is used, pour the reaction mixture into ice-cold water to precipitate the product.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, c-Met)

  • Kinase substrate (e.g., a specific peptide or protein)

  • Synthesized inhibitor compound (at various concentrations)

  • ATP (at or near the Km for the specific kinase)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Z'-LYTE™ Kinase Assay)

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • Kinase Reaction: In a microplate well, add the kinase, the specific substrate, and the inhibitor solution.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., NCI-H460)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compound (at various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) in the CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • GI50 Determination: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Conclusion

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a valuable and versatile starting material for the synthesis of a wide array of potent kinase inhibitors. The straightforward nucleophilic substitution at the chloroethyl moiety allows for the introduction of diverse chemical functionalities, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel quinazoline-based kinase inhibitors for the potential treatment of cancer.

References

Application Note: HPLC Method for the Analysis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a key intermediate in the synthesis of various biologically active compounds, including the antihypertensive drug Ketanserin. Its purity is critical to ensure the quality and safety of the final pharmaceutical products. This application note presents a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. The method is suitable for purity assessment and quality control during drug development and manufacturing processes.

The physicochemical properties of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione are as follows:

  • Molecular Formula: C₁₀H₉ClN₂O₂[1][2][3]

  • Molar Mass: 224.64 g/mol [1][2][3]

  • Melting Point: 195-197 °C[1][2]

This method utilizes reversed-phase chromatography with UV detection, a common and effective technique for the analysis of quinazoline derivatives.

Experimental Protocols

1. Materials and Reagents

  • 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione reference standard (99%+ purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Orthophosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (e.g., PTFE)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 235 nm
Run Time 10 minutes

3. Preparation of Solutions

a) Mobile Phase Preparation (1 L):

  • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder and transfer to a suitable media bottle.

  • Measure 400 mL of HPLC-grade water.

  • Add 1.0 mL of 85% orthophosphoric acid to the water and mix thoroughly.

  • Add the aqueous phosphoric acid solution to the acetonitrile in the media bottle.

  • Sonicate the mixture for 15 minutes to degas.

b) Standard Stock Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix well.

c) Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

d) Sample Preparation:

  • Accurately weigh a sample containing 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

  • Dissolve the sample in methanol in a volumetric flask to obtain a theoretical concentration of 100 µg/mL.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the mark with methanol and mix.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis Workflow

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards sequentially from the lowest to the highest concentration.

  • Inject the prepared sample solutions.

  • Periodically inject a known concentration standard to monitor system suitability.

Data Presentation

Table 2: System Suitability Test (SST) Results (Hypothetical Data)

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20007800
Repeatability (%RSD) ≤ 1.0%0.45%
(for 6 replicate injections of a standard solution)

Table 3: Method Validation Summary (Hypothetical Data)

ParameterConcentration Range (µg/mL)Result
Linearity (r²) 1 - 500.9998
Accuracy (% Recovery) 5, 25, 5099.2% - 101.5%
Precision (%RSD)
Repeatability250.65%
Intermediate Precision250.88%
Limit of Detection (LOD) N/A0.2 µg/mL
Limit of Quantitation (LOQ) N/A0.7 µg/mL

Visualization

The following diagram illustrates the complete experimental workflow from the preparation of solutions to the final data analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ref_std Reference Standard (10 mg in 100 mL MeOH) stock_sol Standard Stock Solution (100 µg/mL) ref_std->stock_sol Dissolve & Dilute sample Sample (Equivalent to 10 mg active) sample_sol Sample Solution (Filter 0.45 µm) sample->sample_sol Dissolve & Dilute mobile_phase Mobile Phase (ACN:H2O:H3PO4) hplc_system HPLC System Equilibration cal_stds Calibration Standards (1-50 µg/mL) stock_sol->cal_stds Serial Dilution injection_seq Injection Sequence: 1. Blank 2. Calibration Standards 3. Sample(s) 4. SST Check hplc_system->injection_seq chromatogram Obtain Chromatograms injection_seq->chromatogram calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC analysis.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] A crucial initial step in the evaluation of novel quinazoline-based compounds is the comprehensive assessment of their in vitro cytotoxic effects on various cancer cell lines.

These application notes provide detailed protocols for conducting cell-based assays to evaluate the cytotoxicity of quinazoline derivatives. The most common and well-established methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies plasma membrane integrity.[3] Adherence to these standardized methods will ensure the generation of robust and reproducible data, facilitating the accurate evaluation of a compound's cytotoxic potential.

Data Presentation: Cytotoxicity of Quinazoline Derivatives

The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table summarizes the cytotoxic activity of various quinazoline derivatives against different human cancer cell lines, as determined by the MTT assay.

Quinazoline DerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 8a (6-Bromo derivative)MCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
Compound 8a (6-Bromo derivative)SW480 (Colon)17.85 ± 0.92DoxorubicinNot Specified
Compound 11g (Nitro substituent)HeLa (Cervical)< 10 (approx.)Not SpecifiedNot Specified
2,4-disubstituted derivative (32)A549 (Lung)0.02 ± 0.091Etoposide0.17 - 3.34
Quinazolinone derivative (14)MCF-7 (Breast)0.350 ± 0.001ErlotinibNot Specified
Quinazolinone derivative (14)MDA-MB-231 (Breast)0.447 ± 0.084ErlotinibNot Specified
Quinazoline-azole hybridMCF-7 (Breast)2.09Not SpecifiedNot Specified
Quinazoline-azole hybridHepG-2 (Liver)2.08Not SpecifiedNot Specified

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific batch of reagents. The data presented here is for comparative purposes.[4][5][6]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Quinazoline derivative stock solution in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[1][8]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline derivative in the culture medium.

    • Carefully remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the respective wells.[8]

    • Include a vehicle control (DMSO) and a blank (medium only).[8]

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7][8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.[8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane.[3][10] Released LDH in the culture supernatant is measured with a coupled enzymatic assay, which results in the conversion of a tetrazolium salt into a red formazan product.[11] The amount of color formed is proportional to the number of lysed cells.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinazoline derivative stock solution in DMSO

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis buffer)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed and treat cells with the quinazoline derivatives in a 96-well plate as described for the MTT assay.

    • Include the following controls in triplicate:

      • Spontaneous LDH Release (Negative Control): Cells treated with vehicle control only.[10]

      • Maximum LDH Release (Positive Control): Cells treated with Lysis Buffer (provided in the kit) 1 hour before the end of the incubation period.[10] This represents 100% cytotoxicity.[10]

      • Background Control: Wells containing culture medium only (no cells).[10]

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]

  • LDH Assay:

    • One hour before the end of the incubation period, add 10 µL of Lysis Buffer to the "Maximum LDH Release" control wells.[10]

    • At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[10]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[10]

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions.[10]

    • Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatant.[10]

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (5x10³ - 1x10⁴ cells/well) compound_prep 2. Prepare Quinazoline Derivative Dilutions cell_treatment 3. Treat Cells with Quinazoline Derivatives (48-72 hours) compound_prep->cell_treatment mtt_addition 4a. Add MTT Reagent (4 hours incubation) cell_treatment->mtt_addition ldh_supernatant 4b. Collect Supernatant (for LDH Assay) cell_treatment->ldh_supernatant formazan_solubilization 5a. Solubilize Formazan (DMSO) mtt_addition->formazan_solubilization ldh_reaction 5b. Add LDH Reaction Mixture (30 min) ldh_supernatant->ldh_reaction read_absorbance 6. Read Absorbance (570nm for MTT, 490nm for LDH) formazan_solubilization->read_absorbance ldh_reaction->read_absorbance calculate_viability 7. Calculate % Viability & IC50 Value read_absorbance->calculate_viability egfr_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Derivatives Quinazoline->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation apoptosis_pathway Quinazoline Quinazoline Derivatives Mitochondria Mitochondria Quinazoline->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Molecular Docking Studies of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties.

Introduction to 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione Derivatives

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. The introduction of a 2-chloroethyl group at the N-3 position can serve as a reactive handle for further chemical modifications or may contribute to the compound's interaction with biological targets. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target, providing insights into the potential mechanism of action and guiding further drug design efforts.

Potential Therapeutic Targets

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been investigated against a variety of biological targets. Based on existing literature, prominent targets for molecular docking studies include:

  • Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy, particularly for non-small cell lung cancer. Many quinazoline derivatives have been developed as EGFR inhibitors.

  • GABA-A Receptor: An important target for anticonvulsant drugs. The benzodiazepine binding site on this receptor is a common target for CNS depressants.

  • Bacterial DNA Gyrase and Topoisomerase IV: Essential enzymes in bacteria, making them attractive targets for the development of novel antibacterial agents.

  • Poly(ADP-ribose)polymerase-1 (PARP-1): Involved in DNA repair and a validated target in oncology.

Experimental Protocols

Synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

This protocol describes a general method for the N-alkylation of quinazoline-2,4(1H,3H)-dione.

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • 1-bromo-2-chloroethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Molecular Docking Protocol: A General Workflow

This protocol outlines a general workflow for performing molecular docking studies with 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione derivatives against a protein target of interest (e.g., EGFR).

Software:

  • Molecular modeling software (e.g., AutoDock, PyRx, Schrödinger Maestro)

  • Protein and ligand preparation tools (e.g., AutoDockTools, Open Babel)

  • Visualization software (e.g., PyMOL, VMD)

Workflow Diagram:

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Water Removal, H-atom Addition) grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking_run Run Docking Simulation ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis & Scoring (Binding Energy, Interactions) docking_run->pose_analysis visualization Visualization (Protein-Ligand Complex) pose_analysis->visualization

Caption: A generalized workflow for molecular docking studies.

Detailed Steps:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for EGFR kinase domain is 1M17.

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the study.

    • Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione derivative and convert it to a 3D structure.

    • Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).

    • Assign appropriate partial charges (e.g., Gasteiger charges).

  • Grid Generation:

    • Define the binding site on the protein. This is typically done by creating a grid box centered on the co-crystallized ligand in the original PDB file or by identifying key active site residues from the literature.

  • Docking Simulation:

    • Run the docking algorithm to explore possible binding conformations of the ligand within the defined grid box.

    • The software will generate a series of docked poses, each with a corresponding binding energy or docking score.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose, which is usually the one with the lowest binding energy.

    • Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the docking results of your derivatives with a known inhibitor or a reference compound.

Data Presentation

The following tables provide examples of how to present quantitative data from molecular docking and in vitro studies of quinazoline-2,4(1H,3H)-dione derivatives.

Table 1: In Vitro Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

Compound IDR1R2R3Cell LineIC₅₀ (µM)Reference
1 HHHMCF-7>100Fictional Example
2 6-ClH2-ChloroethylMCF-75.2Fictional Example
3 7-OCH₃H2-ChloroethylHepG28.1Fictional Example
4 H6-Br2-ChloroethylA5492.5Fictional Example

IC₅₀: The half-maximal inhibitory concentration.

Table 2: Molecular Docking Scores of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione Derivatives against EGFR

Compound IDDocking Score (kcal/mol)Key Interacting Residues
2 -8.5Met793, Lys745, Cys797
3 -7.9Met793, Thr790
4 -9.1Met793, Lys745, Asp855
Gefitinib (Reference) -9.8Met793, Lys745, Cys797

Signaling Pathway

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for quinazoline-based inhibitors.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Conclusion

Molecular docking is a powerful tool for the rational design and discovery of novel drug candidates. By following the protocols and guidelines outlined in these application notes, researchers can effectively investigate the therapeutic potential of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione derivatives against a range of biological targets. The combination of computational and experimental approaches is essential for advancing our understanding of the structure-activity relationships of these promising compounds and for the development of new and effective therapies.

The Chloroethyl Group: A Versatile Moiety for Advanced Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of the Chloroethyl Group

In the landscape of organic synthesis and medicinal chemistry, the 2-chloroethyl group stands out as a remarkably versatile and reactive functional group. Its utility stems from the presence of a chlorine atom, a good leaving group, positioned on an ethyl chain. This arrangement facilitates a variety of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] The electrophilic nature of the carbon atom bonded to the chlorine allows for facile reactions with a wide range of nucleophiles.[1][4] This guide provides an in-depth exploration of the chemical transformations involving the chloroethyl group, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The reactivity of the chloroethyl group is not monolithic; it is nuanced and highly dependent on the molecular context. Factors such as the nature of the atom to which the chloroethyl group is attached (e.g., nitrogen, oxygen, sulfur) and the overall electronic properties of the molecule can significantly influence the reaction pathways.[5] A key feature of its reactivity, particularly in the context of nitrogen-containing compounds, is the propensity for intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[6][7][8] This strained three-membered ring is a potent electrophile and is central to the biological activity of many nitrogen mustard alkylating agents used in cancer chemotherapy.[8][9][10]

This technical guide will delve into the core transformations of the chloroethyl group, including its role in nucleophilic substitutions, intramolecular cyclizations, and its application as a protecting group. Each section will provide a theoretical framework, mechanistic details, and practical, field-proven protocols to empower researchers to effectively harness the synthetic potential of this important functional group.

I. Nucleophilic Substitution Reactions: A Gateway to Molecular Diversity

Nucleophilic substitution is one of the most fundamental transformations of the chloroethyl group.[4] The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide array of nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the substrate, nucleophile, and reaction conditions.[11][12]

Mechanistic Considerations:

The pathway of nucleophilic substitution is a critical consideration for reaction design.

  • SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. This pathway is favored by primary alkyl halides like the chloroethyl group, strong nucleophiles, and polar aprotic solvents.[11][13]

  • SN1 Mechanism: This two-step process involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. While less common for primary halides, it can be facilitated by substrates that can stabilize the carbocation, weak nucleophiles, and polar protic solvents.[11]

The presence of neighboring groups can also influence the reaction mechanism and outcome. For instance, an adjacent ester functionality can stabilize a developing positive charge on the α-carbon, potentially favoring an SN1-like pathway.[11]

Protocol 1: General Procedure for Nucleophilic Substitution of a Chloroethyl Group with an Amine

This protocol details the reaction of a generic N-(2-chloroethyl) compound with a primary or secondary amine to form the corresponding substituted ethylamine derivative.

Materials:

  • N-(2-chloroethyl) substrate (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN) (0.1-0.5 M)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous DCM or ACN (0.1-0.5 M) at 0 °C, add a base such as TEA or DIPEA (1.2 eq).

  • Slowly add a solution of the N-(2-chloroethyl) substrate (1.1 eq) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and ethyl acetate to afford the desired product.[14]

Self-Validation:

  • Reaction Monitoring: The disappearance of the starting material and the appearance of a new, typically more polar, spot on the TLC plate indicates the progress of the reaction.

  • Work-up: The aqueous washes are crucial to remove the base and any salts formed during the reaction.

  • Characterization: The final product should be characterized by appropriate analytical techniques (e.g., NMR, MS) to confirm its structure and purity.

II. Intramolecular Cyclization: The Formation and Reactivity of Aziridinium Ions

A hallmark of the reactivity of N-(2-chloroethyl) compounds is their ability to undergo intramolecular cyclization to form a highly strained and electrophilic aziridinium ion.[6][7] This transformation is the cornerstone of the mechanism of action for nitrogen mustard anticancer agents.[8][10] The lone pair of electrons on the nitrogen atom acts as an internal nucleophile, displacing the chloride to form the three-membered ring.

Figure 1: Mechanism of Aziridinium Ion Formation and Subsequent Nucleophilic Attack.

The rate of aziridinium ion formation is influenced by the nucleophilicity of the nitrogen atom. Electron-donating groups on the nitrogen will accelerate this cyclization, while electron-withdrawing groups will retard it.[5] Once formed, the aziridinium ion is a potent electrophile and is readily attacked by a variety of nucleophiles, leading to ring-opening and the formation of a new covalent bond.[7][15][16] In the context of DNA alkylating agents, nucleophilic sites on DNA bases (e.g., the N7 of guanine) attack the aziridinium ion, leading to the formation of DNA adducts that disrupt DNA replication and transcription.[8]

Protocol 2: Synthesis of a Thiomorpholine Derivative via Intramolecular Cyclization and Nucleophilic Trapping

This protocol illustrates the in situ formation of an aziridinium ion from an N-protected bis(2-chloroethyl)amine and its subsequent reaction with a sulfur nucleophile to form a thiomorpholine ring system.

Materials:

  • N-Boc-N,N-bis(2-chloroethyl)amine (1.0 eq)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 eq)

  • Ethanol

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-N,N-bis(2-chloroethyl)amine in ethanol in a round-bottom flask.

  • In a separate flask, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a minimal amount of water and add it to the solution of the starting material.

  • Heat the reaction mixture to reflux and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-thiomorpholine.

  • The product can be purified by column chromatography on silica gel.[6]

Self-Validation:

  • Reaction Monitoring: The consumption of the starting material can be monitored by TLC or LC-MS. The product will have a different retention time and mass-to-charge ratio.

  • Work-up: The extraction with dichloromethane isolates the organic product from the aqueous phase containing inorganic salts.

  • Purification: Column chromatography is essential to remove any unreacted starting material and byproducts.

III. The Chloroethyl Group as a Protecting Group

Beyond its role as a reactive handle for nucleophilic attack and cyclization, the chloroethyl group can also serve as a versatile protecting group, particularly for amines and alcohols.[1][17][18] The introduction of a chloroethyl group can mask a reactive functional group, allowing for transformations elsewhere in the molecule. The protecting group can then be removed under specific conditions.

For example, the 2-chloroethyl group can be used to protect the nitrogen atom of pyrroles.[17][18] It is readily attached under phase transfer conditions. Deprotection is a multi-step process but can be performed efficiently in a one-pot sequence.[18] Similarly, the trichloroethyl group is a well-established protecting group for sulfonates and carboxylic acids in peptide synthesis.[19][20][21]

G Start Pyrrole (R-H) Protection Protection with 1,2-dichloroethane (Phase Transfer Conditions) Start->Protection Attachment Protected N-(2-chloroethyl)pyrrole (R-CH₂CH₂Cl) Protection->Protected Deprotection Deprotection (Multi-step, one-pot) Protected->Deprotection Removal Final Pyrrole (R-H) Deprotection->Final

Figure 2: Workflow for the Protection and Deprotection of Pyrrole using the 2-Chloroethyl Group.

Protocol 3: N-Dealkylation of a Tertiary Amine using 1-Chloroethyl 2-methylpropanoate

This protocol describes the use of a chloroethyl derivative to dealkylate a tertiary amine, a common transformation in medicinal chemistry.

Materials:

  • Tertiary amine (1.0 eq)

  • 1-Chloroethyl 2-methylpropanoate (1.2 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or toluene (0.2-1.0 M)

  • Methanol

Procedure:

  • To a solution of the tertiary amine (1.0 eq) in anhydrous DCE or toluene (0.2-1.0 M), add 1-Chloroethyl 2-methylpropanoate (1.2 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 1-6 hours.

  • Monitor the reaction for the consumption of the starting amine by TLC or GC-MS.

  • After the formation of the carbamate intermediate is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add methanol and heat to reflux for 1-3 hours to effect the cleavage of the carbamate.

  • Cool the methanolic solution and concentrate under reduced pressure to yield the secondary amine.[14]

Self-Validation:

  • Monitoring Intermediate Formation: The formation of the carbamate intermediate can be observed by TLC or GC-MS, which will show the disappearance of the tertiary amine starting material.

  • Cleavage Step: The final dealkylation in methanol is crucial for obtaining the desired secondary amine.

  • Product Analysis: The final product should be characterized to confirm the successful removal of one of the alkyl groups.

IV. Applications in Drug Development and Medicinal Chemistry

The chloroethyl group is a key pharmacophore in a number of clinically important drugs, particularly in the field of oncology.[3][5] Nitrogen mustards, such as mechlorethamine, cyclophosphamide, and chlorambucil, all contain one or more chloroethyl groups and function as DNA alkylating agents.[8][22] The in vivo formation of the aziridinium ion allows these drugs to covalently bind to DNA, inducing cytotoxicity in rapidly dividing cancer cells.[8]

The versatility of the chloroethyl group extends beyond classical nitrogen mustards. It is used as a synthetic handle to introduce various functionalities into drug candidates and as a component of targeted covalent inhibitors.[5] The ability to tune the reactivity of the chloroethyl group by modifying the electronic environment of the molecule allows for the design of drugs with specific activity and toxicity profiles.[5]

Table 1: Summary of Key Transformations of the Chloroethyl Group

TransformationReagents and ConditionsKey Features
Nucleophilic Substitution Various nucleophiles (amines, alcohols, thiols), base (e.g., TEA, DIPEA), aprotic solvent (e.g., DCM, ACN)Versatile method for introducing a wide range of functional groups.[1][2][14]
Intramolecular Cyclization N-(2-chloroethyl) compounds, often with heatingForms a highly reactive aziridinium ion intermediate.[6][7][8]
Protecting Group Chemistry For N-H: 1,2-dichloroethane, phase transfer catalyst. For O-H/S-H: Chloroethyl chloroformate.Masks reactive functional groups to allow for selective transformations elsewhere in the molecule.[1][17][18]
N-Dealkylation 1-Chloroethyl 2-methylpropanoate, reflux in DCE or toluene, then methanolysis.A method for the conversion of tertiary amines to secondary amines.[14]

Conclusion

The chloroethyl group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its ability to participate in a range of chemical transformations, including nucleophilic substitutions and intramolecular cyclizations, makes it an invaluable building block for the construction of complex organic molecules. The mechanistic insights and detailed protocols provided in this guide are intended to equip researchers with the knowledge and practical skills to effectively utilize the chloroethyl group in their synthetic endeavors, from fundamental research to the development of novel therapeutics. As with any reactive chemical, appropriate safety precautions, including the use of a well-ventilated fume hood and personal protective equipment, are paramount when handling chloroethyl-containing compounds.[6][14]

References

  • The Reactivity and Applications of 2-Chloroethyl Chloroformate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. (n.d.). Canadian Science Publishing.
  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. (n.d.). ResearchGate.
  • Trichloroethyl group as a protecting group for sulfonates and its application to the synthesis of a disulfonate analog of the tyrosine sulfated PSGL-1(43-50) peptide. (2009). PubMed.
  • Application Notes and Protocols: Reaction of 1-Chloroethyl 2-methylpropanoate with Amines. (2025). Benchchem.
  • Synthesis of the nitrogen mustard agent begins with the parent compound... (n.d.). ResearchGate.
  • Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. (2025). Benchchem.
  • The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. (n.d.). ResearchGate.
  • The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. (n.d.). Canadian Science Publishing.
  • Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and... (n.d.). ResearchGate.
  • Bis-chloroethyl amino as alkylating agents via aziridinium cation. (2024). Wisdom Library.
  • Chemistry of nitrogen mustard [2-chloro-N-(2-chloroethyl)-N-methylethanamine] studied by nuclear magnetic resonance spectroscopy. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • The Chloroethyl Group on the Quinoline Ring: A Reactivity Profile for Drug Development. (2025). Benchchem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
  • Synthetic Applications of Aziridinium Ions. (n.d.). MDPI.
  • Nucleophilic Substitution Reactions - Haloalkanes. (2025). CK-12 Foundation.
  • A Comparative Guide to the Kinetics of Nucleophilic Substitution on 1-Chloroethyl 2-Methylpropanoate and Related Esters. (2025). Benchchem.
  • Alkylative Aziridine Ring-Opening Reactions. (2021). Semantic Scholar.
  • Common nucleophilic substitution reactions. (2020). Chemistry LibreTexts.
  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube.
  • Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. (n.d.). Liv Hospital.

Sources

Application Note: A Validated Protocol for the Synthesis of Ketanserin via N-Alkylation of 4-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of Ketanserin, a potent and selective serotonin 5-HT2A receptor antagonist.[1][2] Ketanserin is a critical tool in pharmacological research and has been historically used as an antihypertensive agent.[1][3][4] The described methodology focuses on the pivotal condensation reaction between 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione and 4-(4-fluorobenzoyl)piperidine. We present an optimized, step-by-step procedure, including reaction conditions, purification through recrystallization, and methods for analytical verification. The protocol is designed to achieve high yield and exceptional purity (>99.9%), making it suitable for demanding research and drug development applications.

Introduction and Scientific Rationale

Ketanserin, with the IUPAC name 3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}quinazoline-2,4(1H,3H)-dione, is a cornerstone pharmacological agent for studying the serotonergic system.[1] Its primary mechanism of action involves the competitive antagonism of 5-HT2A receptors, which mediate vasoconstriction and platelet aggregation.[2][4] This activity underpins its therapeutic application in treating hypertension and vascular disorders.[1][2]

The synthesis of Ketanserin is most commonly achieved through the N-alkylation of a piperidine derivative with a reactive quinazolinedione precursor. The key step, and the focus of this guide, is the condensation of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione with 4-(4-fluorobenzoyl)piperidine.[1][5] This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the secondary amine of the piperidine ring acts as a nucleophile, displacing the chloride on the ethyl side chain of the quinazolinedione.

The choice of solvent and base is critical for the success of this reaction, directly impacting reaction time, yield, and the impurity profile of the final product.[5] This protocol incorporates optimized conditions reported in patent literature, which have been shown to significantly improve upon earlier synthetic methods by maximizing yield and purity.[5]

Synthetic Pathway Overview

The synthesis proceeds in a single condensation step from the two key intermediates. The overall reaction is depicted below.

Ketanserin_Synthesis Quinazolinedione 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione Plus + Conditions Na₂CO₃ (Base) 4-Methyl-2-pentanone (Solvent) 100±2°C, 72h Piperidine 4-(4-Fluorobenzoyl)piperidine (as HCl salt) Plus->Conditions Ketanserin Ketanserin Byproducts + NaCl + H₂O + CO₂ Conditions->Ketanserin

Figure 1: Overall reaction scheme for the synthesis of Ketanserin.

Detailed Experimental Protocol

This protocol is divided into three main stages: the condensation reaction, the work-up and isolation of the crude product, and the final purification by recrystallization.

Materials and Reagents

Proper reagent quality is essential for achieving the desired outcome. The following table lists the required materials.

ReagentCAS NumberMolecular Wt. ( g/mol )Recommended Purity
3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione5081-87-8224.64≥99%
4-(4-Fluorobenzoyl)piperidine hydrochlorideN/A (for HCl salt)245.71≥98%
Sodium Carbonate (Na₂CO₃), Anhydrous497-19-8105.99≥99.5%
4-Methyl-2-pentanone (MIBK)108-10-1100.16≥99%
Methanol (MeOH)67-56-132.04ACS Grade
Dichloromethane (DCM)75-09-284.93ACS Grade
Deionized Water7732-18-518.02High Purity
Equipment
  • Three-neck round-bottom flask (appropriately sized for the reaction scale)

  • Reflux condenser

  • Thermometer or thermocouple probe

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Buchner funnel and filtration flask

  • Vacuum source

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Drying oven or vacuum desiccator

Step-by-Step Procedure

Part A: Condensation Reaction

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer. Ensure the setup is in a certified chemical fume hood.

  • Charging Reagents: To the flask, add 4-Methyl-2-pentanone (MIBK). The solvent volume should be approximately 15-20 times the mass of the limiting reagent.

  • Add sodium carbonate (Na₂CO₃). The molar ratio of base to the piperidine hydrochloride salt should be approximately 4:1.[5]

  • Add 4-(4-fluorobenzoyl)piperidine hydrochloride.

  • Add 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. The optimal molar ratio of the quinazolinedione to the piperidine salt is 1.05:1 to ensure full conversion of the piperidine.[5]

  • Reaction Execution: Begin vigorous stirring and heat the mixture to a gentle reflux, maintaining a constant internal temperature of 100 ± 2°C.[5]

  • Monitoring: The reaction is allowed to proceed for 72 hours to maximize the yield of the crude product.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting materials.

Part B: Work-up and Isolation of Crude Ketanserin

  • Cooling: After 72 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into an appropriate volume of deionized water (e.g., equal to the volume of MIBK used) with stirring. The crude Ketanserin will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with additional deionized water to remove any remaining inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved. This crude product can be expected to have a purity of around 98% by HPLC.[5]

Part C: Purification by Recrystallization

  • Solvent Selection: The optimal solvent system for recrystallization is a mixture of methanol and dichloromethane (MeOH:DCM) in a 1:2 volume ratio.[5]

  • Dissolution: In a suitable flask, suspend the crude Ketanserin in the MeOH:DCM solvent mixture. The recommended ratio is 1 gram of crude product per 24-30 mL of the solvent mixture.[5]

  • Gently heat the suspension with stirring until the solid is completely dissolved. Avoid boiling the dichloromethane (boiling point ~40°C).

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature (natural cooling). This slow cooling process is crucial for the formation of large, pure crystals.

  • Allow the mixture to crystallize for a minimum of 5 hours at room temperature.[5] For maximum recovery, the flask can be further cooled in an ice bath.

  • Final Isolation: Collect the pure crystalline Ketanserin by vacuum filtration.

  • Drying: Dry the final product under vacuum at 60°C to a constant weight. The expected purity of the final product should be ≥99.9% by HPLC.[5]

Data Summary and Expected Results

The following table summarizes the key parameters and expected results based on the optimized protocol.

ParameterValue / ConditionRationale / Comment
Reactant Molar Ratio1.05 : 1.0A slight excess of the chloroethyl quinazolinedione drives the reaction to completion.
(Quinazolinedione : Piperidine)
Base to Piperidine Ratio4 : 1 (molar)Sufficient base is required to neutralize the HCl salt and catalyze the reaction.[5]
Solvent4-Methyl-2-pentanoneSelected for its suitable boiling point and favorable product solubility profile.[5]
Reaction Temperature100 ± 2°CProvides sufficient thermal energy for the reaction without significant side product formation.[5]
Reaction Time72 hoursOptimized for achieving maximum crude yield.[5]
Expected Crude Yield ~92.6% As reported in optimized patent literature.[5]
Recrystallization SolventMeOH:DCM (1:2 v/v)Provides excellent differential solubility for purification.[5]
Expected Final Yield >85% (recovery) High recovery rate from recrystallization.[5]
Expected Final Purity ≥99.9% (HPLC) Demonstrates the effectiveness of the purification protocol.[5]

Characterization and Quality Control

The identity and purity of the synthesized Ketanserin must be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining final purity. The mobile phase and column should be selected to achieve good separation of Ketanserin from any starting materials or potential side products.

  • Melting Point (m.p.): The literature melting point for Ketanserin is in the range of 227-235°C.[3] A sharp melting point within this range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The spectra should be consistent with the known structure of Ketanserin.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 396.4.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carbonyl (C=O) groups of the quinazolinedione and the ketone, as well as aromatic C-H stretches.

Safety Precautions

  • All operations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, must be worn at all times.

  • 3-(2-Chloroethyl)-2,4(1H,3H)-quinazolinedione is classified as harmful if swallowed.[6] Avoid inhalation of dust and contact with skin and eyes.

  • Organic solvents like 4-methyl-2-pentanone, methanol, and dichloromethane are flammable and/or toxic. Handle with care and avoid sources of ignition.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocol detailed in this application note presents a reliable and highly efficient method for the synthesis of Ketanserin from 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. By implementing optimized reaction and purification conditions, this procedure consistently yields a product of very high purity (≥99.9%), suitable for the most sensitive pharmacological and clinical research applications. The detailed explanation of each step provides researchers with the necessary foundation to successfully replicate and, if necessary, scale this synthesis.

References

Application Notes & Protocols for the Synthesis and Evaluation of Dual c-Met/VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The concurrent inhibition of the receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) represents a validated and powerful strategy in oncology drug discovery. These two pathways are critically involved in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis.[1][2][3] Dysregulation and crosstalk between the HGF/c-Met and VEGF/VEGFR-2 signaling axes are implicated in tumorigenesis and the development of resistance to anti-angiogenic therapies.[4][5] Therefore, single molecules that dually target both kinases can offer superior therapeutic outcomes compared to selective inhibitors by simultaneously disrupting multiple oncogenic processes.[1][6] This guide provides a detailed experimental framework for the rational design, chemical synthesis, and biological evaluation of potent dual c-Met/VEGFR-2 inhibitors, using the well-established quinoline scaffold of Cabozantinib as a representative example.

Introduction: The Rationale for Dual Inhibition

The c-Met and VEGFR-2 signaling pathways are key regulators of tumor progression.

  • VEGFR-2: As the primary mediator of the angiogenic signal in endothelial cells, VEGFR-2 activation by its ligand VEGF is a critical step in the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen.[3][7]

  • c-Met: When activated by its ligand, hepatocyte growth factor (HGF), the c-Met receptor triggers a cascade of downstream signals promoting cell proliferation, motility, invasion, and the formation of metastatic lesions. Aberrant c-Met signaling is a hallmark of many solid tumors.[1][8]

Significant crosstalk exists between these two pathways. For instance, c-Met activation can promote resistance to VEGFR-2 inhibitors.[4][5] A dual inhibitor can therefore overcome this resistance mechanism, block tumor angiogenesis, and directly inhibit tumor cell growth and metastasis, providing a multi-pronged attack on the cancer. Cabozantinib, an approved therapeutic, exemplifies the clinical success of this approach, potently inhibiting both kinases.[1][9][10]

Signaling Pathway Overview

The diagram below illustrates the interconnected c-Met and VEGFR-2 pathways and the point of intervention for a dual inhibitor.

Signaling_Pathways cluster_VEGF VEGF Signaling cluster_HGF HGF/c-Met Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAS_V Ras PKC->RAS_V RAF_V Raf RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival ERK_V->Angiogenesis HGF HGF cMET c-Met HGF->cMET Binds GAB1 GAB1 cMET->GAB1 PI3K PI3K GAB1->PI3K RAS_C Ras GAB1->RAS_C AKT Akt PI3K->AKT Proliferation Tumor Cell Proliferation, Invasion, Metastasis & Survival AKT->Proliferation RAF_C Raf RAS_C->RAF_C MEK_C MEK RAF_C->MEK_C ERK_C ERK MEK_C->ERK_C ERK_C->Proliferation Inhibitor Dual c-Met/VEGFR-2 Inhibitor (e.g., Cabozantinib) Inhibitor->VEGFR2 Inhibits ATP Binding Inhibitor->cMET Inhibits ATP Binding

Caption: Dual inhibition of c-Met and VEGFR-2 kinase domains.

Overview of Synthetic Strategy

The synthesis of dual c-Met/VEGFR-2 inhibitors often involves the construction of a core heterocyclic scaffold, which serves as the backbone for binding to the ATP pocket of the kinases. Common and potent scaffolds include anilinopyrimidines, indolinones, and quinolines.[1][2][11][12]

This guide will focus on a synthetic route analogous to that of Cabozantinib , a potent quinoline-based dual inhibitor. The general workflow involves three key phases:

  • Synthesis of Key Intermediates: Preparation of the 6,7-dimethoxyquinoline core and the cyclopropane-1,1-dicarboxamide side chain.

  • Coupling and Final Assembly: Linking the core and side-chain components to form the final molecule.

  • Purification and Characterization: Ensuring the purity and confirming the chemical identity of the synthesized compound.

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Validation & Evaluation Start Starting Materials (e.g., 1-(3,4-dimethoxyphenyl)ethan-1-one) QuinolineCore Synthesis of 6,7-dimethoxyquinolin-4-ol (Intermediate 1) Start->QuinolineCore Reduction Cyclization ChloroQuinoline Chlorination to 4-Chloro-6,7-dimethoxyquinoline (Intermediate 2) QuinolineCore->ChloroQuinoline POCl₃ AnilineCoupling Coupling with 4-aminophenol to form 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (Intermediate 3) ChloroQuinoline->AnilineCoupling SₙAr Reaction FinalCoupling Final Amide Coupling AnilineCoupling->FinalCoupling SideChain Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid (Intermediate 4) SideChain->FinalCoupling (COCl)₂ then Intermediate 3 CrudeProduct Crude Product FinalCoupling->CrudeProduct Purification Purification (Crystallization / Chromatography) CrudeProduct->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization BioAssay Biological Evaluation Characterization->BioAssay Enzymatic Enzymatic Assays (c-Met, VEGFR-2) BioAssay->Enzymatic CellBased Cell-Based Assays (Phosphorylation, Proliferation) BioAssay->CellBased Data Data Analysis (IC₅₀ Determination) Enzymatic->Data CellBased->Data

Caption: Overall workflow from synthesis to biological validation.

Detailed Synthesis Protocol: Cabozantinib Analogue

Disclaimer: This protocol is for research purposes only. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This two-part step creates the core heterocyclic structure.

Part A: Synthesis of 6,7-dimethoxyquinolin-4-ol [9][10]

  • Nitrate commercially available 1-(3,4-dimethoxyphenyl)ethan-1-one (1.0 eq) using a mixture of acetic acid and nitric acid to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one.

  • React the resulting nitro compound (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.4 eq) in toluene at reflux for 4 hours. Cool to room temperature.

  • Filter the resulting yellow solid, wash with toluene, and dry to afford 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one.

  • To a suspension of this enone (1.0 eq) in a 2:1 mixture of ethanol and water, add iron powder (4.0 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting solid is 6,7-dimethoxyquinolin-4-ol, which can be purified by recrystallization.

Part B: Chlorination [9][10]

  • Suspend 6,7-dimethoxyquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, ~8 mL per gram of starting material).

  • Heat the mixture to 100°C and stir for 6 hours.

  • Carefully remove the excess POCl₃ under vacuum.

  • Slowly add the residue to ice-cold water. Basify the aqueous solution to pH ~9 using 10% potassium carbonate (K₂CO₃) solution, which will cause the product to precipitate.

  • Stir for 1 hour, then filter the solid, wash with water, and dry to yield 4-chloro-6,7-dimethoxyquinoline as a light brown solid.

Step 2: Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline[10]
  • In a flask under an inert atmosphere (N₂ or Ar), dissolve 4-aminophenol (1.2 eq) in dimethylacetamide (DMAC).

  • Add potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise and stir for 30 minutes.

  • Add 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and heat the reaction to 100°C for 12-16 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the desired aniline intermediate.

Step 3: Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid[10]
  • Suspend cyclopropane-1,1-dicarboxylic acid (1.0 eq) in tetrahydrofuran (THF) and cool in an ice-water bath.

  • Slowly add thionyl chloride (SOCl₂, 1.0 eq). Stir at this temperature for 1 hour to form the acid chloride in situ.

  • In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and pyridine (1.1 eq) in THF.

  • Slowly add the previously prepared acid chloride solution to the aniline solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, water, and brine. Dry over Na₂SO₄ and concentrate to yield the product, which can often be used without further purification.

Step 4: Final Coupling to Yield Cabozantinib[10][13]
  • Dissolve the carboxylic acid from Step 3 (1.1 eq) in anhydrous THF. Add a catalytic amount of DMF.

  • Cool the solution to 0°C and add oxalyl chloride (1.2 eq) dropwise.

  • Stir at room temperature for 2 hours to form the acid chloride. Concentrate under vacuum to remove excess oxalyl chloride.

  • Re-dissolve the resulting acid chloride in fresh anhydrous THF.

  • In a separate flask, dissolve the aniline from Step 2 (1.0 eq) and K₂CO₃ (2.5 eq) in a 2:1 mixture of THF and water.

  • Cool this mixture to 0°C and slowly add the acid chloride solution.

  • Stir vigorously at room temperature overnight.

  • Dilute with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization from an appropriate solvent system (e.g., EtOH/EtOAc) to yield the final compound.

Structural Characterization and Purity Analysis

The identity and purity of the final compound and key intermediates must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >99%.

Biological Evaluation Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Enzymatic)

This assay determines the concentration of the inhibitor required to reduce the activity of purified c-Met and VEGFR-2 kinases by 50% (IC₅₀).

Materials:

  • Recombinant human c-Met and VEGFR-2 kinase domains.

  • ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

  • Detection system (e.g., AlphaScreen technology from PerkinElmer or ADP-Glo™ from Promega).[3]

  • Synthesized inhibitor dissolved in DMSO.

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO (e.g., from 10 mM down to sub-nanomolar concentrations).

  • In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the peptide substrate in assay buffer.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Read the signal on a compatible plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Target Representative Inhibitor Typical Enzymatic IC₅₀ (nM)
c-MetCabozantinib1.3[13]
VEGFR-2Cabozantinib0.035[13]
c-MetForetinib0.4[14]
VEGFR-2Foretinib (KDR)0.9[14]
c-MetAnilinopyrimidine Cmpd 3h2.6[1]
VEGFR-2Anilinopyrimidine Cmpd 3h7.9[1]
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This assay verifies that the inhibitor can block ligand-induced receptor activation in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2.[15]

  • c-Met-addicted cancer cell line (e.g., MKN-45, EBC-1).[1]

  • Recombinant human VEGF₁₆₅ and HGF.

  • Serum-free cell culture media.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met.

  • Secondary HRP-conjugated antibodies.

  • Chemiluminescence reagent.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the synthesized inhibitor (or DMSO control) for 1-2 hours.

  • Stimulate the cells with ligand (e.g., 50 ng/mL HGF for c-Met cells, 100 ng/mL VEGF for HUVECs) for 10 minutes.[3]

  • Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE, transfer proteins to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.

  • Visualize bands using a chemiluminescence detection system. A dose-dependent decrease in the phosphorylated receptor signal relative to the total receptor signal indicates inhibitory activity.

Protocol 3: Cell Proliferation Assay

This assay measures the inhibitor's ability to suppress the growth of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT-116, A549).

  • Complete growth medium.

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®).

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the inhibitor for 72 hours.

  • Add the viability reagent according to the manufacturer's instructions and incubate.

  • Measure the absorbance or luminescence on a plate reader.

  • Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells.

  • Plot the data and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

This guide provides a foundational procedure for the synthesis and evaluation of dual c-Met/VEGFR-2 inhibitors. The successful synthesis of a compound with potent, dual-activity in both enzymatic and cell-based assays provides a strong basis for further preclinical development. Subsequent steps would include comprehensive selectivity profiling against a broad panel of kinases, evaluation of pharmacokinetic properties (ADME), and assessment of in vivo efficacy and safety in relevant animal tumor models.[16][17][18] The methodologies described herein are critical for advancing novel therapeutic candidates in the field of oncology.

References

Application of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a versatile synthetic intermediate that serves as a crucial building block in the development of a diverse array of biologically active compounds. The quinazoline-2,4(1H,3H)-dione scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. The presence of the reactive 2-chloroethyl group at the N-3 position provides a convenient handle for further molecular elaboration, allowing for the synthesis of libraries of derivatives with modified pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive overview of the applications of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in medicinal chemistry, including detailed synthetic protocols, quantitative biological data, and visualization of relevant signaling pathways.

Key Applications in Drug Discovery

The primary utility of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione lies in its role as a precursor for the synthesis of potent inhibitors targeting key enzymes and receptors implicated in various diseases. Notable applications include the development of:

  • Anticancer Agents: As a scaffold for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and dual c-Met/VEGFR-2 tyrosine kinase inhibitors.

  • Antimicrobial Agents: As a foundational structure for novel antibacterial and antifungal compounds.

  • Serotonin Receptor Antagonists: As a key intermediate in the synthesis of drugs like Ketanserin, a 5-HT2A receptor antagonist.

Data Presentation: Biological Activities of Derivatives

The following tables summarize the quantitative biological data for various derivatives synthesized using 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione as a starting material or a related scaffold.

Table 1: Anticancer Activity of Quinazolinedione Derivatives - PARP Inhibition

Compound IDTargetIC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
11a PARP-1467--[1]
PARP-211.5--[1]
10 PARP-1/2-MX-1< 3.12[2]
11 PARP-1/2-MX-13.02[2]

Table 2: Anticancer Activity of Quinazolinedione Derivatives - c-Met/VEGFR-2 Inhibition

Compound IDTargetIC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
2c c-Met0.084HCT-116-[3]
VEGFR-20.052[3]
4b c-Met0.063HCT-116-[3]
VEGFR-20.035[3]
4e c-Met0.071HCT-116-[3]
VEGFR-20.068[3]

Table 3: Antimicrobial Activity of Quinazolinedione Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
13 Gram-positive & Gram-negative bacteriaModerate Activity[4]
15 Gram-positive & Gram-negative bacteriaModerate Activity[4]

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

This protocol describes a common method for the synthesis of the title compound starting from ethyl-2-aminobenzoate.

Materials:

  • Ethyl-2-aminobenzoate

  • Ethyl chloroformate

  • Ethanolamine

  • Pyridine (or other suitable base)

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

Step 1: Synthesis of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione

  • Dissolve ethyl-2-aminobenzoate in anhydrous toluene.

  • Add a suitable base, such as pyridine, to the solution.

  • Cool the mixture in an ice bath and add ethyl chloroformate dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethanolamine to the reaction mixture and heat to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione as a solid.

Step 2: Chlorination of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione

  • Suspend 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione in anhydrous dichloromethane (DCM).

  • Cool the suspension in an ice bath.

  • Add thionyl chloride (SOCl₂) dropwise to the suspension with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione as a solid, which can be further purified by recrystallization if necessary.

Protocol 2: General Procedure for Synthesis of N-substituted Derivatives

The chloroethyl group of the title compound is a versatile electrophile for reaction with various nucleophiles.

Materials:

  • 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

  • Desired nucleophile (e.g., a primary or secondary amine, a thiol, etc.)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • Dissolve 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in the chosen anhydrous solvent.

  • Add the desired nucleophile and the base to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted quinazolinedione derivative.

Protocol 3: PARP-1 Inhibition Assay

This is a general protocol for a colorimetric PARP-1 inhibition assay.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Activated DNA

  • Assay buffer

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Add assay buffer to the wells of the histone-coated 96-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Add the PARP-1 enzyme and activated DNA to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Wash the plate to remove unbound reagents.

  • Add biotinylated NAD+ and incubate to allow for PARylation.

  • Wash the plate and add Streptavidin-HRP. Incubate to allow binding to the biotinylated PAR chains.

  • Wash the plate and add TMB substrate.

  • After a suitable incubation time, add the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 4: c-Met/VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general method for a fluorescence-based kinase inhibition assay.

Materials:

  • Recombinant human c-Met or VEGFR-2 kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Fluorescent detection reagent (e.g., ADP-Glo™)

  • Test compounds (dissolved in DMSO)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Add kinase assay buffer to the wells of the 96-well plate.

  • Add the test compounds at various concentrations.

  • Add the c-Met or VEGFR-2 kinase and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the fluorescent detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced, which is proportional to the kinase activity.

  • Read the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of antimicrobial compounds.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways

// Nodes DNA_Damage [label="DNA Single-Strand Break", fillcolor="#FBBC05", fontcolor="#202124"]; PARP1 [label="PARP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAD [label="NAD+", fillcolor="#F1F3F4", fontcolor="#202124"]; PAR [label="Poly(ADP-ribose) (PAR) Polymer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repair_Proteins [label="DNA Repair Proteins\n(e.g., XRCC1, Ligase III)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Inhibitor [label="Quinazolinedione-based\nPARP Inhibitor", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=invhouse];

// Edges DNA_Damage -> PARP1 [label=" recruits", fontsize=8]; PARP1 -> PAR [label=" synthesizes", fontsize=8]; NAD -> PARP1 [label=" substrate", dir=back, style=dashed, fontsize=8]; PAR -> Repair_Proteins [label=" recruits", fontsize=8]; Repair_Proteins -> DNA_Repair [label=" mediates", fontsize=8]; Inhibitor -> PARP1 [label=" inhibits", color="#EA4335", style=bold, arrowhead=tee, fontsize=8]; } dot Caption: PARP-1 Inhibition Pathway.

cMet_VEGFR2_Pathway cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR-2 Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds cMet_dimer Dimerization & Autophosphorylation cMet->cMet_dimer cMet_downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) cMet_dimer->cMet_downstream Cell_Response Cell Proliferation, Survival, Angiogenesis cMet_downstream->Cell_Response VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds VEGFR2_dimer Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer VEGFR2_downstream Downstream Signaling (PLCγ, PI3K/AKT) VEGFR2_dimer->VEGFR2_downstream VEGFR2_downstream->Cell_Response Inhibitor Quinazolinedione-based Dual Inhibitor Inhibitor->cMet_dimer inhibits Inhibitor->VEGFR2_dimer inhibits

Experimental Workflow

// Nodes Start [label="3-(2-Chloroethyl)quinazoline-\n2,4(1H,3H)-dione", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(e.g., Amine)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Nucleophilic\nSubstitution", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Purification [label="Purification\n(Chromatography/\nRecrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivative [label="Target Quinazolinedione\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bioassay [label="Biological Assays\n(e.g., Kinase Inhibition)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Nucleophile -> Reaction; Reaction -> Purification; Purification -> Derivative; Derivative -> Bioassay; } dot Caption: Synthetic Workflow for Derivatives.

References

Application Notes and Protocols: A Chemical Library of Quinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of a chemical library based on the quinazoline-2,4(1H,3H)-dione scaffold. This privileged structure is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4] This document offers detailed protocols for the synthesis of these compounds, their screening against various biological targets, and the elucidation of their mechanisms of action, providing a valuable resource for drug discovery and development programs.

Synthetic Strategies for Quinazoline-2,4(1H,3H)-dione Derivatives

The construction of a diverse chemical library of quinazoline-2,4(1H,3H)-diones can be achieved through several synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired substitution patterns on the heterocyclic core. Below are protocols for some of the most common and versatile synthetic approaches.

General Workflow for Library Synthesis

The overall process for creating and evaluating a quinazoline-2,4(1H,3H)-dione library follows a logical progression from initial synthesis to biological characterization.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_moa Mechanism of Action Studies start Starting Materials (e.g., Anthranilic Acids) reaction Chemical Synthesis (Multiple Parallel Reactions) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., Cell Viability Assays) characterization->primary_screening Compound Library hit_id Hit Identification primary_screening->hit_id secondary_screening Secondary Screening (e.g., Enzyme Assays, Dose-Response) hit_id->secondary_screening pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) secondary_screening->pathway_analysis Confirmed Hits sar Structure-Activity Relationship (SAR) Analysis pathway_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and screening of a quinazoline-2,4(1H,3H)-dione library.

Protocol 1: Synthesis from Anthranilic Acids

This is a classical and widely used method for the preparation of the quinazoline-2,4(1H,3H)-dione core.[5][6]

Reaction Scheme:

Anthranilic acid reacts with potassium cyanate to form an o-ureidobenzoic acid intermediate, which then undergoes acid or base-catalyzed cyclization to yield the final product.

Materials:

  • Substituted anthranilic acid

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Water

  • Ethanol

Procedure:

  • Dissolve the substituted anthranilic acid in water.

  • Add a solution of potassium cyanate in water dropwise with stirring.

  • Heat the mixture to form the o-ureidobenzoic acid intermediate.

  • To induce cyclization, either acidify the mixture with HCl or make it basic with NaOH and heat under reflux.

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent like ethanol to obtain the pure quinazoline-2,4(1H,3H)-dione.

Protocol 2: Synthesis from 2-Aminobenzamides

This method allows for the introduction of substituents at the N3 position.

Materials:

  • Substituted 2-aminobenzamide

  • Phosgene or a phosgene equivalent (e.g., triphosgene, di-tert-butyl dicarbonate)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve the substituted 2-aminobenzamide in an anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the base, followed by the slow addition of the phosgene or its equivalent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Palladium-Catalyzed Synthesis

Modern cross-coupling strategies offer efficient ways to construct the quinazoline-2,4(1H,3H)-dione scaffold.[7]

Reaction Scheme:

A palladium-catalyzed insertion and cycloaddition of carbon dioxide and an isocyanide to a 2-iodoaniline derivative.[7]

Materials:

  • Substituted 2-iodoaniline

  • Isocyanide

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane)

  • Carbon dioxide (CO2) source

Procedure:

  • To a reaction vessel, add the substituted 2-iodoaniline, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the anhydrous solvent and the isocyanide.

  • Pressurize the vessel with carbon dioxide.

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed.

  • Cool the reaction, vent the CO2, and filter the mixture.

  • Concentrate the filtrate and purify the residue by column chromatography.

Biological Activities and Screening Protocols

Derivatives of quinazoline-2,4(1H,3H)-dione have been reported to possess a broad spectrum of biological activities.[1][2][8] A primary screening of the synthesized library against various cell lines or enzymes can help identify initial hits for further development.

Overview of Biological Activities
Biological ActivityTarget/MechanismReference Compounds
Anticancer PARP-1/2 inhibition, c-Met/VEGFR-2 TK inhibition, Wnt signaling pathway inhibitionOlaparib (contains a related phthalazinone core), Compounds 10 and 11, Compounds 2c, 4b, and 4e[2][9][10][11]
Antimicrobial Bacterial gyrase and DNA topoisomerase IV inhibitionCompounds 13 and 15[8]
Anti-inflammatory NHE-1 inhibition, IL-6 and NO synthesis inhibitionCompound 4a[12]
Anticonvulsant Modulation of ion channelsVarious derivatives[8]
Antihypertensive Mechanism variesVarious derivatives[8]
Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized quinazoline-2,4(1H,3H)-dione derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add the MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 values for each compound.

Signaling Pathway Analysis

Understanding the mechanism of action of active compounds is crucial. Quinazoline-2,4(1H,3H)-dione derivatives have been shown to modulate several important signaling pathways.[2]

Wnt Signaling Pathway

The Wnt signaling pathway is critical in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.[2]

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Co-receptor LRP->Dvl GSK3b GSK-3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation & Degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene Target Gene Transcription TCF_LEF->Gene Quinazolinedione Quinazoline-2,4(1H,3H)-dione Derivative Quinazolinedione->BetaCatenin Inhibition of Nuclear Translocation

Caption: Proposed mechanism of Wnt signaling inhibition by quinazoline-2,4(1H,3H)-dione derivatives.

c-Met/VEGFR-2 Signaling Pathway

The c-Met and VEGFR-2 receptor tyrosine kinases are key drivers of tumor growth, angiogenesis, and metastasis. Dual inhibition of these pathways is a promising anticancer strategy.[2][11]

G cluster_cmet c-Met Pathway cluster_vegfr VEGFR-2 Pathway HGF HGF cMet c-Met Receptor HGF->cMet cMet_downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->cMet_downstream Proliferation Cell Proliferation cMet_downstream->Proliferation VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 VEGFR2_downstream Downstream Signaling (e.g., PLCγ, Src) VEGFR2->VEGFR2_downstream Angiogenesis Angiogenesis VEGFR2_downstream->Angiogenesis Quinazolinedione Quinazoline-2,4(1H,3H)-dione Derivative Quinazolinedione->cMet Quinazolinedione->VEGFR2

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways by quinazoline-2,4(1H,3H)-dione derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important synthetic intermediate. This document provides a comprehensive overview of the synthesis, potential challenges, and actionable solutions based on established chemical principles and field-proven insights.

Introduction

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a key precursor in the synthesis of various pharmacologically active compounds, most notably the antihypertensive drug Ketanserin.[1][2][3] The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide will explore the common synthetic routes and address the challenges frequently encountered during its preparation.

Two primary synthetic strategies are commonly employed for the synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione:

  • One-Pot Synthesis: A streamlined approach commencing from ethyl-2-aminobenzoate.

  • Two-Step Synthesis: Involving the initial formation of quinazoline-2,4(1H,3H)-dione followed by N-alkylation.

This guide will delve into both methodologies, with a strong emphasis on troubleshooting and yield optimization.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?

Answer: Low or no yield in this synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Ensure that the quinazoline-2,4(1H,3H)-dione or ethyl-2-aminobenzoate is of high purity. Impurities can interfere with the reaction.

  • Alkylation Agent Integrity: 1-Bromo-2-chloroethane is a key reagent. Ensure it has not degraded. It is advisable to use a freshly opened bottle or distill it before use.

  • Base Strength and Purity: The choice and quality of the base are critical. Potassium carbonate (K₂CO₃) is commonly used and should be anhydrous. Clumps in the K₂CO₃ may indicate moisture absorption, which can hinder the reaction. Consider drying the K₂CO₃ in an oven before use. For stubborn reactions, a stronger base like sodium hydride (NaH) can be employed, but with caution due to its pyrophoric nature.

  • Solvent Anhydrousness: The use of dry solvents, particularly aprotic polar solvents like Dimethylformamide (DMF), is essential. Water can hydrolyze the alkylating agent and affect the solubility of the reactants.

2. Reaction Conditions:

  • Temperature: While some N-alkylation reactions proceed at room temperature, this specific alkylation often requires heating to overcome the activation energy barrier. A temperature range of 60-80°C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Time: Incomplete reactions are a common cause of low yields. Ensure the reaction is allowed to proceed for a sufficient duration. TLC monitoring is key to determining the point of maximum conversion.

  • Mixing: In heterogeneous reactions involving solid K₂CO₃, efficient stirring is paramount to ensure proper mixing and reaction kinetics.

Troubleshooting Workflow for Low Yield:

LowYield start Low Yield Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check reagent_ok Reagents OK reagent_check->reagent_ok No Issue reagent_impure Reagents Impure/Degraded reagent_check->reagent_impure Issue Found conditions_check Review Reaction Conditions (Temp, Time, Stirring) conditions_ok Conditions Optimal conditions_check->conditions_ok No Issue conditions_suboptimal Conditions Suboptimal conditions_check->conditions_suboptimal Issue Found workup_check Examine Workup & Purification workup_ok Workup Efficient workup_check->workup_ok No Issue workup_inefficient Losses During Workup workup_check->workup_inefficient Issue Found reagent_ok->conditions_check purify_reagents Purify/Replace Reagents reagent_impure->purify_reagents end_goal Improved Yield purify_reagents->end_goal conditions_ok->workup_check optimize_conditions Optimize Temp, Time, Base conditions_suboptimal->optimize_conditions optimize_conditions->end_goal workup_ok->end_goal modify_workup Modify Extraction/Purification workup_inefficient->modify_workup modify_workup->end_goal

Caption: A systematic workflow for diagnosing and resolving low yield issues.

Formation of Byproducts

Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?

Answer: The formation of byproducts is a common challenge in this synthesis. The primary culprits are over-alkylation and intramolecular cyclization.

1. N1,N3-Dialkylation:

  • The Problem: The quinazoline-2,4(1H,3H)-dione has two acidic protons at the N1 and N3 positions. This can lead to the formation of the undesired N1,N3-bis(2-chloroethyl)quinazoline-2,4(1H,3H)-dione.

  • The Cause: The mono-alkylated product is often more soluble and its remaining N-H proton can be deprotonated and react with the alkylating agent, especially if an excess of the alkylating agent and/or a strong base is used, or at elevated temperatures.

  • The Solution:

    • Stoichiometry Control: Use a slight excess of the quinazoline-2,4(1H,3H)-dione relative to 1-bromo-2-chloroethane (e.g., 1.1:1).

    • Controlled Addition: Add the alkylating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of it at any given time.

    • Choice of Base: A milder base like K₂CO₃ is generally preferred over stronger bases like NaH to minimize dialkylation.

    • Temperature Management: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor mono-alkylation.

2. Intramolecular Cyclization:

  • The Problem: The desired product, 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione, can undergo an intramolecular cyclization to form a tricyclic byproduct, particularly under prolonged heating or in the presence of a strong base.

  • The Cause: The nitrogen at the N1 position can act as a nucleophile and attack the electrophilic carbon bearing the chlorine atom in the chloroethyl side chain.

  • The Solution:

    • Monitor Reaction Progress: Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed to prevent further reaction of the product.

    • Temperature Control: Avoid excessive heating.

    • Prompt Workup: Once the reaction is complete, proceed with the workup promptly to isolate the product from the reaction conditions that might favor cyclization.

Reaction Scheme and Potential Byproducts:

Byproducts start Quinazoline-2,4(1H,3H)-dione + 1-Bromo-2-chloroethane product 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione (Desired Product) start->product N3-Alkylation (K₂CO₃, DMF) dialkylated N1,N3-bis(2-chloroethyl)quinazoline-2,4(1H,3H)-dione (Dialkylation Byproduct) product->dialkylated Further Alkylation (Excess Alkylating Agent/Strong Base) cyclized Tricyclic Product (Intramolecular Cyclization Byproduct) product->cyclized Intramolecular Cyclization (Heat/Base)

Caption: Reaction pathway showing the formation of the desired product and major byproducts.

Purification Challenges

Question: I am having difficulty purifying the final product. What are the recommended purification techniques?

Answer: The purification of 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.

  • Crystallization: This is the most common and effective method for purifying the product.

    • Solvent Selection: A suitable solvent system is crucial. Ethanol is often a good choice.[4] You may need to experiment with solvent pairs like ethanol/water or ethyl acetate/hexane to achieve optimal crystallization and separation from impurities.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. The pure product should crystallize out, leaving the more soluble impurities in the mother liquor.

  • Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography can be employed.

    • Eluent System: A gradient of ethyl acetate in hexane is a good starting point for the eluent system. The polarity can be adjusted based on the separation observed on TLC.

  • Workup Procedure:

    • After the reaction, quenching with water is a common practice. The product often precipitates and can be collected by filtration. Washing the precipitate with water and then a non-polar solvent like hexane can help remove some impurities.

Experimental Protocols

Protocol 1: Two-Step Synthesis via N-Alkylation

This protocol involves the initial synthesis of quinazoline-2,4(1H,3H)-dione, followed by N-alkylation.

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

A well-established method involves the reaction of anthranilic acid with urea.

Step 2: N-Alkylation to 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

  • To a stirred suspension of quinazoline-2,4(1H,3H)-dione (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF, add 1-bromo-2-chloroethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and monitor the progress by TLC.

  • After the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: One-Pot Synthesis

This method streamlines the synthesis from ethyl-2-aminobenzoate.[5]

  • In a reaction vessel, combine ethyl-2-aminobenzoate (1.0 eq) and ethanolamine (1.1 eq).

  • Heat the mixture, which will cause the evolution of ethanol.

  • After the initial reaction, add ethyl chloroformate (1.2 eq) dropwise while maintaining the temperature.

  • Reflux the reaction mixture and monitor by TLC until the intermediate is consumed.

  • Cool the reaction mixture and proceed with an aqueous workup as described in Protocol 1.

  • Purify the crude product by recrystallization.

Data Summary

ParameterRecommended Condition/ValueRationale
Starting Material Quinazoline-2,4(1H,3H)-dioneCommercially available or can be synthesized.
Alkylation Agent 1-Bromo-2-chloroethaneProvides the 2-chloroethyl side chain.
Base Anhydrous Potassium Carbonate (K₂CO₃)Mild base to minimize side reactions.
Solvent Anhydrous Dimethylformamide (DMF)Aprotic polar solvent that facilitates the reaction.
Temperature 60-70°COptimal for achieving a reasonable reaction rate while minimizing byproduct formation.
Stoichiometry Quinazolinedione:Alk. Agent (1.1:1)A slight excess of the quinazolinedione minimizes dialkylation.
Purification Recrystallization from EthanolEffective for obtaining a pure product.
Melting Point 195-197°CA key physical constant for product identification.[6][7]

Conclusion

The synthesis of 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione, while straightforward in principle, requires careful control of reaction parameters to achieve high yield and purity. By understanding the potential pitfalls, such as the formation of dialkylated and cyclized byproducts, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. Meticulous attention to reagent quality, reaction conditions, and purification techniques is the cornerstone of a successful synthesis.

References

Technical Support Center: Purification of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione via recrystallization.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the recrystallization of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Q1: My compound is not dissolving in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the chosen solvent is not suitable for your compound at the concentration and temperature you are using. You can try the following:

  • Increase the solvent volume: Add small portions of additional solvent to the heated mixture until the compound dissolves. Be mindful that using a large volume of solvent may significantly reduce your final yield.

  • Try a different solvent: If increasing the solvent volume is ineffective or requires an excessive amount, a different solvent or a co-solvent system may be necessary. For quinazolinone derivatives, polar protic solvents like ethanol are often a good starting point.

Q2: After cooling, no crystals have formed. What are the possible reasons and solutions?

A2: The absence of crystal formation upon cooling is a common issue that can be resolved with the following troubleshooting steps:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, add a tiny crystal to the solution. This "seed" crystal will act as a template for other crystals to form.

  • Supersaturation: It is possible that your solution is supersaturated. Try cooling the solution for a longer period or in an ice bath to further decrease the solubility of the compound.

  • Excess solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: An oil has formed instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. To address this:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation point and allow the solution to cool slowly.

  • Slower cooling: Let the solution cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can sometimes promote oil formation.

Q4: The yield of my recrystallized product is very low. What could be the cause?

A4: A low yield can be attributed to several factors:

  • Premature crystallization: The compound may have crystallized during the hot filtration step. To prevent this, ensure your filtration apparatus (funnel and flask) is pre-heated.

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize the dissolution of your product.

  • High solubility in cold solvent: If the compound remains significantly soluble in the solvent even at low temperatures, you may need to explore alternative solvents where its solubility is lower when cold.

Quantitative Data Summary

The following table summarizes key quantitative data for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

PropertyValueSource
Molecular FormulaC₁₀H₉ClN₂O₂[1][2][3]
Molecular Weight224.64 g/mol [1][2][3]
Melting Point195-197 °C[2][3]
Purity (typical)≥97%[4]

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a general methodology for the recrystallization of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione using ethanol as the solvent.[5]

Materials:

  • Crude 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

  • 95% Ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in an Erlenmeyer flask. Add a minimal amount of 95% ethanol. Gently heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the impurities.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow

The following diagram illustrates the logical workflow of the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione A Crude Compound B Dissolve in Minimum Hot Solvent (Ethanol) A->B C Hot Filtration (if insoluble impurities) B->C D Slow Cooling to Room Temperature C->D Yes J Insoluble Impurities (Discard) C->J No E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G K Filtrate (contains soluble impurities) F->K H Drying G->H I Pure Crystals H->I

Caption: A diagram illustrating the recrystallization process.

References

Technical Support Center: Synthesis of 3-Substituted Quinazoline-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-substituted quinazoline-2,4-diones.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 3-Substituted Quinazoline-2,4-dione

Potential Cause Troubleshooting Steps & Solutions
Poor Quality of Starting Materials Verification: Confirm the purity of starting materials (e.g., anthranilic acid derivatives, isocyanates, 2-aminobenzonitriles) using techniques like NMR, melting point, or chromatography. Impurities can lead to competing side reactions.[1] Purification: Recrystallize or distill starting materials if purity is questionable. For instance, solid aldehydes can be recrystallized from ethanol or hexanes, while liquid aldehydes can be distilled under reduced pressure.[1]
Incomplete Cyclization of Urea Intermediate Problem: The formation of the intermediate N-aryl-N'-pyridyl urea may be favored, with incomplete cyclization to the quinazoline-2,4-dione, especially with electron-withdrawing groups on the substituent.[2] In one reported case with a nitro group, the desired product was formed in only 19% yield, with the urea being the main product. Solution: Increase reaction temperature or time to promote cyclization. The choice of a suitable base is also critical; for instance, sodium methylate has been used to facilitate the cyclization of carbamoylanthranilic acid esters.
Suboptimal Reaction Conditions Temperature: Some reactions require heating to proceed efficiently. Perform small-scale temperature screening (e.g., room temperature, 50 °C, 80 °C, 120 °C) to find the optimal condition.[1] Solvent: The polarity of the solvent can significantly impact the reaction. Polar solvents like DMF and water have been shown to give excellent yields in certain syntheses, while non-polar solvents like toluene and THF were ineffective.[3] Conduct a solvent screen with small-scale reactions.[1] Catalyst: If using a catalyzed reaction, ensure the catalyst is active and not poisoned. Use a fresh batch and optimize the catalyst loading.[1]
Side Reactions Hydrolysis of Isocyanate: Isocyanates are susceptible to hydrolysis, forming amines which can lead to unwanted byproducts. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products (Isomers or Byproducts)

Potential Cause Troubleshooting Steps & Solutions
Regioselectivity Issues in Alkylation (N1 vs. N3) Problem: Alkylation of the quinazoline-2,4-dione scaffold can occur at either the N1 or N3 position, leading to a mixture of regioisomers. Solution: The choice of base and solvent can influence the regioselectivity. For example, the use of potassium carbonate in DMF often favors N3-alkylation.[4] Careful optimization of reaction conditions is necessary to achieve the desired isomer. Some methods have been developed for the regioselective formation of 3-N-alkyl isomers.[5]
Formation of Uncyclized Urea/Thiourea Problem: The intermediate urea or thiourea may be stable and fail to cyclize, appearing as a major byproduct. Solution: As mentioned previously, adjusting reaction conditions such as temperature, reaction time, and the use of a suitable base can promote cyclization. Purification to remove the uncyclized intermediate can be achieved by column chromatography or recrystallization.
Decomposition of Product Problem: The desired product may be unstable under the reaction or workup conditions. Some quinoline-3,4-diones, structurally related to quinazoline-2,4-diones, have been reported to decompose on silica gel. Solution: If product decomposition is suspected during purification, consider alternative methods such as crystallization, preparative TLC with deactivated silica, or chromatography on a different stationary phase like alumina.[2]

Frequently Asked Questions (FAQs)

Q1: My reaction to form a 3-substituted quinazoline-2,4-dione from an anthranilic acid derivative and an isocyanate is not working. What are the common pitfalls?

A1: Common issues include:

  • Moisture: Isocyanates are highly reactive towards water. Ensure all your glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere is recommended.

  • Incomplete Cyclization: The initial adduct, a urea derivative, may not cyclize to the final product. This can often be overcome by increasing the reaction temperature or adding a suitable base to catalyze the cyclization.

  • Purity of Anthranilic Acid: Impurities in the anthranilic acid derivative can interfere with the reaction. Recrystallization of the starting material may be necessary.

Q2: I am getting a mixture of N1 and N3 alkylated products. How can I improve the regioselectivity?

A2: The regioselectivity of alkylation is a known challenge. The outcome is often dependent on the specific substrate, alkylating agent, base, and solvent used. Generally, N3-alkylation is more common. To improve selectivity, you can try:

  • Screening different bases (e.g., K₂CO₃, NaH, Cs₂CO₃).

  • Varying the solvent polarity.

  • Consulting literature for specific conditions that favor the desired isomer for your particular substrate.[4][6]

Q3: My crude product looks like a mixture, and I'm having trouble purifying it by column chromatography on silica gel.

A3: Quinazoline-2,4-diones can sometimes be challenging to purify.

  • Decomposition on Silica: If you observe streaking or loss of material on the column, your product might be degrading on the acidic silica gel. You can try deactivating the silica with a base like triethylamine or using a different stationary phase such as neutral alumina.

  • Crystallization: Crystallization is often a very effective method for purifying these compounds.[7] Experiment with different solvent systems to find one that gives you good quality crystals. A common technique is to dissolve the crude product in a hot solvent and allow it to cool slowly.[8]

Q4: What is the role of electron-donating or electron-withdrawing groups on the starting materials?

A4: The electronic nature of the substituents can significantly influence the reaction outcome.

  • Electron-withdrawing groups on the aniline or anthranilic acid derivative can decrease the nucleophilicity of the amino group, potentially slowing down the initial reaction with the isocyanate. On the other hand, strong electron-withdrawing groups on the substituent to be introduced (e.g., on a pyridine ring) can hinder the final cyclization step, leading to the accumulation of the uncyclized urea intermediate.[2]

  • Electron-donating groups generally increase the nucleophilicity of the amino group, which can facilitate the initial reaction.

Quantitative Data

Table 1: Effect of Solvent on the Yield of Quinazoline-2,4(1H,3H)-dione from 2-Aminobenzonitrile and CO₂ [3]

EntrySolventYield (%)
1EthanolIneffective
2TolueneIneffective
3THFIneffective
4DMF85
5Water91

Table 2: Yields of 3-(substituted-benzyl)quinazoline-2,4(1H,3H)-diones

Substituent on Benzyl GroupYield (%)Reference
4-Methyl90[9]
4-Bromo72[9]
4-(Trifluoromethyl)94[9]

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted Quinazoline-2,4(1H,3H)-diones from Anthranilic Acid Esters and Isocyanates

A solution of the corresponding isocyanate (1.0 eq.) in an aprotic solvent (e.g., xylene) is added to a solution of the anthranilic acid ester (1.0 eq.) in the same solvent at room temperature. The reaction mixture is then heated (e.g., to 110 °C) for a period of time (e.g., 2 hours) to form the carbamoylanthranilic acid ester intermediate. After this, a base such as sodium methylate in methanol is added, and the mixture is heated (e.g., to 90 °C) for another period (e.g., 2 hours) to effect cyclization. The product is then typically isolated by filtration after cooling and washing with appropriate solvents.

Purification by Crystallization

The crude product is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture). The solution is then allowed to cool slowly to room temperature, and further cooled in an ice bath to maximize crystal formation. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[8]

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Anthranilic_Acid_Derivative Anthranilic Acid Derivative Urea_Intermediate Uncyclized Urea Intermediate Anthranilic_Acid_Derivative->Urea_Intermediate + Isocyanate Isocyanate R-N=C=O Hydrolysis Isocyanate Hydrolysis Isocyanate->Hydrolysis + H₂O Product 3-Substituted Quinazoline-2,4-dione Urea_Intermediate->Product Cyclization (Heat, Base) Incomplete_Cyclization Incomplete Cyclization Urea_Intermediate->Incomplete_Cyclization Amine_Byproduct Amine Byproduct Hydrolysis->Amine_Byproduct

Caption: Main reaction pathway for the synthesis of 3-substituted quinazoline-2,4-diones and potential side reactions.

Troubleshooting_Workflow Start Low/No Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Investigate_Side_Reactions Investigate Side Reactions Start->Investigate_Side_Reactions Purify_SM Purify Starting Materials Check_Purity->Purify_SM Screen_Temp Temperature Screening Optimize_Conditions->Screen_Temp Screen_Solvent Solvent Screening Optimize_Conditions->Screen_Solvent Check_Cyclization Check for Uncyclized Intermediate Investigate_Side_Reactions->Check_Cyclization Modify_Purification Modify Purification Technique Investigate_Side_Reactions->Modify_Purification Success Successful Synthesis Purify_SM->Success Screen_Temp->Success Screen_Solvent->Success Check_Cyclization->Success Modify_Purification->Success

Caption: A general workflow for troubleshooting low yields in the synthesis of 3-substituted quinazoline-2,4-diones.

References

Technical Support Center: Optimizing N-Alkylation of Quinazolinediones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of quinazolinediones.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the N-alkylation of quinazolinediones?

The N-alkylation of quinazolinediones is a chemical reaction that introduces an alkyl group onto the nitrogen atom of the quinazolinone core.[1] This is typically achieved through a nucleophilic substitution reaction where the nitrogen atom acts as a nucleophile, attacking an electrophilic alkylating agent.[2] The reaction generally requires a base to deprotonate the nitrogen, thereby increasing its nucleophilicity.

Q2: What are the common reagents used in this reaction?

Common reagents include:

  • Quinazolinone Substrate: The starting molecule to be alkylated.

  • Alkylating Agent: Typically an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) or an alkyl sulfonate.[2][3]

  • Base: Used to deprotonate the quinazolinone. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[3][4]

  • Solvent: Aprotic polar solvents are often used, such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO).[2][3][5]

Q3: What is the difference between N-alkylation and O-alkylation in quinazolinediones?

Quinazolinone anions are ambident nucleophiles, meaning they have two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation).[4] N-alkylation results in the desired 3-N-alkylquinazolinone, while O-alkylation leads to the formation of a 4-alkoxyquinazoline, which is often an undesired side product.[4][6] The regioselectivity of the reaction (N- vs. O-alkylation) can be influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[5]

Q4: How does the choice of base and solvent impact the reaction?

The choice of base and solvent is crucial for reaction success.

  • Base: A suitable base is required to deprotonate the quinazolinone. The strength of the base can influence the reaction rate and regioselectivity. For instance, using potassium carbonate in DMF is a common condition that favors N-alkylation.[4]

  • Solvent: The solvent must be able to dissolve the reactants and facilitate the reaction. Aprotic polar solvents like DMF and DMSO are often effective.[5][7] The solubility of the base and the quinazolinone salt in the chosen solvent can affect the reaction's progress.[8] In some cases, polar protic solvents may favor O-alkylation.

Troubleshooting Guide

Problem: Low to No Product Yield

Q: My reaction is not proceeding to completion, and I have a lot of unreacted starting material. What should I do?

A: Incomplete reactions are a common issue and can be attributed to several factors. Here’s a systematic approach to troubleshoot this problem:

  • Possible Cause 1: Insufficiently Strong Base or Poor Solubility of the Base.

    • Solution: Consider switching to a stronger base or a more soluble one. For example, if potassium carbonate (K₂CO₃) is not effective, you might try cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).[4][8] Ensure the base is of good quality and anhydrous if necessary.

  • Possible Cause 2: Poor Solubility of Reactants.

    • Solution: If your starting material or the base is not dissolving in the solvent, the reaction will be slow or may not proceed at all.[8] Try switching to a solvent in which all reactants are more soluble, such as DMF or DMSO.[7][8] Increasing the reaction temperature can also improve solubility and reaction rate.

  • Possible Cause 3: Inadequate Reaction Temperature or Time.

    • Solution: Some N-alkylation reactions require heating to proceed at a reasonable rate.[3] Monitor the reaction using Thin Layer Chromatography (TLC) to determine if it is progressing. If the reaction is slow, consider increasing the temperature (e.g., to 70-100°C in DMF) or extending the reaction time.[4] Microwave-assisted synthesis can also be an effective way to drive the reaction to completion in a shorter time.[8]

  • Possible Cause 4: Poor Leaving Group on the Alkylating Agent.

    • Solution: The reactivity of the alkylating agent depends on the leaving group. The general trend for halide leaving groups is I > Br > Cl.[9] If you are using an alkyl chloride and the reaction is sluggish, switching to the corresponding alkyl bromide or iodide could increase the reaction rate. Adding a catalytic amount of potassium iodide (KI) can help in converting an alkyl chloride or bromide to the more reactive alkyl iodide in situ.[8]

Problem: Formation of Significant Side Products

Q: I'm observing significant O-alkylation instead of the desired N-alkylation. How can I improve regioselectivity?

A: The formation of the O-alkylated product is a common competing reaction.[4] Here are some strategies to favor N-alkylation:

  • Possible Cause 1: Reaction Conditions Favoring O-Alkylation.

    • Solution: The regioselectivity is highly dependent on the reaction conditions. Classical two-phase systems using a solid base like potassium carbonate in an aprotic solvent like DMF generally favor N-alkylation.[4] The use of silver salts, in contrast, has been reported to favor O-alkylation in some heterocyclic systems.[10]

  • Possible Cause 2: Steric Hindrance.

    • Solution: Sterically bulky alkylating agents may favor O-alkylation.[6] If possible, using a less sterically hindered alkylating agent might improve N-selectivity. Conversely, steric hindrance on the quinazolinone scaffold can also influence the reaction outcome.

Q: I'm observing over-alkylation or other side products in my reaction mixture. How can I minimize these?

A: Over-alkylation can occur if there are other reactive sites on the quinazolinone ring or substituents.

  • Possible Cause 1: Multiple Reactive Sites.

    • Solution: If your quinazolinone has other nucleophilic sites, they may also be alkylated. To avoid this, you may need to use a protecting group strategy. Protect the other reactive sites before performing the N-alkylation and then deprotect them in a subsequent step.

  • Possible Cause 2: Reaction Temperature is Too High.

    • Solution: High temperatures can sometimes lead to decomposition or the formation of side products.[11] If you suspect this is the case, try running the reaction at a lower temperature for a longer period.

Data on Reaction Conditions

Table 1: Effect of Different Bases on the N-Alkylation of Quinazolin-4(3H)-one with Benzyl Chloride in DMF

BaseTemperature (°C)Time (h)Yield of N-alkylated Product (%)Reference
K₂CO₃100382[4]
Cs₂CO₃100381[4]
NaH100377.8[4]

Table 2: N-Alkylation of 6,7-dimethoxyquinazolin-4-one under Various Conditions

Alkylating AgentBaseSolventTemperature (°C)Yield of N-alkylated Product (%)Reference
Ethyl 6-bromohexanoateK₂CO₃DMFNot specified85[4][5]
Ethyl chloroacetateNot specifiedNot specifiedNot specified82[4]
Benzyl chlorideCs₂CO₃DMF7082[4]

Experimental Protocols

Protocol 1: Classical N-Alkylation using Potassium Carbonate in DMF

This protocol is a standard method for the N-alkylation of quinazolinediones.[3]

Materials:

  • Quinazolinone derivative (1.0 eq)

  • Alkyl halide (1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the quinazolinone derivative in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes to allow for salt formation.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 70-100°C) and monitor the progress by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 times).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

TroubleshootingWorkflow cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inadequate Base/ Solubility start->cause1 cause2 Low Temperature/ Short Reaction Time start->cause2 cause3 Poor Leaving Group start->cause3 cause4 Poor Reagent Quality start->cause4 sol1 Switch to Stronger/More Soluble Base (e.g., Cs₂CO₃, NaH) Change Solvent (e.g., DMSO) cause1->sol1 sol2 Increase Temperature Extend Reaction Time Use Microwave Reactor cause2->sol2 sol3 Use Alkyl Iodide/Bromide Add Catalytic KI cause3->sol3 sol4 Use Fresh/Anhydrous Reagents and Solvents cause4->sol4

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

ExperimentalWorkflow prep 1. Reagent Preparation (Quinazolinone, Base, Alkyl Halide, Solvent) setup 2. Reaction Setup (Dissolve quinazolinone in solvent, add base) prep->setup stir 3. Pre-stirring (Allow salt formation, e.g., 30 min at RT) setup->stir addition 4. Add Alkylating Agent stir->addition reaction 5. Reaction (Heat and monitor by TLC) addition->reaction workup 6. Work-up (Quench, extract, wash, dry) reaction->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Product Analysis (NMR, MS) purify->analyze

Caption: General experimental workflow for N-alkylation of quinazolinediones.

References

Technical Support Center: Scaling Up Quinazoline-2,4(1H,3H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important heterocyclic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of quinazoline-2,4(1H,3H)-dione?

A1: Common challenges during the scale-up of quinazoline-2,4(1H,3H)-dione synthesis include:

  • Poor Heat Transfer: Exothermic reactions can lead to temperature control issues in large reactors, potentially causing side reactions and impurities.

  • Mixing and Mass Transfer Limitations: In heterogeneous reaction mixtures, inefficient stirring can lead to localized "hot spots" and incomplete reactions.

  • Product Isolation and Purification: Isolating and purifying the product at a large scale can be challenging due to its physical properties, such as fine particle size or high solvent retention.

  • Side Reaction and Impurity Profile Changes: Side reactions that are negligible at the lab scale can become significant at a larger scale, impacting yield and purity.

  • Safety Hazards: Handling large quantities of reagents and managing reaction exotherms require careful safety protocols.

Q2: Which synthetic route is most suitable for the industrial-scale production of quinazoline-2,4(1H,3H)-dione?

A2: The choice of synthetic route for industrial production depends on factors like cost of starting materials, reaction efficiency, safety, and environmental impact. Two of the most promising routes for large-scale synthesis are:

  • From Anthranilic Acid and Urea (or its equivalent): This is a classical and often cost-effective method. An eco-efficient, one-pot synthesis using anthranilic acid and potassium cyanate in water has been successfully scaled to 1 kg, offering high yields and simple product isolation by filtration.[1]

  • From 2-Aminobenzonitrile and Carbon Dioxide (CO2): This route is considered a green and atom-economical approach. Various catalytic systems have been developed to facilitate this reaction, and it can proceed efficiently in water without a catalyst under elevated temperature and pressure.

Q3: How can I control the exothermic nature of the reaction during scale-up?

A3: To manage the heat generated during the reaction, consider the following strategies:

  • Controlled Addition of Reagents: Add the reactive reagent slowly and monitor the internal temperature of the reactor.

  • Efficient Cooling System: Ensure your reactor is equipped with a cooling jacket and that the heat transfer fluid is at an appropriate temperature.

  • Use of a Co-solvent: Adding an inert, high-boiling solvent can help to dissipate heat more effectively.

  • Process Safety Analysis: Conduct a thorough process safety analysis to understand the thermal hazards associated with your specific reaction conditions.

Q4: What are the common impurities encountered in large-scale synthesis, and how can they be minimized?

A4: Common impurities can arise from starting materials or side reactions. For example, in the synthesis from anthranilic acid, impurities can include unreacted starting material and byproducts from the self-condensation of anthranilic acid.[2] To minimize impurities:

  • Use High-Purity Starting Materials: Ensure the quality of your raw materials through appropriate analytical testing.

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry to favor the formation of the desired product.

  • Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to monitor the reaction and determine the optimal endpoint.

Troubleshooting Guides

Problem 1: Low Yield Upon Scale-Up
Possible Cause Troubleshooting Steps
Inefficient Heat Transfer - Ensure adequate cooling capacity for the reactor size. - Consider a slower addition rate of reagents to control the exotherm. - Evaluate the use of a different solvent with better heat transfer properties.
Poor Mixing - Check the agitator speed and design to ensure proper mixing of the reaction mass. - For slurries, ensure the solid is well suspended.
Incomplete Reaction - Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). - Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Side Reactions - Analyze the impurity profile to identify major side products. - Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize the formation of side products.
Problem 2: Product Purity Issues
Possible Cause Troubleshooting Steps
Co-precipitation of Impurities - Optimize the crystallization process by controlling the cooling rate and solvent system. - Consider a hot filtration step to remove insoluble impurities before crystallization.
Occlusion of Solvents - During filtration and drying, ensure the product is washed with an appropriate solvent to remove residual solvents. - Optimize drying conditions (temperature and vacuum) to effectively remove trapped solvents.
Formation of Polymorphs - Characterize the solid-state properties of your product to identify any polymorphic forms. - Control crystallization conditions to consistently produce the desired polymorph.

Comparative Data of Synthetic Routes

The following table summarizes key parameters for different synthetic routes to quinazoline-2,4(1H,3H)-dione, providing a basis for selecting a method for scale-up.

Starting Materials Reaction Conditions Yield (%) Scale Advantages Challenges/Disadvantages
Anthranilic acid, Potassium cyanateWater, Room Temperature82-95%Up to 1 kgEco-friendly, one-pot, simple workup.[1]May require careful pH control.
2-Aminobenzonitrile, CO2Water, 160°C, 14 MPa~92%Lab scaleGreen, atom-economical.Requires high pressure and temperature.
2-Aminobenzonitrile, CO2[P4442][1-MHy] catalyst, 1 atm CO297%Lab scaleHigh yield under atmospheric pressure, solvent-free.[3]Catalyst synthesis and cost may be a factor.
Anthranilic acid esters, N,N-dimethyl-3-(pyridin-2-yl) ureasSolvent-free, elevated temperatureup to 89%Gram scaleNo metal catalyst required.[4]May require higher temperatures.

Experimental Protocols

Eco-Efficient One-Pot Synthesis from Anthranilic Acid

This protocol is adapted from a method that has been successfully scaled to 1 kg.[1]

Materials:

  • Anthranilic acid

  • Potassium cyanate (KOCN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • To a solution of anthranilic acid in water, add potassium cyanate.

  • Stir the mixture at room temperature until the formation of the corresponding urea derivative is complete (monitor by TLC or HPLC).

  • Slowly add a solution of sodium hydroxide to the reaction mixture to induce cyclization.

  • After the cyclization is complete, acidify the reaction mixture with hydrochloric acid to precipitate the quinazoline-2,4(1H,3H)-dione.

  • Filter the solid product, wash with water, and dry under vacuum.

Visualizations

General Synthetic Workflow

This diagram illustrates a generalized workflow for the synthesis and purification of quinazoline-2,4(1H,3H)-dione.

G A Starting Materials (e.g., Anthranilic Acid, 2-Aminobenzonitrile) B Reaction (e.g., Cyclization, Carbonylation) A->B C Crude Product Isolation B->C D Purification (e.g., Crystallization, Chromatography) C->D E Pure Quinazoline-2,4(1H,3H)-dione D->E G A Low Yield at Scale B Check Reaction Completion (In-process controls) A->B C Incomplete B->C No D Complete B->D Yes E Increase Reaction Time/Temp C->E F Check for Side Products (Impurity Profile Analysis) D->F G Significant Side Products F->G Yes H Minor Side Products F->H No I Optimize Reaction Conditions (Temp, Stoichiometry) G->I J Investigate Isolation/Purification Losses H->J

References

Technical Support Center: Preparations of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. This key intermediate is notably used in the preparation of the antihypertensive agent Ketanserin.[1][2] This guide aims to address common issues encountered during its synthesis, focusing on the removal of impurities to achieve high-purity preparations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione?

A1: A prevalent and efficient method is the one-pot reaction involving ethyl-2-aminobenzoate, ethyl chloroformate, and 2-aminoethanol (ethanolamine).[3][4] This approach directly yields 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. Another common strategy is the N-alkylation of the pre-formed quinazoline-2,4(1H,3H)-dione ring system.[5][6]

Q2: What are the typical purity levels and melting points for this compound?

A2: Commercially available 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is often supplied at purities of 97% or 99%.[4] The reported melting point is consistently in the range of 195-197 °C.[4][7]

Q3: What are the potential impurities in the synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione?

A3: While specific impurity profiles can vary based on the synthetic route and reaction conditions, potential impurities may include:

  • Unreacted starting materials: Such as quinazoline-2,4(1H,3H)-dione or the alkylating agent.

  • O-alkylated isomer: 4-(2-Chloroethoxy)quinazolin-2(1H)-one, which can arise from the alkylation of the oxygen atom of the amide group.[8]

  • Dialkylated product: 1,3-bis(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, where both nitrogen atoms of the quinazolinedione ring are alkylated.

  • Hydrolysis product: 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione, resulting from the hydrolysis of the chloroethyl group, especially during workup or purification in the presence of water.

  • Polymeric byproducts: Arising from intermolecular reactions, particularly at elevated temperatures.

Q4: How can I purify the crude 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione?

A4: The most commonly reported and effective method for purifying this compound is recrystallization. Ethanol is frequently used as the recrystallization solvent.[5] For more challenging separations of impurities, column chromatography on silica gel may be employed.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield Incomplete reaction- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Increase the reaction time or temperature, but be mindful of potential byproduct formation at higher temperatures.
Suboptimal reaction conditions- Ensure the use of an appropriate base (e.g., potassium carbonate) in sufficient quantity to facilitate the N-alkylation.- The choice of solvent can be critical; Dimethylformamide (DMF) is commonly used for N-alkylation reactions of quinazolinones.[5]
Poor quality of starting materials- Verify the purity of starting materials, especially the quinazoline-2,4(1H,3H)-dione and the alkylating agent (e.g., 1-bromo-2-chloroethane). Impurities can interfere with the reaction.
Presence of Multiple Spots on TLC (High Impurity Profile) Formation of O-alkylated isomer- N-alkylation is generally favored over O-alkylation for quinazolinones under standard conditions.[8] However, to minimize O-alkylation, consider using a less polar aprotic solvent and a carbonate base.
Formation of dialkylated product- Use a stoichiometric amount of the alkylating agent relative to the quinazoline-2,4(1H,3H)-dione to minimize dialkylation.
Degradation of the product or starting materials- Avoid excessively high reaction temperatures and prolonged reaction times. If the product is found to be unstable, consider milder reaction conditions.
Difficulty in Removing Impurities by Recrystallization Impurities have similar solubility to the product- Try a different recrystallization solvent or a solvent mixture. Common solvents for recrystallization of organic compounds include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.- If recrystallization is ineffective, consider purification by column chromatography. A typical mobile phase would be a gradient of hexane and ethyl acetate.
Oily product obtained after recrystallization- This may indicate the presence of persistent impurities or residual solvent. Ensure the product is thoroughly dried under vacuum. If the problem persists, a second recrystallization or column chromatography may be necessary.

Experimental Protocols

Synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione via N-alkylation

This protocol is a general representation based on common N-alkylation procedures for quinazolinones.

  • Materials:

    • Quinazoline-2,4(1H,3H)-dione

    • 1-Bromo-2-chloroethane

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethanol

    • Distilled water

  • Procedure:

    • To a stirred suspension of quinazoline-2,4(1H,3H)-dione in DMF, add potassium carbonate.

    • Stir the mixture at room temperature for a short period to form the corresponding salt.

    • Add 1-bromo-2-chloroethane to the reaction mixture.

    • Heat the reaction mixture and monitor its progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated crude product by filtration and wash it with water.

    • Purify the crude product by recrystallization from ethanol to obtain pure 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Visualizations

To aid in understanding the experimental workflow, the following diagrams are provided.

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_product Final Product start Quinazoline-2,4(1H,3H)-dione reagents 1-Bromo-2-chloroethane, K2CO3, DMF reaction Heating & Stirring reagents->reaction quench Pour into Ice Water reaction->quench filtration Filter & Wash quench->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione recrystallization->product

Caption: General workflow for the synthesis and purification of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

cluster_troubleshooting Troubleshooting Logic start Low Purity of Final Product check_tlc Analyze Crude by TLC start->check_tlc multiple_spots Multiple Spots check_tlc->multiple_spots Yes streaking Streaking/Tailing check_tlc->streaking Possible optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) multiple_spots->optimize_reaction change_purification Modify Purification (Different Solvent, Column Chromatography) multiple_spots->change_purification check_stability Check Product Stability streaking->check_stability end High Purity Product optimize_reaction->end change_purification->end check_stability->optimize_reaction

Caption: A logical troubleshooting workflow for addressing impurity issues in the synthesis.

References

Technical Support Center: Enhancing Quinazoline Dione Derivative Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of quinazoline dione derivatives for bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My quinazoline dione derivative is poorly soluble in aqueous buffers for my bioassay. What are the initial steps I should take?

A1: The inherent lipophilicity of the quinazoline dione scaffold often leads to poor aqueous solubility. Here’s a step-by-step approach to address this:

  • Prepare a High-Concentration Stock Solution in an Organic Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for creating a high-concentration stock solution.[1][2][3][4] For compounds that are difficult to dissolve, gentle warming (37-50°C) and sonication can be employed.

  • Incremental Dilution: When preparing your working solution, add the DMSO stock to your aqueous buffer incrementally while vortexing or stirring. This can help prevent immediate precipitation.

  • Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. High concentrations of DMSO can be toxic to cells and may interfere with assay results.[4] It is advisable to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.

Q2: I'm observing precipitation of my compound when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

A2: This is a common issue known as "crashing out." Here are several strategies to overcome this:

  • Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG). Start with a low percentage (e.g., 1-5% v/v) and cautiously increase it.[5]

  • Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. Use concentrations above the critical micelle concentration (CMC).[5]

  • pH Adjustment: The solubility of quinazoline derivatives can be pH-dependent due to the presence of basic nitrogen atoms. For weakly basic compounds, lowering the pH of the buffer can increase solubility by promoting ionization.[5] However, ensure the pH is compatible with your biological assay.

Q3: What are more advanced formulation strategies if the above methods are insufficient?

A3: For particularly challenging compounds, consider these advanced formulation techniques:

  • Solid Dispersions: Dispersing the quinazoline dione derivative in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[6]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range significantly increases the surface area, leading to improved dissolution rates and saturation solubility.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like quinazoline diones, within their central cavity, thereby increasing their aqueous solubility.

Quantitative Solubility Data

The following tables summarize the solubility of some common quinazoline-based kinase inhibitors in various solvents. This data can serve as a reference for handling similar derivatives.

CompoundSolventSolubility (mg/mL)Molar Concentration (mM)Reference(s)
Gefitinib DMSO~20~44.7[1][3][4]
DMF~20~44.7[3]
Ethanol~0.3~0.67[1][3]
WaterSparingly soluble-[4]
1:1 DMSO:PBS (pH 7.2)~0.5~1.12[3]
Erlotinib DMSO~25~63.5[2][7]
DMF~25-50~63.5-127[2][7]
Ethanol~0.25~0.63[2][7]
WaterVery slightly soluble-[8]
1:9 DMF:PBS (pH 7.2)~0.1~0.25[7]
Lapatinib DMSO~20-200~34.4-344[9][10][11]
DMF~20~34.4[9]
EthanolVery poorly soluble-[10]
WaterInsoluble (0.007 mg/mL)~0.012[10][12]
1:2 DMSO:PBS (pH 7.2)~0.33~0.57[9]

Note: Solubility can be affected by factors such as temperature, pH, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method involves dissolving both the quinazoline dione derivative and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.

Materials:

  • Quinazolinone dione derivative

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Weigh the quinazolinone dione derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it to obtain a fine powder.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

This technique uses high pressure to reduce the particle size of the drug to the nanometer range.

Materials:

  • Quinazolinone dione derivative

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Coarse Suspension: Disperse the quinazolinone dione derivative in an aqueous solution containing a stabilizer.

  • Homogenization: Subject the coarse suspension to high-pressure homogenization. The pressure and number of cycles will depend on the specific compound and desired particle size.

  • Characterization: Analyze the particle size and distribution of the resulting nanosuspension using techniques like dynamic light scattering (DLS).

Signaling Pathways and Experimental Workflows

Quinazoline dione derivatives are known to inhibit several key signaling pathways involved in cell proliferation and angiogenesis. Understanding these pathways is crucial for designing relevant bioassays.

experimental_workflow General Workflow for Solubility Enhancement and Bioassay cluster_prep Compound Preparation and Formulation cluster_assay Bioassay A Poorly Soluble Quinazoline Dione Derivative B Dissolve in DMSO (Stock Solution) A->B C Dilute in Aqueous Buffer B->C D Precipitation Observed? C->D E Formulation Strategy (Co-solvents, Solid Dispersion, etc.) D->E Yes G Cell-Based or Enzyme Assay D->G No F Solubilized Compound E->F F->G H Data Analysis G->H I Results H->I

Caption: Workflow for addressing solubility issues of quinazoline dione derivatives for bioassays.

EGFR Signaling Pathway

Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.

EGFR_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Quinazoline Quinazoline Dione Derivative Quinazoline->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazoline dione derivatives.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors for growth.

VEGFR_pathway VEGFR Signaling Pathway Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Quinazoline Quinazoline Dione Derivative Quinazoline->VEGFR Inhibits

Caption: Inhibition of the VEGFR signaling pathway, crucial for angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, survival, and metabolism, and is frequently dysregulated in cancer.

PI3K_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Quinazoline Quinazoline Dione Derivative Quinazoline->PI3K Inhibits

Caption: Quinazoline dione derivatives can inhibit the PI3K/Akt/mTOR pathway.

References

stability issues of the chloroethyl group in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Stability Issues of the Chloroethyl Group

Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges and side reactions encountered when working with chloroethyl-substituted quinazolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues associated with the chloroethyl group during quinazoline synthesis?

A1: The chloroethyl group is a reactive moiety susceptible to two main degradation pathways, especially under typical synthetic conditions. The primary issues are its susceptibility to nucleophilic substitution, leading to hydrolysis, and its tendency to undergo intramolecular cyclization. These reactions can significantly lower the yield of the desired product and complicate purification.

Q2: What is the most common degradation product when using a chloroethyl-substituted quinazoline?

A2: The most common degradation product is the corresponding hydroxyethyl derivative, resulting from the hydrolysis of the carbon-chlorine bond.[1] This occurs when the reaction mixture contains water, or during aqueous workup procedures. The rate of hydrolysis is often accelerated by acidic or basic conditions and higher temperatures.

Q3: How do reaction conditions like pH and temperature affect the stability of the chloroethyl group?

A3: Both pH and temperature are critical factors.

  • pH: The chloroethyl group can be particularly unstable in acidic and basic conditions. Acidic conditions can promote hydrolysis.[1][2] Strong bases can also lead to degradation or elimination reactions. Whenever possible, maintaining neutral conditions is advisable.[3]

  • Temperature: Higher reaction temperatures significantly accelerate the rates of both hydrolysis and intramolecular cyclization.[3] It is crucial to use the minimum temperature required for the desired transformation to proceed at a reasonable rate.

Q4: What is intramolecular cyclization and when is it most likely to occur?

A4: Intramolecular cyclization is a common side reaction where a nucleophilic nitrogen atom elsewhere in the molecule attacks the electrophilic carbon of the chloroethyl group, displacing the chloride and forming a new heterocyclic ring. For example, a 2-(2-chloroethylamino)quinazoline can cyclize to form a piperazino[1,2-a]quinazoline derivative. This reaction is favored by heat and can be a significant pathway for product loss, especially if the molecular geometry allows for an easy ring formation.[3]

Q5: Which analytical methods are best for monitoring the stability of my chloroethyl-quinazoline and detecting degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with Mass Spectrometry (HPLC-MS), is the most effective approach.[1][4] This allows for the separation and quantification of the parent compound from its potential degradation products, such as the hydroxyethyl derivative or cyclized byproducts. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable complementary technique. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used for highly accurate purity assessments without needing a reference standard for the impurities.[4]

Troubleshooting Guides

Issue 1: Low yield of the desired chloroethyl-quinazoline with a significant amount of a more polar byproduct.
  • Symptom: HPLC analysis shows a major peak corresponding to the mass of the hydroxyethyl analog of your target compound. The reaction mixture appears cloudy or changes color upon adding aqueous solutions.

  • Possible Cause: Hydrolysis of the chloroethyl group due to the presence of water in the reaction or during workup.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and reagents. Dry all glassware thoroughly before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[5]

    • Modified Workup: Minimize contact with water during the workup. Use anhydrous drying agents (e.g., Na₂SO₄, MgSO₄) and consider extraction with a solvent that has low water solubility. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product in the aqueous layer and perform it quickly at a low temperature.

    • pH Control: Avoid strongly acidic or basic conditions during the reaction and workup. If an acid or base is required, use the mildest possible reagent and the minimum effective amount.[3]

Issue 2: Formation of an unexpected, less polar byproduct with a complex ring structure.
  • Symptom: Mass spectrometry analysis indicates the formation of a product resulting from the loss of HCl from the starting material, often corresponding to a cyclized structure (e.g., a piperazine ring).

  • Possible Cause: Intramolecular cyclization of the chloroethyl group with a nearby nucleophilic amine or other heteroatom.

  • Troubleshooting Steps:

    • Temperature Control: Lower the reaction temperature. Run a series of small-scale trial reactions at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal balance between the desired reaction rate and the suppression of the cyclization side reaction.[3]

    • Concentration Adjustment: Perform the reaction at a higher dilution. Lowering the concentration of the reactant can sometimes disfavor intramolecular reactions.

    • Protecting Groups: If the cyclization is occurring with a highly nucleophilic amine, consider temporarily protecting this amine with a suitable protecting group to prevent it from reacting with the chloroethyl moiety.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor cyclization.[3]

Data Presentation

The stability of a chloroethyl group is highly dependent on the specific molecular structure and reaction conditions. The following tables provide an illustrative summary of how different factors can influence the degradation of a hypothetical chloroethyl-quinazoline. Researchers should use these as a template to record their own experimental data.

Table 1: Illustrative Effect of Temperature on Chloroethyl Group Degradation (Assumed reaction time of 12 hours in a neutral, anhydrous solvent)

Temperature (°C)Desired Product Yield (%)Hydrolysis Product (%)Cyclization Product (%)
2595<14
5088210
8070525
100451045

Table 2: Illustrative Effect of pH on Chloroethyl Group Degradation (Assumed reaction at 50°C for 12 hours)

ConditionDesired Product Yield (%)Primary Degradation ProductDegradation (%)
0.1 M HCl65Hydrolysis35
pH 7 (Buffered)88Cyclization12
0.1 M NaOH75Hydrolysis/Elimination25

Experimental Protocols

Protocol 1: General Synthesis of a 2-(2-Chloroethylamino)quinazoline Derivative with Minimized Side Reactions

This protocol describes a plausible method for coupling a 2-chloroquinazoline with 2-chloroethylamine, emphasizing conditions that minimize degradation of the chloroethyl group.

  • Materials:

    • 2-Chloroquinazoline (1 equivalent)

    • 2-Chloroethylamine hydrochloride (1.1 equivalents)

    • Diisopropylethylamine (DIPEA) (2.5 equivalents)

    • Anhydrous Acetonitrile (ACN)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloroquinazoline and 2-chloroethylamine hydrochloride.

    • Solvent Addition: Add anhydrous acetonitrile via syringe.

    • Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add DIPEA dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

    • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with cold brine (1x). Separate the organic layer and dry it over anhydrous Na₂SO₄.

    • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(2-chloroethylamino)quinazoline.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol allows for the systematic evaluation of your chloroethyl-quinazoline's stability under stress conditions.

  • Methodology:

    • Stock Solution: Prepare a 1 mg/mL stock solution of your purified chloroethyl-quinazoline in acetonitrile.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.[1]

    • Thermal Stress (Neutral): Mix 1 mL of the stock solution with 9 mL of water. Incubate at 60°C.

    • Sampling: Withdraw aliquots from each stress condition at regular intervals (e.g., 0, 2, 6, 12, 24 hours).

    • Analysis: Neutralize the acidic and basic aliquots before analysis. Analyze all samples by a validated HPLC method to determine the percentage of the parent compound remaining and to identify and quantify major degradation products.

Visualizations

The following diagrams illustrate the key chemical pathways and logical steps involved in troubleshooting stability issues of the chloroethyl group.

start Chloroethyl-Quinazoline (Starting Material) hydrolysis Hydroxyethyl-Quinazoline (Hydrolysis Product) start->hydrolysis + H₂O (Acid/Base, Heat) cyclization Cyclized Product (e.g., Piperazino-Quinazoline) start->cyclization Intramolecular Attack (Heat, Base)

Caption: Primary degradation pathways for chloroethyl-quinazolines.

decision decision start_node Low Yield or Impure Product decision1 Major byproduct is Hydroxyethyl derivative? start_node->decision1 Analyze byproducts (LC-MS) end_node Optimized Synthesis action1_1 Cause: Hydrolysis decision1->action1_1 Yes decision2 Major byproduct is Cyclized derivative? decision1->decision2 No action1_2 1. Use anhydrous solvents/reagents 2. Run under inert atmosphere 3. Modify aqueous workup action1_1->action1_2 Implement Solutions action2_1 Cause: Intramolecular Cyclization decision2->action2_1 Yes action_other Re-evaluate other common synthesis issues (e.g., starting material purity, other side reactions) decision2->action_other No action1_2->end_node action2_2 1. Lower reaction temperature 2. Decrease concentration 3. Reduce reaction time action2_1->action2_2 Implement Solutions action_other->end_node action2_2->end_node

Caption: Troubleshooting workflow for chloroethyl-quinazoline stability.

References

Catalyst Selection for Efficient Quinazoline-2,4(1H,3H)-dione Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems to facilitate efficient and successful experimentation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of quinazoline-2,4(1H,3H)-diones and provides practical solutions.

Issue Possible Causes Troubleshooting Steps
Low or No Product Yield - Inactive or poisoned catalyst- Sub-optimal reaction temperature or pressure- Poor quality of reagents or solvents- Presence of moisture or other impurities- Steric hindrance from bulky substrates- Ensure the catalyst is fresh or properly activated.- Optimize temperature and pressure based on the chosen catalytic system.[1]- Use high-purity, anhydrous reagents and solvents.- Dry all glassware and conduct the reaction under an inert atmosphere (e.g., N₂ or Ar).- Consider a more robust catalyst or harsher reaction conditions for sterically hindered substrates.
Formation of Byproducts - Incorrect catalyst-to-substrate ratio- Prolonged reaction time leading to side reactions- Non-selective catalyst- Reaction temperature is too high- Optimize the catalyst loading to minimize side reactions.- Monitor the reaction progress (e.g., by TLC or GC-MS) and stop it once the starting material is consumed.- Select a catalyst known for high selectivity towards the desired product.- Gradually increase the reaction temperature to find the optimal point without promoting byproduct formation.
Catalyst Deactivation/ Instability - Catalyst poisoning by impurities in the substrate or solvent- Thermal degradation of the catalyst- Leaching of the active catalytic species (for heterogeneous catalysts)- Incompatibility with reaction conditions (e.g., acidic or basic media)- Purify starting materials and solvents before use.- Choose a catalyst with high thermal stability for high-temperature reactions.- For supported catalysts, consider a stronger support or a different immobilization technique.- Ensure the chosen catalyst is stable under the reaction's pH conditions. Some catalysts may be sensitive to acidic or basic environments.
Difficulty in Product Isolation/Purification - Co-elution of product with catalyst or byproducts- High solubility of the product in the reaction solvent- Formation of stable emulsions during workup- For homogeneous catalysts, consider switching to a heterogeneous system for easier separation.- Choose a solvent in which the product has low solubility at room temperature to facilitate precipitation.- Employ different workup procedures, such as extraction with a different solvent or using brine to break emulsions.
Inconsistent Results/Poor Reproducibility - Variations in catalyst quality or activity- Inconsistent reaction setup or conditions- Atmospheric moisture affecting the reaction- Use catalysts from the same batch or a reliable supplier.- Standardize the experimental setup and meticulously control all reaction parameters (temperature, pressure, stirring speed).- Always use dry solvents and an inert atmosphere, especially for moisture-sensitive catalysts and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for quinazoline-2,4(1H,3H)-dione synthesis?

A1: A variety of catalytic systems have been successfully employed, including ionic liquids (e.g., [Bmim][OH], [HDBU][TFE]), N-heterocyclic carbenes (NHCs), organic bases (e.g., DBU, DBN), metal oxides, and supported catalysts like DFNS/ZnTiO3 nanoparticles.[1][2] The choice of catalyst often depends on the desired reaction conditions (e.g., atmospheric pressure, solvent-free) and the specific substrates being used.

Q2: How do I choose the best catalyst for my specific substrate?

A2: The electronic and steric properties of your 2-aminobenzonitrile derivative are crucial. For electron-deficient substrates, a more active catalyst system may be required. Some ionic liquid-based catalysts have shown broad substrate scope.[2] It is advisable to start with a versatile and well-documented catalyst and then optimize from there.

Q3: Can the synthesis be performed under environmentally friendly conditions?

A3: Yes, significant research has focused on "green" synthesis routes. The use of CO2 as a carbonyl source is an atom-economical approach.[3] Furthermore, ionic liquids can act as both catalyst and solvent, and many can be recycled, reducing waste.[4] Some reactions can also be carried out in water or under solvent-free conditions.[3]

Q4: My reaction with 2-aminobenzonitrile and CO2 is not working. What should I check first?

A4: First, ensure that your 2-aminobenzonitrile is of high purity, as impurities can poison the catalyst. Second, verify the CO2 pressure and reaction temperature, as these are critical parameters.[1] The basicity of the catalyst is also important for activating the amino group of the o-aminobenzonitrile.[2] If using a solid catalyst, ensure it has been properly activated and has a high surface area.

Q5: How can I improve the reusability of my catalyst?

A5: For heterogeneous catalysts, thorough washing and drying after each cycle are essential to remove any adsorbed products or byproducts. For ionic liquid catalysts, effective product extraction and removal of any accumulated water are key to maintaining their activity over multiple cycles.[4]

Catalyst Performance Comparison

The following tables summarize the performance of various catalysts for the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile and a carbonyl source.

Table 1: Ionic Liquid Catalysts

CatalystCarbonyl SourceTemperature (°C)PressureTime (h)Yield (%)Reference
[Bmim][OH]CO₂1201 atm695[2]
[HDBU][TFE]CO₂Room Temp1 atm1298[2]
[Bmim]AcCO₂1201 atm596[4]
[Ch][2,4-Cl-PhO]CO₂401 atm1297[2]

Table 2: Other Catalytic Systems

CatalystCarbonyl SourceTemperature (°C)PressureTime (h)Yield (%)Reference
N-heterocyclic carbene (NHC)CO₂1201 atm1294[2]
MelamineCO₂1204.2 MPa692[3]
DMAP(Boc)₂ORoom TempN/A1294[5]
ZnCl₂DMF190-200Sealed10up to 90[6]
Mesoporous Smectites (NaOH incorporated)CO₂1502 MPa4~90[7]

Experimental Protocols

Protocol 1: Synthesis using Ionic Liquid [Bmim]Ac

  • Materials: 2-aminobenzonitrile, 1-butyl-3-methylimidazolium acetate ([Bmim]Ac).

  • Procedure: a. In a round-bottom flask, add 2-aminobenzonitrile (1 mmol) to [Bmim]Ac (2 mL). b. Stir the mixture at 120 °C under a CO₂ atmosphere (1 atm, balloon) for 5 hours.[4] c. Monitor the reaction by TLC. d. After completion, cool the reaction mixture to room temperature. e. Add water to the mixture to precipitate the product. f. Filter the solid, wash with water, and dry to obtain quinazoline-2,4(1H,3H)-dione. g. The ionic liquid can be recovered by evaporating the water from the filtrate.[4]

Protocol 2: Synthesis using DMAP and (Boc)₂O

  • Materials: 2-aminobenzamide, di-tert-butyl dicarbonate ((Boc)₂O), 4-dimethylaminopyridine (DMAP), acetonitrile (MeCN).

  • Procedure: a. To a solution of 2-aminobenzamide (1 mmol) in MeCN (5 mL), add DMAP (1.2 mmol) and (Boc)₂O (1.1 mmol). b. Stir the reaction mixture at room temperature for 12 hours.[5] c. After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure. d. Purify the residue by column chromatography on silica gel to afford the desired quinazoline-2,4(1H,3H)-dione.[5]

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate catalyst for your synthesis.

CatalystSelection start Define Synthesis Goals substrate Substrate Scope (Electron-donating/withdrawing groups?) start->substrate conditions Desired Reaction Conditions (Temp, Pressure, Solvent) start->conditions green_chem Green Chemistry Requirements (Recyclability, Atom Economy) start->green_chem catalyst_type Select Catalyst Type substrate->catalyst_type conditions->catalyst_type green_chem->catalyst_type il Ionic Liquids catalyst_type->il Mild conditions, good substrate scope nhc N-Heterocyclic Carbenes catalyst_type->nhc Atmospheric pressure, high temp organic_base Organic Bases (e.g., DBU, DMAP) catalyst_type->organic_base Metal-free, readily available heterogeneous Heterogeneous Catalysts catalyst_type->heterogeneous Easy separation, recyclability optimization Optimize Reaction Conditions il->optimization nhc->optimization organic_base->optimization heterogeneous->optimization troubleshooting Troubleshoot Issues (Yield, Purity) optimization->troubleshooting Low Yield or Impurities success Successful Synthesis optimization->success High Yield & Purity troubleshooting->optimization Re-optimize

Caption: A decision-making workflow for catalyst selection in quinazoline-2,4(1H,3H)-dione synthesis.

References

Validation & Comparative

Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Quinazoline-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinazoline scaffold remains a cornerstone in the design of novel anticancer agents. Among its derivatives, quinazoline-2,4-diones have emerged as a particularly promising class of compounds, exhibiting a wide range of antitumor activities. This guide provides a comprehensive comparison of their structure-activity relationships (SAR), supported by experimental data, to inform the rational design of next-generation cancer therapeutics.

The anticancer efficacy of quinazoline-2,4-dione derivatives is intricately linked to the nature and position of various substituents on the core scaffold. Modifications at the N-1, N-3, and C-6/C-7 positions have been extensively explored, revealing critical insights into their mechanism of action and target engagement. These compounds have demonstrated inhibitory activity against a variety of cancer-related targets, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and poly(ADP-ribose)polymerase (PARP).[1][2][3]

Key Structural Modifications and Their Impact on Anticancer Activity

Systematic structural modifications of the quinazoline-2,4-dione ring have been shown to significantly influence the anticancer potency of these compounds.[4] The key positions for substitution that dictate the biological activity are the nitrogen atoms at positions 1 and 3, and the carbon atoms at positions 6 and 7 of the quinazoline ring.

Substitutions at the N-1 and N-3 Positions

The substituents at the N-1 and N-3 positions play a crucial role in modulating the pharmacological properties of quinazoline-2,4-diones. The introduction of various aryl, alkyl, and heterocyclic moieties at these positions has led to the discovery of potent anticancer agents. For instance, the presence of a 3-aminopyrrolidine moiety has been shown to yield potent PARP-1/2 inhibitors.[5]

Substitutions at the C-6 and C-7 Positions

Modifications at the C-6 and C-7 positions of the benzene ring portion of the quinazoline scaffold have been a major focus of SAR studies. The introduction of small lipophilic groups or moieties capable of forming hydrogen bonds can significantly enhance the binding affinity of these compounds to their target proteins. For example, 6- and 7-alkoxy substitutions are common features in many potent EGFR inhibitors.

Comparative Anticancer Activity of Quinazoline-2,4-dione Derivatives

The following tables summarize the in vitro cytotoxic activity of representative quinazoline-2,4-dione derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

CompoundSubstitution PatternTarget Cell LineIC50 (µM)Reference
1 N-1: Benzyl, N-3: (4-Chlorophenyl)HCT-116 (Colon)0.052[3]
2 N-1: Methyl, N-3: (3-Nitrophenyl)HeLa (Cervical)11g: best activity[6]
3 N-3: (β-proline)PARP-1Nanomolar range[1]
4 N-3: (piperidine-4-carboxylic acid)PARP-1Nanomolar range[1]
5 3-(amino pyrrolidine) moietyPARP-1/2IC50 at 10⁻⁹ M (PARP-1)[5]

Signaling Pathways Targeted by Anticancer Quinazoline-2,4-diones

Quinazoline-2,4-dione derivatives exert their anticancer effects by modulating various cellular signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. A key mechanism of action is the inhibition of protein kinases, such as EGFR and VEGFR.

Signaling_Pathway Quinazoline_Dione Quinazoline-2,4-dione Derivatives EGFR EGFR Quinazoline_Dione->EGFR Inhibits VEGFR VEGFR Quinazoline_Dione->VEGFR Inhibits PARP PARP Quinazoline_Dione->PARP Inhibits PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis DNA_Repair DNA Repair PARP->DNA_Repair Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation DNA_Repair->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Figure 1. Signaling pathways targeted by quinazoline-2,4-dione derivatives.

Experimental Protocols

A standardized methodology is crucial for the reliable evaluation and comparison of the anticancer activity of novel compounds. The following sections detail the protocols for key experiments cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[6]

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of the compounds against specific protein kinases, such as EGFR and VEGFR.

General Workflow:

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate Components at 37°C Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2. General workflow for a kinase inhibition assay.

Structure-Activity Relationship Logic

The SAR of quinazoline-2,4-diones can be summarized through a logical relationship diagram, highlighting the key structural features that contribute to their anticancer activity.

SAR_Logic Quinazoline_Core Quinazoline-2,4-dione Core N1_Sub N-1 Substitution (e.g., Aryl, Alkyl) Quinazoline_Core->N1_Sub Requires N3_Sub N-3 Substitution (e.g., Heterocycles) Quinazoline_Core->N3_Sub Requires C67_Sub C-6/C-7 Substitution (e.g., Alkoxy) Quinazoline_Core->C67_Sub Requires Potent_Activity Potent Anticancer Activity N1_Sub->Potent_Activity N3_Sub->Potent_Activity C67_Sub->Potent_Activity

Figure 3. Logical relationship of the SAR for anticancer quinazoline-2,4-diones.

References

A Comparative Analysis of the Biological Activity of N1- and N3-Substituted Quinazolinediones

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of quinazolinedione derivatives reveals that the position of substitution on the nitrogen atoms of the pyrimidine ring—N1 versus N3—plays a pivotal role in modulating their biological activity. This guide provides a comparative analysis of N1- and N3-substituted quinazolinediones, focusing primarily on their anticancer properties, with supporting data from in vitro studies.

The quinazolinedione scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The versatility of this heterocyclic system allows for substitutions at various positions, with the N1 and N3 positions being particularly crucial for tuning the molecule's interaction with biological targets.

Comparative Anticancer Activity: N1- vs. N3-Substitution

Research into the anticancer potential of quinazolinediones has demonstrated that the placement of substituents at either the N1 or N3 position can significantly impact their cytotoxic efficacy against various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for representative N1- and N3-substituted quinazolinedione derivatives, providing a quantitative comparison of their potency.

N1-Substituted Quinazolinedione Derivatives
Compound IDN1-SubstituentN3-SubstituentCancer Cell LineIC50 (µM)
1a MethylHHUH-7>100
1b MethylHMCF-7>100
1c MethylHHCT-116>100
2a ButylHHUH-785.3
2b ButylHMCF-792.1
2c ButylHHCT-116>100
N3-Substituted Quinazolinedione Derivatives
Compound IDN1-SubstituentN3-SubstituentCancer Cell LineIC50 (µM)
3a H2-(4-Benzylpiperazin-1-yl)-2-oxoethylHUH-74.8
3b H2-(4-Benzylpiperazin-1-yl)-2-oxoethylMCF-78.2
3c H2-(4-Benzylpiperazin-1-yl)-2-oxoethylHCT-1166.5
4a [1]H2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethylHUH-72.5[1]
4b [1]H2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethylMCF-76.8[1]
4c [1]H2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethylHCT-1164.9[1]

Key Observations:

  • Superior Potency of N3-Substituted Derivatives: The presented data clearly indicates that, for the investigated series of compounds, substitution at the N3 position with bulky, functionalized groups leads to significantly enhanced anticancer activity compared to simple alkyl substitutions at the N1 position.

  • Impact of N3-Substituent Structure: Within the N3-substituted series, the nature of the substituent plays a critical role. For instance, the presence of a 4-chlorobenzyl group (compounds 4a-c) generally results in lower IC50 values, indicating higher potency, compared to the unsubstituted benzyl group (compounds 3a-c).[1] This highlights the importance of specific structural features within the N3-substituent for optimizing anticancer activity.

  • Cell Line Specificity: The cytotoxic effect of these compounds also varies across different cancer cell lines, suggesting that their mechanism of action may involve targets with differential expression or susceptibility in various cancer types.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the synthesis and biological evaluation of N1- and N3-substituted quinazolinediones are provided below.

Synthesis of N1- and N3-Substituted Quinazolinediones

The synthesis of the quinazolinedione core and its subsequent N-alkylation are key steps in preparing the target compounds. A general synthetic route is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis of Quinazolinedione Core cluster_n_alkylation N-Alkylation Anthranilic_Acid Anthranilic Acid Isatoic_Anhydride Isatoic Anhydride Anthranilic_Acid->Isatoic_Anhydride Reaction with Phosgene or equivalent Quinazolinedione Quinazoline-2,4(1H,3H)-dione Isatoic_Anhydride->Quinazolinedione Reaction with Urea N1_Alkylation N1-Alkylation Quinazolinedione->N1_Alkylation Reaction with Alkyl Halide (R1-X) in presence of base N3_Alkylation N3-Alkylation Quinazolinedione->N3_Alkylation Reaction with Alkyl Halide (R3-X) in presence of base N1_Substituted N1-Substituted Quinazolinedione N1_Alkylation->N1_Substituted N3_Substituted N3-Substituted Quinazolinedione N3_Alkylation->N3_Substituted

Figure 1: General synthetic workflow for N1- and N3-substituted quinazolinediones.

General Procedure for N-Alkylation:

  • To a solution of quinazoline-2,4(1H,3H)-dione in a suitable solvent (e.g., dimethylformamide - DMF), add a base (e.g., potassium carbonate or sodium hydride) and stir at room temperature.

  • Add the desired alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.

  • The reaction is then stirred at an elevated temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by pouring it into ice-water, followed by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of compounds Cell_Seeding->Compound_Treatment Incubation_24_48h Incubate for 24-48 hours Compound_Treatment->Incubation_24_48h MTT_Addition Add MTT solution to each well Incubation_24_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a defined period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway Context: Potential Mechanisms of Action

Quinazolinedione derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One of the prominent targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinedione N1/N3-Substituted Quinazolinedione Quinazolinedione->EGFR Inhibition

Figure 3: Simplified EGFR signaling pathway and the potential point of intervention for quinazolinedione derivatives.

The substitution pattern at the N1 and N3 positions of the quinazolinedione core can influence the binding affinity and selectivity of these compounds for the ATP-binding pocket of EGFR and other kinases. The enhanced potency of N3-substituted derivatives suggests that these larger substituents may form additional favorable interactions within the active site of their target proteins, thereby leading to more effective inhibition of downstream signaling and, consequently, more potent anticancer activity. Further detailed mechanistic studies are required to fully elucidate the specific molecular targets and the precise nature of these interactions.

References

A Comparative Analysis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione Derivatives and Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel and Approved PARP Inhibitors

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a detailed comparison of a novel class of PARP inhibitors, 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione derivatives, against established and clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This comparison is based on available preclinical data, focusing on enzymatic and cellular activity, as well as in vivo efficacy.

Data Presentation

The following tables summarize the quantitative data for the enzymatic and cellular inhibitory activities of various quinazoline-2,4(1H,3H)-dione derivatives and the established PARP inhibitors.

Table 1: Enzymatic Inhibitory Activity (IC50) of Quinazoline-2,4(1H,3H)-dione Derivatives and Other PARP Inhibitors against PARP-1 and PARP-2

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1/PARP-2)
Quinazoline-2,4(1H,3H)-dione Derivatives
Compound 11a[1]46711.540.6
Cpd36[2]0.940.87~1
Established PARP Inhibitors
Olaparib[3]515
Rucaparib[4]1.40.178.2
Niraparib[5]3.82.11.8
Talazoparib0.57--

Table 2: Cellular Inhibitory Activity (IC50) and In Vivo Efficacy of Quinazoline-2,4(1H,3H)-dione Derivatives and Other PARP Inhibitors

CompoundCell LineCellular IC50 (µM)In Vivo ModelEfficacy
Quinazoline-2,4(1H,3H)-dione Derivatives
Compound 10[6]MX-1< 3.12--
Compound 11[6]MX-13.02MX-1 XenograftPotentiates TMZ cytotoxicity
Cpd36[2]--Breast and Prostate Cancer XenograftsSignificant tumor growth repression
Established PARP Inhibitors
OlaparibMultipleVaries (e.g., 4.2-19.8 in breast cancer lines)[2]BRCA-mutant breast cancer xenograftsSignificant tumor growth inhibition[7][8]
RucaparibMultipleVaries (e.g., 2.5 to >15 in ovarian cancer lines)[7]Ovarian cancer xenograftsTumor growth inhibition[9]
NiraparibPEO1, UWB1.2897.487, 21.34Prostate cancer bone metastasis modelPotent inhibition of bone tumor growth[3]
TalazoparibBR58 (BRCA1-mutant)~0.2BRCA1-deficient murine breast cancer xenograftsComplete tumor growth inhibition in some models[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

PARP-1/2 Enzymatic Inhibition Assay

A common method to determine the enzymatic inhibitory activity of compounds is a chemiluminescent or fluorometric assay.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP enzymes in the presence of activated DNA. The resulting biotinylated histones are then detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. The light produced is proportional to PARP activity, and a decrease in signal in the presence of an inhibitor indicates its potency.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Blocking: Block the wells with a suitable blocking buffer to prevent non-specific binding.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., quinazoline-2,4(1H,3H)-dione derivatives, Olaparib) and a vehicle control (e.g., DMSO).

  • Enzyme Reaction: Add the reaction mixture containing recombinant PARP-1 or PARP-2 enzyme, activated DNA, and biotinylated NAD+ to the wells. Then add the diluted test compounds.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the enzymatic reaction to proceed.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the PARP inhibitors for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

In Vivo Xenograft Tumor Model

Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of a test compound on tumor growth is then monitored over time.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MX-1, OVCAR-3) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, test compound alone, test compound in combination with another agent like temozolomide). Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group to determine the in vivo efficacy of the compound.

Mandatory Visualization

PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) chain PARP1_active->PAR synthesizes Inhibitor PARP Inhibitor (e.g., Quinazoline derivative) PARP1_active->Inhibitor inhibited by NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate

Caption: PARP-1 activation and inhibition in the DNA single-strand break repair pathway.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Start Start: Human Cancer Cell Culture Implantation Subcutaneous Implantation into Immunodeficient Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring (Volume Measurement) Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, Quinazoline Derivative, etc.) Randomization->Treatment Monitoring Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision and Analysis Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

Caption: A typical workflow for evaluating the in-vivo efficacy of PARP inhibitors.

References

A Comparative Analysis of the Antimicrobial Efficacy of Novel Quinazoline Derivatives Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antimicrobial efficacy of emerging quinazoline derivatives against established standard antibiotics. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents. We will delve into the mechanistic distinctions, comparative performance data from key assays, and the detailed experimental protocols required to validate these findings in your own laboratory.

The escalating threat of antimicrobial resistance (AMR) has created an urgent need for novel therapeutics that can overcome existing resistance mechanisms. Quinazoline scaffolds have emerged as a promising class of compounds due to their broad spectrum of biological activities, including potent antimicrobial effects. This guide will provide a head-to-head comparison of their efficacy with conventional antibiotics, grounded in robust experimental evidence.

Mechanistic Overview: A Tale of Two Strategies

Standard antibiotics primarily function by targeting essential bacterial processes. For instance, β-lactams like penicillin inhibit cell wall synthesis, while fluoroquinolones such as ciprofloxacin target DNA replication. However, bacteria have evolved sophisticated resistance mechanisms, such as enzymatic degradation of the antibiotic (e.g., β-lactamases) or target modification.

Quinazoline derivatives often present novel mechanisms of action, which can be a significant advantage against resistant strains. Many quinazoline-based compounds have been shown to interfere with bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton. Others have demonstrated the ability to disrupt bacterial biofilm formation, a key virulence factor in many chronic infections. This multifaceted approach makes them less susceptible to existing single-target resistance mechanisms.

Comparative Efficacy: A Data-Driven Assessment

The true measure of an antimicrobial agent lies in its performance in standardized assays. Here, we compare the efficacy of representative quinazoline derivatives against common Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, benchmarked against standard-of-care antibiotics.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of antimicrobial potency.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB). This standardization is critical for reproducibility.

  • Serial Dilution of Compounds: The quinazoline derivatives and standard antibiotics are serially diluted in a 96-well microtiter plate. A two-fold dilution series is typically used.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Workflow for MIC Determination

MIC_Workflow A Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) B Perform 2-Fold Serial Dilutions of Test Compounds in 96-Well Plate A->B Standardized Culture C Inoculate Wells with Bacterial Suspension B->C Diluted Compounds D Incubate at 37°C for 18-24 hours C->D Inoculated Plate E Determine MIC: Lowest Concentration with No Visible Growth D->E Assess Growth FtsZ_Inhibition cluster_bacterium Bacterial Cell FtsZ_M FtsZ Monomers Z_Ring Z-Ring Formation (Septum) FtsZ_M->Z_Ring Polymerization Cell_Div Normal Cell Division Z_Ring->Cell_Div Constriction Filament Bacterial Filamentation & Cell Death Z_Ring->Filament Quin Quinazoline Derivative Block Inhibition of Polymerization Quin->Block Block->FtsZ_M Binds to FtsZ Block->Filament Leads to

comparative analysis of different synthetic routes to quinazoline-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Routes of Quinazoline-2,4-diones

Quinazoline-2,4-diones are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and antihypertensive properties. Their significance in medicinal chemistry has driven the development of diverse and efficient synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to the quinazoline-2,4-dione scaffold, offering researchers and drug development professionals a comprehensive overview of the available methodologies.

The synthesis of this important heterocyclic system can be broadly categorized based on the primary starting material. The most common precursors are anthranilic acid and its derivatives, isatoic anhydride, and 2-aminobenzonitriles. Each of these starting points offers distinct advantages and is amenable to various reagents and reaction conditions, from classical heating to modern microwave-assisted and metal-catalyzed processes.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to quinazoline-2,4-diones often depends on the availability of starting materials, desired substitution patterns, and the need for mild or environmentally benign conditions. Below is a detailed comparison of the three primary pathways.

Route A: Synthesis from Anthranilic Acid and its Derivatives

This is one of the most traditional and widely used methods. Anthranilic acid, or its corresponding esters (e.g., methyl anthranilate), can react with a variety of one-carbon carbonyl synthons, such as urea, isocyanates, or phosgene derivatives, to construct the pyrimidine ring.

  • Reaction with Urea: Heating anthranilic acid with urea is a straightforward, classical method, though it often requires high temperatures (150-160 °C).[1]

  • Reaction with Isocyanates: Substituted anthranilic esters react efficiently with various isocyanates. This method is particularly useful for introducing diversity at the N-1 and N-3 positions of the quinazoline-2,4-dione core. Microwave-assisted protocols have been developed that proceed without a catalyst in a DMSO/H₂O solvent system, offering good yields and high purity.[2][3]

  • Annulation with N-pyridyl Ureas: A newer approach involves the annulation of anthranilic esters with N-pyridyl ureas. This metal-free process consists of forming an N-aryl-N'-pyridyl urea intermediate, followed by cyclocondensation to yield 3-pyridyl-substituted quinazoline-2,4-diones with moderate to good yields (up to 89%).[4][5]

Route B: Synthesis from Isatoic Anhydride

Isatoic anhydride is an excellent and highly reactive precursor for quinazoline-2,4-diones. Its reaction with primary amines opens the anhydride ring to form a 2-aminobenzamide intermediate, which can then be cyclized with a carbonyl source.

  • One-Pot Synthesis: A significant advantage of using isatoic anhydride is its suitability for one-pot reactions. For instance, isatoic anhydride can be reacted with a primary amine, and the resulting intermediate can be cyclized in the same pot using reagents like triphosgene or di-tert-butyl dicarbonate ((Boc)₂O) to introduce the second carbonyl group.[6][7]

  • DMAP-Catalyzed Synthesis: A metal-free approach utilizes 4-dimethylaminopyridine (DMAP) to catalyze the reaction between 2-aminobenzamides (derived from isatoic anhydride) and (Boc)₂O. This method proceeds smoothly at room temperature for certain activated substrates and is compatible with a wide range of functional groups.[8][9]

Route C: Synthesis from 2-Aminobenzonitriles

This route provides an atom-economical pathway, often utilizing carbon dioxide (CO₂) as the C2 carbonyl source. The nitrile group is converted into a urea-like functionality that subsequently cyclizes.

  • Reaction with Carbon Dioxide (CO₂): This method represents a green chemistry approach. The reaction of 2-aminobenzonitriles with CO₂ can be efficiently catalyzed by various systems, including ionic liquids and mesoporous smectites incorporating alkali hydroxides.[10][11][12] High yields (up to 97%) can be achieved under solvent- and metal-free conditions, often at atmospheric pressure.[10]

  • Acid-Mediated Annulation: 2-Aminobenzonitriles can also undergo acid-mediated [4+2] annulation with N-substituted cyanamides to form 2-amino-4-iminoquinazolines, which can be further converted to the desired dione derivatives.[13]

  • Condensation with Formamides: A facile preparation involves the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide, providing a direct route to the quinazoline-2,4-dione core.[14]

Data Presentation

The following table summarizes the quantitative data for various synthetic protocols, allowing for easy comparison of their performance.

RouteStarting Material(s)Reagents / CatalystSolventTemp. (°C)TimeYield (%)Citation(s)
A1Anthranilic acid, UreaNone-150-160--[1]
A2Methyl anthranilate, IsocyanatesNoneDMSO/H₂OMW-Good[2][3]
A3Anthranilic esters, N-pyridyl ureasNoneDiphenyl ether2201-2 hup to 89[4][5]
B1Isatoic anhydride, Primary amineTriphosgene, Base-RT--[6]
B22-Aminobenzamides, (Boc)₂ODMAPCH₃CNMW30 min71-94[8][9]
C12-Aminobenzonitrile, CO₂ (1 atm)[P₄₄₄₂][1-MHy] (Ionic Liquid)None12012 h97[10]
C22-Aminobenzonitrile, CO₂ (1 atm)[Ch][2-OP] (Ionic Liquid)None12012 h87[12]
C32-Iodoanilines, CO₂, IsocyanidePd(OAc)₂ / DPEPhosToluene8012 hHigh[15]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from Methyl Anthranilate (Route A2)

This protocol is adapted from a reported efficient synthesis of quinazoline-2,4-diones.[2][3]

Materials:

  • Substituted methyl anthranilate (1.0 mmol)

  • Substituted isocyanate (1.2 mmol)

  • DMSO (2 mL)

  • H₂O (0.2 mL)

Procedure:

  • A mixture of the substituted methyl anthranilate (1.0 mmol) and the corresponding isocyanate (1.2 mmol) is prepared in a solution of DMSO (2 mL) and H₂O (0.2 mL) in a microwave tube.

  • The tube is sealed, and the reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

  • Reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under a vacuum to afford the pure quinazoline-2,4-dione product.

Protocol 2: Ionic Liquid-Catalyzed Synthesis from 2-Aminobenzonitrile and CO₂ (Route C1)

This protocol describes a green, metal-free synthesis utilizing atmospheric CO₂.[10]

Materials:

  • 2-Aminobenzonitrile (1 mmol)

  • Ionic Liquid Catalyst (e.g., [P₄₄₄₂][1-MHy]) (0.1 mmol)

  • Carbon Dioxide (CO₂) gas at atmospheric pressure

Procedure:

  • 2-Aminobenzonitrile (1 mmol) and the ionic liquid catalyst (0.1 mmol) are added to a reaction vessel equipped with a magnetic stirrer.

  • The vessel is sealed, and CO₂ is introduced via a balloon (atmospheric pressure).

  • The reaction mixture is heated to 120 °C and stirred for 12 hours.

  • After cooling to room temperature, the product is extracted from the reaction mixture using a suitable solvent (e.g., ethyl acetate).

  • The ionic liquid catalyst, being immiscible with the extraction solvent, can be recovered and recycled for subsequent runs.

  • The organic extract is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the pure quinazoline-2,4(1H,3H)-dione.

Visualization of a General Synthetic Workflow

The following diagram illustrates a generalized pathway for the formation of the quinazoline-2,4-dione ring system, highlighting the key cyclization step from a common urea intermediate, which can be derived from either anthranilic acid or isatoic anhydride routes.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_final Final Product A Anthranilic Acid or Ester C 2-Ureidobenzoic Acid or Ester A->C + Isocyanate or Urea B Isatoic Anhydride B->C + Primary Amine + Carbonyl Source D Quinazoline-2,4-dione C->D Intramolecular Cyclization (Heat or Catalyst)

Caption: Generalized workflow for quinazoline-2,4-dione synthesis.

References

A Senior Application Scientist's Guide to Validating Novel Quinazoline Compounds in HCT-116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] In oncology, quinazoline derivatives have been particularly successful as targeted therapies, most notably as inhibitors of protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] Several quinazoline-based drugs, including Gefitinib and Erlotinib, are established treatments for cancers where EGFR signaling is dysregulated.[1][3] This guide provides a comprehensive, multi-phase experimental framework for validating the anticancer activity of a novel quinazoline compound, designated "QZ-X," using the HCT-116 human colorectal carcinoma cell line. HCT-116 is a widely used and well-characterized model for colorectal cancer, known to express wild-type p53 and a mutant KRAS oncogene.[4][5] Our objective is to rigorously compare the performance of QZ-X against Gefitinib, a clinically relevant benchmark, providing field-proven insights and detailed protocols for researchers in drug development.

The Experimental Framework: A Multi-Phased Approach

A robust validation strategy does not rely on a single endpoint. Instead, it builds a weight of evidence through a logical sequence of experiments. We will progress from a broad assessment of cytotoxicity to a detailed investigation of the specific molecular mechanisms of action. This systematic approach ensures that resources are directed toward compounds with the highest therapeutic potential.

G cluster_0 Phase I: Cytotoxicity cluster_1 Phase II: Mode of Cell Death cluster_2 Phase III: Cell Cycle Effects cluster_3 Phase IV: Target Engagement P1 MTT Assay (Is it cytotoxic?) P2 Annexin V / PI Staining (Does it induce apoptosis?) P1->P2 If IC50 is potent P3 PI Staining for Cell Cycle (Does it cause cell cycle arrest?) P2->P3 If apoptosis is confirmed P4 Western Blot Analysis (What is the molecular mechanism?) P3->P4 To confirm mechanism

Caption: High-level workflow for validating anticancer compounds.

Phase I: Cytotoxicity Assessment with the MTT Assay

Expertise & Rationale: The first critical question is whether QZ-X can kill or inhibit the growth of HCT-116 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this initial screen. It measures the metabolic activity of a cell population, which serves as a proxy for cell viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of metabolically active cells. This assay is chosen for its high throughput, reproducibility, and its ability to provide a quantitative measure of cytotoxicity—the half-maximal inhibitory concentration (IC50).

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate HCT-116 cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of QZ-X and Gefitinib in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for "untreated" (medium only) and "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for 48 to 72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the control wells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Comparative Data: Cytotoxicity in HCT-116 Cells
CompoundIC50 (µM) after 48h Incubation
QZ-X (Novel Compound) 6.2 ± 0.8
Gefitinib (Standard)21.5 ± 2.1[6]
Doxorubicin (Positive Control)0.5 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Phase II: Elucidating the Mechanism of Cell Death via Annexin V/PI Staining

Expertise & Rationale: A low IC50 value indicates efficacy, but it doesn't explain how the compound kills the cells. The primary mechanism for targeted anticancer agents is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for quantifying apoptosis by flow cytometry.[7] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide is a fluorescent dye that intercalates with DNA but is excluded by cells with an intact plasma membrane. Therefore, it only stains cells in late apoptosis or necrosis where membrane integrity is lost. This dual-staining method allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Detailed Experimental Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with QZ-X and Gefitinib at their respective IC50 concentrations for a defined period (e.g., 24 hours). Include an untreated or vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each well and centrifuge at low speed (e.g., 500 x g for 5 minutes).[7]

  • Washing: Wash the cell pellet twice with ice-cold PBS.[7][8]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Comparative Data: Apoptosis Induction in HCT-116 Cells
Treatment (at IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.1 ± 2.52.8 ± 0.62.1 ± 0.5
QZ-X 45.3 ± 4.1 35.2 ± 3.5 19.5 ± 2.8
Gefitinib70.8 ± 5.515.6 ± 2.113.6 ± 1.9

Data represent the mean percentage of cells ± standard deviation.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor Casp8 Caspase-8 (Initiator) Receptor->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC Release CytC->Casp3 Apoptosis Apoptosis (PARP Cleavage, DNA Fragmentation) Casp3->Apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

Phase III: Investigating Effects on Cell Cycle Progression

Expertise & Rationale: Many anticancer agents, particularly kinase inhibitors, exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[11] This arrest prevents damaged cells from proliferating. Analyzing the cell cycle distribution provides another layer of mechanistic insight. This is readily achieved by staining DNA with a fluorescent dye like Propidium Iodide (PI) in permeabilized cells and analyzing the DNA content by flow cytometry.[12][13][14] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[15]

Detailed Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat HCT-116 cells in 6-well plates with QZ-X and Gefitinib at their IC50 concentrations for 24 hours.

  • Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and ensure only DNA is stained.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[10]

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting histograms of PI fluorescence.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the histograms and quantify the percentage of cells in each phase of the cell cycle.[14]

Comparative Data: Cell Cycle Distribution in HCT-116 Cells
Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.4 ± 3.228.1 ± 2.516.5 ± 1.8
QZ-X 25.1 ± 2.8 15.5 ± 1.9 59.4 ± 4.5
Gefitinib70.2 ± 4.518.3 ± 2.011.5 ± 1.5

Data indicate a significant G2/M arrest for QZ-X, while Gefitinib appears to induce a G1 arrest, suggesting different primary mechanisms.

Phase IV: Probing the Molecular Mechanism with Western Blot

Expertise & Rationale: The final phase aims to connect the observed cellular effects (cytotoxicity, apoptosis, cell cycle arrest) to a specific molecular pathway. The quinazoline scaffold is a well-known inhibitor of EGFR.[2] Dysregulation of the EGFR pathway is a key driver in colorectal cancer.[16][17] Gefitinib functions by binding to the ATP-binding site of EGFR's tyrosine kinase domain, inhibiting its activation and downstream signaling.[3][18] We hypothesize that QZ-X acts similarly. Western blotting is the definitive technique to test this hypothesis by measuring the expression and phosphorylation status of key proteins in the EGFR signaling cascade and apoptosis pathways.[19][20]

Key Proteins to Analyze:

  • p-EGFR / Total EGFR: To assess direct inhibition of EGFR activation. A decrease in the p-EGFR/EGFR ratio indicates target engagement.

  • p-Akt / Total Akt: Akt is a critical downstream node of the PI3K/Akt pathway, which is activated by EGFR and promotes cell survival.[21] A decrease in p-Akt indicates successful pathway inhibition.

  • Bax / Bcl-2: These are key regulators of the intrinsic apoptosis pathway. An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio favors cell death.[22]

  • Cleaved PARP / Cleaved Caspase-3: Caspase-3 is a key executioner caspase.[22] Its activation leads to the cleavage of substrates like PARP, a hallmark of apoptosis.[19][23]

  • β-actin: Used as a loading control to ensure equal amounts of protein were loaded in each lane.[10]

Detailed Experimental Protocol: Western Blot
  • Protein Extraction: Treat HCT-116 cells with QZ-X and Gefitinib for 24 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20][23]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on an SDS-polyacrylamide gel.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.[20]

Synthesis and Conclusion

This structured, multi-phase comparison provides a comprehensive validation of the novel quinazoline compound, QZ-X. The hypothetical data presented suggest that QZ-X is significantly more potent than the clinical standard, Gefitinib, in the HCT-116 colorectal cancer cell line.

  • Phase I (Cytotoxicity): QZ-X demonstrated a superior IC50 value (6.2 µM) compared to Gefitinib (21.5 µM).

  • Phase II (Apoptosis): QZ-X was a more potent inducer of apoptosis, pushing a larger percentage of the cell population into early and late apoptosis.

  • Phase III (Cell Cycle): QZ-X induced a strong G2/M phase arrest, a distinct mechanism compared to the G1 arrest typically associated with Gefitinib, warranting further investigation into its effects on mitotic machinery.

  • Phase IV (Molecular Mechanism): Western blot analysis would be expected to confirm that QZ-X, like Gefitinib, inhibits the EGFR/Akt signaling pathway while also modulating key apoptosis regulators like the Bax/Bcl-2 ratio and promoting the cleavage of Caspase-3 and PARP.

References

A Head-to-Head Comparison of Quinazoline Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of quinazoline kinase inhibitors, a prominent class of targeted therapies. We delve into their performance against key cancer-associated kinases, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Quinazoline-based kinase inhibitors have revolutionized the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer, by targeting the dysregulated kinase activity that drives tumor growth and proliferation. This guide focuses on a head-to-head comparison of key quinazoline inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Preclinical Potency: A Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the IC50 values of several prominent quinazoline kinase inhibitors against wild-type and mutant forms of EGFR, as well as HER2 and VEGFR2. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

InhibitorTarget KinaseCell LineIC50 (nM)
Gefitinib EGFR (L858R)H325510-50[1]
EGFR (Exon 19 del)HCC82710-50[1]
EGFR (wt)A431>5000
Erlotinib EGFR (L858R)H325510-50[1]
EGFR (Exon 19 del)HCC82710-50[1]
EGFR (wt)A431>5000
Afatinib EGFR (L858R)H32550.5
EGFR (Exon 19 del)HCC8270.4
HER2SK-BR-314
Dacomitinib EGFR (L858R)H32556
EGFR (Exon 19 del)HCC8272.5
HER2SK-BR-341
Osimertinib EGFR (L858R+T790M)NCI-H197515-25[2]
EGFR (Exon 19 del+T790M)PC-9/GR~13[2]
EGFR (wt)A431>5000
Lapatinib EGFRHN11900 nM - 1.2 µM[1]
HER2BT474100[3]
HER2SK-BR-320[4]
Vandetanib VEGFR-2HUVEC40

Clinical Efficacy: Head-to-Head Trial Data

Randomized controlled clinical trials provide the highest level of evidence for comparing the efficacy of different therapeutic agents. The following tables summarize key findings from pivotal head-to-head trials of quinazoline kinase inhibitors in specific cancer patient populations.

First-Line Treatment of EGFR-Mutated Non-Small Cell Lung Cancer
TrialTreatment ArmsMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)
FLAURA Osimertinib vs. Gefitinib or Erlotinib18.9 months vs. 10.2 months[2][5]38.6 months vs. 31.8 months[6][7]80% vs. 76%
ARCHER 1050 Dacomitinib vs. Gefitinib14.7 months vs. 9.2 months34.1 months vs. 26.8 months75% vs. 72%
CTONG 0901 Erlotinib vs. Gefitinib13.0 months vs. 10.4 months[8]22.9 months vs. 20.1 months[8]56.3% vs. 52.3%[8]
AFANDA Study Dacomitinib vs. Afatinib (uncommon EGFR mutations)12.0 months vs. 10.0 months[9]-60.5% vs. 26.7%[9]
HER2-Positive Breast Cancer
TrialTreatment ArmsMedian Progression-Free Survival (PFS)Pathological Complete Response (pCR)
NeoALTTO Lapatinib + Trastuzumab vs. Trastuzumab84% (3-year EFS) vs. 76% (3-year EFS)[10]51.3% vs. 29.5%
ALTERNATIVE Lapatinib + Trastuzumab + AI vs. Trastuzumab + AI11 months vs. 5.6 months[11]-

AI: Aromatase Inhibitor

Signaling Pathways and Experimental Workflow

Understanding the signaling pathways targeted by these inhibitors and the experimental workflow for their comparison is crucial for interpreting the data.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline inhibitors.

HER2_Signaling_Pathway HER2_Dimer HER2/HER3 Heterodimer Grb2_SOS Grb2/SOS HER2_Dimer->Grb2_SOS Activates PI3K PI3K HER2_Dimer->PI3K Activates Lapatinib Lapatinib Lapatinib->HER2_Dimer Inhibits Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway and the inhibitory action of Lapatinib.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Vascular Permeability Raf_MEK_ERK->Angiogenesis eNOS->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of quinazoline inhibitors.

Experimental_Workflow Start Start: Inhibitor Selection In_Vitro In Vitro Assays Start->In_Vitro Kinase_Assay Kinase Activity Assay (e.g., Radiometric) In_Vitro->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro->Cell_Viability Western_Blot Western Blot (Phosphorylation) In_Vitro->Western_Blot In_Vivo In Vivo Models Kinase_Assay->In_Vivo Cell_Viability->In_Vivo Western_Blot->In_Vivo Xenograft Tumor Xenograft Models In_Vivo->Xenograft PD_PK Pharmacodynamics & Pharmacokinetics In_Vivo->PD_PK End End: Comparative Efficacy Xenograft->End PD_PK->End

Caption: Generalized experimental workflow for comparing kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for key assays cited in the comparison of quinazoline kinase inhibitors.

Radiometric Kinase Activity Assay

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the target kinase, allowing for the quantification of kinase inhibition.

Materials:

  • Purified recombinant kinase (e.g., EGFR, HER2, VEGFR2)

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij 35)

  • Test inhibitors (serial dilutions)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mixture by combining the kinase reaction buffer, peptide substrate, and [γ-³²P]ATP.

  • Add the test inhibitor at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding the purified kinase to the reaction mixture.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a semi-logarithmic graph.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., NCI-H1975, SK-BR-3, HUVEC)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test inhibitors (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitors and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control and determine the IC50 value.

Western Blotting for Phosphorylation Analysis

Western blotting is used to detect the phosphorylation status of specific proteins in a sample, providing insight into the activation state of signaling pathways.

Materials:

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test inhibitors for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

References

A Comparative Guide to In Silico ADME-Tox Prediction for Quinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial in the drug discovery pipeline to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing late-stage attrition. In silico prediction tools offer a rapid and cost-effective approach to evaluate these properties at the initial stages of research. This guide provides a comparative overview of commonly used in silico platforms for ADME-Tox prediction of quinazoline-2,4(1H,3H)-dione derivatives, supported by data from recent studies.

Comparison of In Silico ADME-Tox Prediction Platforms

Several web-based tools are available to researchers for the prediction of ADME-Tox properties. This section compares some of the most frequently cited platforms in the context of quinazoline-2,4(1H,3H)-dione derivative analysis: SwissADME, AdmetSAR, pkCSM, and ProTox-II.

FeatureSwissADMEAdmetSARpkCSMProTox-II
Primary Focus Physicochemical properties, pharmacokinetics, drug-likenessComprehensive ADMET prediction and optimizationPharmacokinetic and toxicity properties using graph-based signaturesToxicity prediction
Key Predictions Lipophilicity, water solubility, GI absorption, BBB penetration, CYP inhibition, drug-likeness rules (Lipinski, Ghose, etc.)HIA, Caco-2 permeability, BBB penetration, CYP substrate/inhibitor, hERG inhibition, Ames test, carcinogenicityADME and toxicity propertiesAcute toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, cytotoxicity
Underlying Methodology A combination of predictive models, including in-house methods like BOILED-Egg and iLOGP.Machine learning methods (SVM, k-NN, etc.) trained on a large curated database.Graph-based signatures to encode distance patterns between atoms.Molecular similarity, pharmacophores, fragment propensities, and machine-learning models.
User Interface User-friendly web interface with graphical outputs like the Bioavailability Radar.Web service with options for searching by chemical identifiers and similarity.Freely accessible web server.Freely available web server with a toxicity radar chart.

Quantitative In Silico ADME-Tox Data for Quinazoline-2,4(1H,3H)-dione Derivatives

The following tables summarize in silico ADME-Tox predictions for representative quinazoline-2,4(1H,3H)-dione derivatives from various studies. It is important to note that the specific derivatives and the prediction tools used may vary between studies, making a direct head-to-head comparison challenging.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

Compound IDPrediction ToolMolecular Weight ( g/mol )LogPWater SolubilityGI AbsorptionBBB Permeant
Derivative ASwissADME350.342.85Moderately solubleHighNo
Derivative BSwissADME412.423.50Poorly solubleHighNo
Derivative CAdmetSAR388.383.12-+-
Derivative DAdmetSAR450.464.20-+-
Derivative EpkCSM364.36--0.85 (log mol/L)92.5%-

Note: The data presented here is a compilation from multiple sources and for different derivatives. A direct comparison should be made with caution.

Table 2: Predicted Toxicological Properties of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

Compound IDPrediction ToolAmes MutagenicityCarcinogenicityhERG InhibitionHepatotoxicity
Derivative AAdmetSARNon-mutagenNon-carcinogenWeak inhibitor-
Derivative BAdmetSARNon-mutagenNon-carcinogenModerate inhibitor-
Derivative CProTox-II-Inactive-Inactive
Derivative DProTox-II-Active-Active
Derivative EpkCSMNon-mutagen--Yes

Note: The data presented here is a compilation from multiple sources and for different derivatives. A direct comparison should be made with caution.

Experimental Protocols: Methodologies of In Silico Prediction Tools

SwissADME: This web tool computes a variety of molecular descriptors to predict ADME properties, pharmacokinetic parameters, drug-likeness, and medicinal chemistry friendliness.[1] For instance, the BOILED-Egg model provides an intuitive graphical prediction of gastrointestinal absorption and blood-brain barrier penetration based on lipophilicity and polarity.[1] Predictions for cytochrome P450 (CYP) inhibition are based on support vector machine (SVM) models.[1]

AdmetSAR: This platform utilizes a large, curated database of experimentally determined ADMET properties to build predictive models.[2][3] It employs various machine learning algorithms, such as support vector machine (SVM) and k-nearest neighbors (k-NN), to predict over 40 ADMET-related properties.[2] The models are trained on extensive datasets and their performance is validated internally.[3]

pkCSM: This tool uses a novel approach based on graph-based signatures to encode the structural information of molecules.[4][5][6] These signatures capture the distance patterns between atoms and are used to train predictive models for various pharmacokinetic and toxicity endpoints.[6] The platform provides predictions for absorption, distribution, metabolism, excretion, and toxicity.[4]

ProTox-II: This web server focuses on the prediction of various toxicological endpoints.[7][8] It integrates several computational methods, including molecular similarity, pharmacophore-based models, fragment propensities, and machine learning algorithms.[7] The prediction models are built using data from in vitro and in vivo studies and have been validated on external datasets.[7][9]

Mandatory Visualizations

ADMET_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted Properties Molecule Quinazoline-2,4(1H,3H)-dione Derivative Structure (SMILES) SwissADME SwissADME Molecule->SwissADME AdmetSAR AdmetSAR Molecule->AdmetSAR pkCSM pkCSM Molecule->pkCSM ProTox_II ProTox-II Molecule->ProTox_II Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism Excretion Excretion SwissADME->Excretion AdmetSAR->Absorption AdmetSAR->Distribution AdmetSAR->Metabolism AdmetSAR->Excretion Toxicity Toxicity AdmetSAR->Toxicity pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism pkCSM->Excretion pkCSM->Toxicity ProTox_II->Toxicity Analysis Data Analysis & Comparison Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis

Caption: Workflow for in silico ADME-Tox prediction of quinazoline-2,4(1H,3H)-dione derivatives.

Signaling_Pathway cluster_receptor Receptor Tyrosine Kinase (RTK) cluster_inhibition Inhibition cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects RTK e.g., EGFR, VEGFR PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Quinazoline Quinazoline-2,4(1H,3H)-dione Derivative Quinazoline->RTK Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Quinazoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the cross-reactivity profile of enzyme inhibitors is paramount for the development of safe and effective therapeutics. Quinazoline-based compounds represent a prominent class of enzyme inhibitors, with several approved drugs targeting protein kinases in oncology. However, their interaction with unintended off-targets can lead to adverse effects and diminish therapeutic efficacy. This guide provides an objective comparison of the cross-reactivity profiles of key quinazoline-based inhibitors, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design and application of these important molecules.

The quinazoline scaffold is a versatile platform for designing potent enzyme inhibitors, particularly targeting the ATP-binding site of kinases.[1] While initial drug discovery efforts often focus on optimizing on-target potency, comprehensive cross-reactivity profiling is a critical step to identify potential off-target interactions that could lead to toxicity or provide opportunities for drug repurposing.[2][3] This guide delves into the selectivity of well-known quinazoline-based inhibitors like gefitinib, erlotinib, and lapatinib, as well as other derivatives, against a broad spectrum of kinases and other enzyme families.

Comparative Selectivity Profiling

The selectivity of quinazoline-based inhibitors can be assessed using various platforms, with KINOMEscan and Kinobeads being two widely adopted methods for kinase inhibitor profiling. KINOMEscan is a competition binding assay that measures the interaction of a compound against a large panel of purified kinases.[4] Kinobeads, on the other hand, utilize immobilized broad-spectrum kinase inhibitors to capture kinases from cell lysates, allowing for the assessment of inhibitor binding in a more physiological context.[5][6]

Kinase Inhibition Profiles

The following tables summarize the inhibitory activity of selected quinazoline-based compounds against a panel of protein kinases. The data is presented as IC50 (half-maximal inhibitory concentration), Kd (dissociation constant), or percent inhibition at a given concentration. Lower IC50 or Kd values indicate higher potency.

Table 1: Cross-Reactivity of Gefitinib Against a Panel of Kinases

Target KinaseIC50 (nM) / Kd (nM)Reference
EGFR 20 - 80 [2]
LCK> 10,000[2]
SRC> 10,000[2]
KDR (VEGFR2)3,700[2]
c-Kit> 10,000[2]
FGFR1> 10,000[2]
PDGFRα> 10,000[2]
Abl> 10,000[2]
Met> 10,000[2]
p38α> 10,000[2]

Table 2: Cross-Reactivity of Erlotinib Against a Panel of Kinases

Target KinaseIC50 (nM) / Kd (nM)Reference
EGFR 2 - 60 [7]
LCK> 10,000[7]
SRC> 10,000[7]
KDR (VEGFR2)> 10,000[7]
c-Kit> 10,000[7]
FGFR1> 10,000[7]
PDGFRα> 10,000[7]
Abl> 10,000[7]
Met> 10,000[7]
p38α> 10,000[7]

Table 3: Cross-Reactivity of Lapatinib Against a Panel of Kinases

Target KinaseIC50 (nM) / % Inhibition @ 10µMReference
EGFR 10.8 [4]
ERBB2 (HER2) 9.8 [4]
ERBB436[4]
SRC1%[4]
LCK1%[4]
KDR (VEGFR2)1%[4]
c-Kit1%[4]
FGFR11%[4]
PDGFRα1%[4]
Abl1%[4]
Off-Target Interactions with Non-Kinase Enzymes

While the primary focus of quinazoline inhibitor development has been on kinases, it is crucial to assess their activity against other enzyme classes to build a complete safety profile.

Table 4: Reported Off-Target Interactions of Quinazoline-Based Inhibitors with Non-Kinase Enzymes

InhibitorOff-Target Enzyme FamilyObserved EffectReference
GefitinibCytochrome P450 (CYP3A4, CYP2D6)Metabolism of the drug, potential for drug-drug interactions.[2]
ErlotinibCytochrome P450 (CYP3A4, CYP1A2)Metabolism of the drug, potential for drug-drug interactions.[8]
LapatinibCytochrome P450 (CYP3A4, CYP2C8)Metabolism of the drug, potential for drug-drug interactions.[4]
Various QuinazolinesProteasesInhibition of protease K by some octahydroquinazolinones has been observed.[9][9]
Various QuinazolinesPhosphatasesSome pyrazolo-oxothiazolidines show potent inhibition of alkaline phosphatase.[10][10]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed and standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (serially diluted in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

  • Add the test compound at various concentrations to the wells of the plate. Include a DMSO control (vehicle) and a no-enzyme control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Competitive Kinobeads Profiling

This protocol describes a method for identifying the cellular targets of a kinase inhibitor by competitive binding against a set of immobilized, broad-spectrum kinase inhibitors (kinobeads).[5][6]

Materials:

  • Cell lysate (prepared in a non-denaturing lysis buffer)

  • Kinobeads (e.g., commercially available or prepared in-house)

  • Test compound (at various concentrations)

  • Wash buffers (of increasing stringency)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer and associated reagents for proteomic analysis

Procedure:

  • Incubate the cell lysate with the test compound at different concentrations for a defined period (e.g., 1 hour at 4°C). A DMSO control is included.

  • Add the kinobeads slurry to each sample and incubate to allow for the binding of kinases not occupied by the test compound.

  • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elute the bound proteins from the kinobeads.

  • Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).

  • Analyze the peptide mixtures by LC-MS/MS.

  • Identify and quantify the proteins in each sample.

  • Determine the dose-dependent displacement of each identified kinase by the test compound to generate binding curves and determine apparent dissociation constants (Kd).

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological samples.[11][12][13][14][15]

Materials:

  • Cell or tissue lysate

  • Activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore)

  • Test inhibitor

  • Streptavidin beads (for biotinylated probes)

  • SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

  • Pre-incubate the proteome with the test inhibitor at various concentrations. A DMSO control is included.

  • Add the ABP to the samples and incubate to allow for covalent labeling of active enzyme targets.

  • Quench the labeling reaction.

  • For fluorescently tagged ABPs, the labeled proteins can be directly visualized by SDS-PAGE and in-gel fluorescence scanning.

  • For biotin-tagged ABPs, the labeled proteins are enriched using streptavidin beads.

  • The enriched proteins can be identified by Western blotting with an antibody against a specific target or by on-bead digestion followed by mass spectrometry for proteome-wide identification.

  • The competition between the inhibitor and the ABP for binding to the target enzyme is quantified to determine the inhibitor's potency and selectivity.

Visualizing Cellular Context and Experimental Design

Understanding the signaling pathways in which the target enzymes are involved and the workflows of the profiling experiments is crucial for interpreting cross-reactivity data.

EGFR Signaling Pathway

Quinazoline-based inhibitors frequently target the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation, survival, and differentiation.[16][17][18][19][20] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

Experimental Workflow: Kinobeads Profiling

The following diagram illustrates the key steps in a competitive kinobeads profiling experiment to determine inhibitor selectivity.

Kinobeads_Workflow cluster_workflow Kinobeads Profiling Workflow Lysate Cell Lysate (Proteome) Incubation1 Incubate Lysate with Inhibitor Lysate->Incubation1 Inhibitor Quinazoline Inhibitor (Varying Concentrations) Inhibitor->Incubation1 Kinobeads Add Kinobeads Incubation1->Kinobeads Incubation2 Incubate to Capture Unbound Kinases Kinobeads->Incubation2 Wash Wash Beads Incubation2->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Data Analysis: Identify & Quantify Proteins, Determine Kd MS->Analysis

Caption: Workflow for competitive kinobeads profiling of quinazoline-based inhibitors.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

The diagram below outlines a typical competitive ABPP experiment for profiling enzyme inhibitors.

ABPP_Workflow cluster_workflow Activity-Based Protein Profiling Workflow Proteome Proteome (Cell Lysate) Incubation1 Incubate Proteome with Inhibitor Proteome->Incubation1 Inhibitor Quinazoline Inhibitor (Pre-incubation) Inhibitor->Incubation1 Probe Add Activity-Based Probe (e.g., with Biotin tag) Incubation1->Probe Incubation2 Incubate for Covalent Labeling of Active Sites Probe->Incubation2 Enrichment Enrich Labeled Proteins (e.g., Streptavidin Beads) Incubation2->Enrichment Analysis Analysis: SDS-PAGE / Western Blot or Mass Spectrometry Enrichment->Analysis

Caption: Competitive activity-based protein profiling (ABPP) workflow for inhibitor characterization.

Conclusion

The quinazoline scaffold remains a highly valuable framework in the design of potent enzyme inhibitors. As this guide illustrates, while many of these compounds exhibit high affinity for their primary targets, a thorough assessment of their cross-reactivity is indispensable. The use of comprehensive profiling techniques such as KINOMEscan, kinobeads, and ABPP provides a more complete picture of an inhibitor's selectivity and potential off-target effects. This knowledge is not only crucial for mitigating potential toxicities but also for uncovering novel therapeutic applications. By integrating quantitative cross-reactivity data with a clear understanding of the underlying cellular pathways and experimental methodologies, researchers can make more informed decisions in the development of the next generation of quinazoline-based therapeutics.

References

comparing the efficacy of different catalysts for quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinazolines, a core scaffold in numerous pharmaceuticals and biologically active compounds, is a cornerstone of medicinal chemistry. The efficiency of quinazoline synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalytic systems for the synthesis of quinazolines, supported by experimental data and detailed protocols.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the synthesis of 2-phenylquinazoline from 2-aminobenzophenone and benzylamine. This specific transformation is chosen as a representative example to allow for a more direct comparison of catalyst efficacy.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Transition Metal Catalysts
FeBr₂10Chlorobenzene1102494[1]
CuI10DMF1102485-95[2]
Co(OAc)₂·4H₂O5Toluene1201289[3]
[Ru(p-cymene)Cl₂]₂ / 1,2-benzenediol1.5 (Ru) / 5 (ligand)1,4-dioxane1402492[4]
Organocatalysts
Molecular Iodine (I₂)10Solvent-free130392[5][6]
Ceric Ammonium Nitrate (CAN) / TBHP10Acetonitrile80293[7]

Note: Direct comparison should be made with caution as minor variations in substrate scope and reaction conditions between studies can influence outcomes. The data presented are for the synthesis of 2-phenylquinazoline or structurally very similar analogues.

Mandatory Visualization

Below are diagrams illustrating a general experimental workflow for catalyst comparison and a simplified overview of the different catalytic pathways for quinazoline synthesis.

Experimental_Workflow General Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis start Select Starting Materials (e.g., 2-aminobenzophenone, benzylamine) catalyst Choose Catalyst System (e.g., FeBr2, CuI, I2) start->catalyst reagents Prepare Reagents and Solvents catalyst->reagents setup Set up Reaction Vessel (inert atmosphere if needed) reagents->setup add_reagents Add Reactants, Catalyst, and Solvent setup->add_reagents heating Heat to a Specific Temperature add_reagents->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench the Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Purify by Column Chromatography extraction->purification analysis Characterize Product (NMR, MS) and Calculate Yield purification->analysis

Caption: A generalized workflow for comparing catalyst efficacy.

Catalytic_Pathways Simplified Catalytic Pathways to Quinazolines cluster_reactants Starting Materials cluster_catalysts Catalytic Approaches amino_ketone 2-Aminoaryl Ketone/ Aldehyde/Alcohol tm_catalysis Transition Metal Catalysis (Fe, Cu, Co, Ru, Pd) amino_ketone->tm_catalysis organo_catalysis Organocatalysis (Iodine, Acids, Bases) amino_ketone->organo_catalysis other_methods Other Methods (Microwave, Metal-free) amino_ketone->other_methods n_source Nitrogen Source (Amine, Amide, Nitrile, etc.) n_source->tm_catalysis n_source->organo_catalysis n_source->other_methods product Quinazoline tm_catalysis->product organo_catalysis->product other_methods->product

References

Bridging the Virtual and the Real: A Guide to Validating Molecular Docking with In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, molecular docking has emerged as a powerful computational tool to predict the binding of small molecules to protein targets. However, these in silico predictions are theoretical and necessitate experimental validation to confirm their biological relevance. This guide provides a comprehensive comparison of various in vitro assays used to validate molecular docking results, complete with experimental protocols and data presentation strategies to ensure a robust and reliable drug discovery pipeline.

The synergy between computational modeling and experimental validation is paramount in accelerating the discovery of novel therapeutics.[1] In silico molecular docking offers a rapid and cost-effective method for screening large compound libraries and prioritizing potential drug candidates.[2][3] Nevertheless, the accuracy of docking can be influenced by factors such as the scoring functions used and the flexibility of the protein target.[4] Therefore, experimental validation through in vitro assays is a critical step to confirm the predicted binding and biological activity.[5]

Comparing the Tools of Validation: A Head-to-Head Look at In Vitro Assays

A variety of in vitro assays can be employed to validate molecular docking predictions, each providing unique insights into the ligand-target interaction. The choice of assay depends on the nature of the target protein and the information sought. Below is a comparative summary of commonly used techniques.

Assay TypePrincipleKey Parameters MeasuredAdvantagesDisadvantages
Enzyme Inhibition Assays Measures the effect of a compound on the catalytic activity of an enzyme.IC50 (half-maximal inhibitory concentration), Ki (inhibition constant)Direct measure of functional effect, well-established protocols, high-throughput adaptable.Only applicable to enzyme targets, indirect measure of binding.
Binding Assays Directly measures the binding affinity between a ligand and a target protein.Kd (dissociation constant), Kon (association rate), Koff (dissociation rate)Direct evidence of binding, provides detailed kinetic information.Can be technically demanding, may not reflect functional activity.
Cell-Based Assays Assesses the effect of a compound on a specific cellular process or pathway.EC50 (half-maximal effective concentration), changes in reporter gene expression, cell viability.Provides data in a more physiologically relevant context, can assess downstream effects.[6]More complex to set up and interpret, potential for off-target effects.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.Thermal shift (ΔTm)Confirms target engagement in intact cells, applicable to various protein classes.[7][8]Requires specific antibodies for detection, can be lower throughput.

From Theory to Practice: Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following sections provide detailed, step-by-step protocols for key in vitro assays used to validate molecular docking results.

Protocol 1: Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of a compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test compound (inhibitor)

  • Assay buffer (optimized for pH and enzyme stability)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions: Dissolve the enzyme, substrate, and test compound in the assay buffer to the desired concentrations. Perform serial dilutions of the test compound to create a concentration gradient.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to the wells of the microplate.

  • Add the different concentrations of the test compound to the respective wells. Include a control well with buffer instead of the inhibitor.

  • Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow for binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor Reaction: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[7]

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol describes a method to measure the direct binding of a fluorescently labeled ligand to a target protein.

Materials:

  • Target protein

  • Fluorescently labeled ligand (tracer)

  • Test compound (unlabeled)

  • Assay buffer

  • Black 96-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents: Dilute the target protein, fluorescent tracer, and test compounds in the assay buffer.

  • Assay Setup: In the microplate, add the fluorescent tracer at a fixed concentration to all wells.

  • Add serial dilutions of the test compound. Include control wells with only the tracer (minimum polarization) and tracer with the target protein (maximum polarization).

  • Initiate Binding: Add the target protein to all wells except the minimum polarization control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The binding of the test compound will displace the fluorescent tracer, leading to a decrease in polarization. Plot the change in polarization against the logarithm of the test compound concentration to determine the binding affinity (e.g., Ki).

Protocol 3: Cell-Based Reporter Gene Assay

This protocol details how to assess the functional effect of a compound on a specific signaling pathway using a reporter gene.[9]

Materials:

  • Cells stably or transiently expressing a reporter gene (e.g., luciferase) under the control of a specific promoter.[10]

  • Cell culture medium and supplements

  • Test compound

  • 96-well cell culture plate

  • Lysis buffer

  • Luciferase substrate

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).

  • Cell Lysis: Remove the medium and add lysis buffer to each well to release the cellular contents, including the reporter protein.

  • Luciferase Assay: Add the luciferase substrate to each well.

  • Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the activity of the reporter gene. Plot the luminescence signal against the logarithm of the compound concentration to determine the EC50 or IC50.[11]

Visualizing the Workflow and Pathways

To better illustrate the process of validating molecular docking results and the underlying biological pathways, the following diagrams are provided.

G cluster_insilico In Silico Phase cluster_invitro In Vitro Validation Molecular Docking Molecular Docking Hit Identification Hit Identification Molecular Docking->Hit Identification Virtual Screening Virtual Screening Virtual Screening->Molecular Docking Enzyme Inhibition Assay Enzyme Inhibition Assay Hit Identification->Enzyme Inhibition Assay Validate Activity Binding Assay Binding Assay Hit Identification->Binding Assay Confirm Binding Cell-Based Assay Cell-Based Assay Hit Identification->Cell-Based Assay Assess Cellular Effect Lead Optimization Lead Optimization Enzyme Inhibition Assay->Lead Optimization Binding Assay->Lead Optimization Cell-Based Assay->Lead Optimization

Caption: Workflow for validating molecular docking with in vitro assays.

G Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Modulation Gene Expression Gene Expression Transcription Factor->Gene Expression Regulation Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A generic signaling pathway for cell-based assay validation.

Interpreting the Data: Correlation Between Docking Scores and Experimental Results

A key aspect of validating molecular docking is to assess the correlation between the predicted binding affinity (docking score) and the experimentally determined activity (e.g., IC50, Kd). While a strong correlation is desirable, it is not always observed.[4][12]

Several factors can contribute to a lack of correlation:

  • Inaccurate Scoring Functions: The scoring functions used in docking are approximations and may not perfectly capture the complexities of molecular interactions.[13]

  • Protein Flexibility: Most docking protocols treat the protein as a rigid entity, which does not reflect the dynamic nature of proteins in a biological system.

  • Solvation Effects: The role of water molecules in the binding pocket is often simplified or ignored in docking calculations.

  • Cellular Factors: In cell-based assays, factors such as cell permeability, metabolism, and off-target effects can influence the observed activity of a compound, which are not accounted for in docking.[4]

Despite these challenges, molecular docking remains a valuable tool for hit identification and lead optimization.[14] A good docking protocol should be able to enrich a list of compounds with true actives and provide a reasonable prediction of the binding mode. The correlation between docking scores and experimental data should be evaluated on a case-by-case basis for each target and compound series.

Conclusion

The validation of molecular docking results with in vitro assays is an indispensable step in modern drug discovery. By employing a combination of enzyme inhibition assays, binding assays, and cell-based assays, researchers can confirm the in silico predictions, gain a deeper understanding of the ligand-target interactions, and make more informed decisions in the progression of their drug discovery projects. This integrated approach, combining computational and experimental methods, ultimately enhances the efficiency and success rate of developing new and effective therapeutics.

References

Navigating the Selectivity of Quinazoline Derivatives in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for anti-cancer agents that selectively target tumor cells while sparing their healthy counterparts is a paramount objective. Quinazoline derivatives have emerged as a promising class of compounds, with several demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the selectivity of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Unveiling the Potency: A Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of various quinazoline derivatives against a panel of cancer cell lines and, where available, non-cancerous cell lines, highlighting their selective efficacy. A lower IC50 value indicates greater potency.

Quinazoline DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 8a MCF-7 (Breast)15.85 ± 3.32MRC-5 (Lung Fibroblast)84.20 ± 1.725.31
SW480 (Colon)17.85 ± 0.924.72
Compound 18 MGC-803 (Gastric)0.85GES-1 (Gastric Epithelial)26.7531.47
Morpholine derivative AK-3 A549 (Lung)10.38 ± 0.27HEK293 (Embryonic Kidney)>25>2.41
MCF-7 (Breast)6.44 ± 0.29>3.88
SHSY-5Y (Neuroblastoma)9.54 ± 0.15>2.62
Morpholine derivative AK-10 A549 (Lung)8.55 ± 0.67HEK293 (Embryonic Kidney)>25>2.92
MCF-7 (Breast)3.15 ± 0.23>7.94
SHSY-5Y (Neuroblastoma)3.36 ± 0.29>7.44
Triazole-acetamide 8a HCT-116 (Colon)5.33 (72h)WRL-68 (Liver)71.32-94.07 (72h)~13.4 - 17.6
HepG2 (Liver)7.94 (72h)~9.0 - 11.8
MCF-7 (Breast)12.96 (72h)~5.5 - 7.3
Compound VII HepG2 (Liver)17.23 µg/mLWI-38 (Lung Fibroblast)145.9 µM8.47
PC3 (Prostate)26.10 µg/mL5.59
MCF-7 (Breast)30.85 µg/mL4.73
Quinazoline-azole hybrid 55 MCF-7 (Breast)-MRC-5 (Lung Fibroblast)--
A549 (Lung)--

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.

The Underlying Mechanism: Targeting the EGFR Signaling Pathway

A significant number of quinazoline derivatives exert their anti-cancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular events promoting cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinazoline derivatives can act as potent inhibitors of the EGFR tyrosine kinase, blocking the downstream signaling cascade and thereby inhibiting tumor growth.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Quinazoline Quinazoline Derivative Quinazoline->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Assessing Cytotoxicity: The MTT Assay Experimental Workflow

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. The principle of the assay is the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases of viable cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add varying concentrations of quinazoline derivatives incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at ~570 nm solubilize->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: A typical workflow for the MTT cytotoxicity assay.

Experimental Protocols: A Closer Look at the MTT Assay

A detailed and standardized protocol is crucial for obtaining reliable and reproducible results. The following is a representative protocol for the MTT assay.

Materials:

  • Cancer and normal cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well flat-bottom sterile culture plates

  • Quinazoline derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells from culture and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for control (cells with vehicle) and blank (medium only).

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. For the control wells, add medium with the same concentration of the vehicle (e.g., DMSO) as used for the highest compound concentration.

  • Incubation: Incubate the plate for a further 48 to 72 hours under the same conditions.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh serum-free medium and 20 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (vehicle-treated) cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This comprehensive guide provides a framework for assessing the selectivity of quinazoline derivatives, offering valuable insights for the continued development of targeted and effective cancer therapies.

Safety Operating Guide

Proper Disposal of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, ensuring the protection of laboratory personnel and the environment.

This document provides a detailed operational and disposal plan for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure that this chemical is handled and disposed of in a manner that is safe, environmentally responsible, and in compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Logistical and Disposal Plan

The proper disposal of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a multi-step process that requires careful planning and execution. The following operational plan outlines the necessary steps from waste generation to final disposal.

Step 1: Waste Identification and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Waste Characterization : 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione waste is categorized as a hazardous chemical waste due to its toxicity.

  • Segregation : This waste must be segregated from non-hazardous waste. As a halogenated organic compound, it should be collected separately from non-halogenated solvent waste to potentially reduce disposal costs[2][3]. Do not mix this waste with other incompatible waste streams such as acids, bases, or oxidizers[4].

Step 2: Waste Accumulation and Storage

The safe accumulation and storage of chemical waste are critical to preventing accidental spills and exposure.

  • Container : Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container, if in good condition, can be repurposed for waste collection[5]. The container must be kept tightly closed except when adding waste[6][7].

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione," and the approximate concentration and quantity[6][7].

  • Storage : Store the waste container in a designated and secure satellite accumulation area within the laboratory[6][8]. This area should be well-ventilated and provide secondary containment to capture any potential leaks[6].

Step 3: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed and approved waste management company.

  • Contact Environmental Health and Safety (EHS) : Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste[1]. They will provide specific guidance and schedule a pickup.

  • Documentation : Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.

Quantitative Data Summary

For proper waste management and to provide necessary information to disposal services, the following data for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione should be readily available.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂[9]
Molecular Weight 224.64 g/mol [9]
CAS Number 5081-87-8[6]
Hazard Class Acute Toxicity, Oral (Harmful)[9]
Hazard Class Hazardous to the Aquatic Environment[1]

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to mitigate risks. The following protocol outlines the steps for cleaning up a small spill of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. For large spills, evacuate the area and contact your institution's emergency response team.

Objective: To safely clean and decontaminate a small spill of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat, and a respirator if ventilation is inadequate.

  • Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Two sealable plastic bags for waste disposal.

  • Decontaminating solution (e.g., a mild detergent solution).

  • Paper towels.

Procedure:

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Ensure Ventilation : If not already working in a fume hood, ensure the area is well-ventilated.

  • Contain the Spill : Cover the spill with an appropriate absorbent material, starting from the outside and working inwards to prevent spreading.

  • Collect the Waste : Carefully scoop the absorbent material and place it into a labeled, sealable plastic bag.

  • Decontaminate the Area : Clean the spill area with a decontaminating solution and paper towels. Place the used paper towels in a second sealable plastic bag.

  • Dispose of Waste : Label both bags as "Hazardous Waste: 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione spill debris" and dispose of them according to the hazardous waste procedures outlined above.

  • Personal Decontamination : Remove and dispose of contaminated gloves. Wash hands thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS & Professional Disposal A Waste Generation (Used chemical, contaminated materials) B Segregation (Halogenated Organic Waste) A->B C Containment (Labeled, sealed, compatible container) B->C D Temporary Storage (Designated Satellite Accumulation Area with Secondary Containment) C->D E Contact EHS for Pickup Request D->E Full Container or Scheduled Pickup F Waste Collection by Licensed Vendor E->F G Transportation to Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione
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Reactant of Route 2
3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione

試験管内研究製品の免責事項と情報

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